molecular formula C15H19NO4 B554596 trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid CAS No. 34771-04-5

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Katalognummer: B554596
CAS-Nummer: 34771-04-5
Molekulargewicht: 277,32 g/mole
InChI-Schlüssel: ZVMICQYOGWAOSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid, also known as Trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid, is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277,32 g/mole. The purity is usually 95%.
The exact mass of the compound trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMICQYOGWAOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30986560
Record name 4-{[(Benzyloxy)(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220851-34-3, 67299-52-9
Record name 4-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220851-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS002920538
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{[(Benzyloxy)(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

< An In-depth Technical Guide to trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid is a bifunctional organic molecule that serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its rigid cyclohexane core provides a defined three-dimensional structure, while the carboxylic acid and carbobenzoxy (Cbz)-protected amine functionalities offer orthogonal handles for chemical modification. The trans stereochemistry of the substituents on the cyclohexane ring is pivotal, ensuring a specific spatial orientation that is often critical for biological activity.[1] This guide provides an in-depth overview of its properties, synthesis, analysis, and applications, with a focus on its role in drug discovery and development. The primary identifier for this compound is CAS Number 34771-04-5 .[2][3][4]

Part 1: Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use in multi-step syntheses. These properties dictate choices regarding solvents, reaction conditions, and purification methods.

Key Identifiers and Synonyms:

  • Primary Name: trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

  • Common Synonyms: trans-4-(Cbz-amino)cyclohexanecarboxylic Acid, trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid[2]

  • CAS Number: 34771-04-5[2][3][4]

  • Molecular Formula: C15H19NO4[2][3]

  • Molecular Weight: 277.32 g/mol [2][3]

The structure consists of a cyclohexane ring with a carboxylic acid group and a Cbz-protected amino group located at positions 1 and 4 in a trans configuration. The Cbz group (CO2-benzyl) is a common amine-protecting group, stable under a variety of conditions but readily removable by catalytic hydrogenation.

Table 1: Physicochemical Data

PropertyValueSource(s)
Appearance White to off-white crystalline powder
Melting Point 217 °C[2]
Boiling Point (Predicted) 484.7 ± 44.0 °C[2]
Density (Predicted) 1.22 ± 0.1 g/cm³[2]
pKa (Predicted) 4.75 ± 0.10[2]
LogP (XLogP3) 2.947[2]

Part 2: Synthesis and Purification

The synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid typically starts from trans-4-aminocyclohexanecarboxylic acid, which itself is often derived from the catalytic hydrogenation of p-aminobenzoic acid.[5][6] The key step is the selective protection of the amino group.

Causality in Protocol Design: The choice of a Schotten-Baumann reaction is deliberate. It is a robust and high-yielding method for acylating amines. Using a biphasic system with a mild base like sodium carbonate is crucial. The base neutralizes the HCl generated during the reaction, driving it to completion, while the aqueous phase allows for easy separation of the product from water-soluble byproducts.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification A trans-4-Aminocyclohexanecarboxylic Acid P1 Dissolve starting material in aqueous base A->P1 B Benzyl Chloroformate (Cbz-Cl) P2 Slowly add Cbz-Cl at 0-5 °C B->P2 C Sodium Carbonate (Base) C->P1 D Solvent (e.g., Water/Dioxane) D->P1 P1->P2 P3 Stir at room temperature until completion (TLC) P2->P3 P4 Acidify with HCl to precipitate product P3->P4 P5 Filter and wash solid with cold water P4->P5 PU1 Recrystallize from Ethanol/Water P5->PU1 PU2 Dry under vacuum PU1->PU2 Result Pure trans-4-(Cbz-amino) cyclohexanecarboxylic Acid PU2->Result

Detailed Synthetic Protocol (Schotten-Baumann Conditions):

  • Dissolution: Dissolve trans-4-aminocyclohexanecarboxylic acid in a 1 M aqueous solution of sodium carbonate in an ice bath. The molar equivalent of base should be at least twice that of the starting amine to neutralize both the carboxylic acid and the HCl byproduct.

  • Protection Reaction: While vigorously stirring the cooled solution, slowly add a solution of benzyl chloroformate (Cbz-Cl) in a suitable organic solvent like dioxane, maintaining the temperature between 0-5 °C. The slow addition is critical to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is no longer detectable.

  • Workup and Isolation: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted Cbz-Cl. Carefully acidify the aqueous layer with cold 1 M HCl to a pH of ~2. The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a product with >96% purity.

Part 3: Applications in Drug Development

The rigid trans-1,4-disubstituted cyclohexane scaffold is a valuable motif in medicinal chemistry. It acts as a conformationally restricted bioisostere for phenyl rings or extended alkyl chains. This rigidity can enhance binding affinity to biological targets and improve metabolic stability.

Role as a Scaffolding Intermediate: This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[7][8][9] For example, derivatives of 4-aminocyclohexanecarboxylic acid are used in the development of Janus kinase (JAK) inhibitors for treating autoimmune diseases and certain cancers.[7][9] It also serves as a building block for creating novel thrombin inhibitors and other pharmacologically active agents.[6]

Drug_Dev_Logic Start trans-4-(Cbz-amino) cyclohexanecarboxylic Acid (CAS: 34771-04-5) Step1 {Deprotection|{Catalytic Hydrogenation (H₂, Pd/C)|Removes Cbz group to yield free amine}} Start->Step1 Step3 {Carboxylate Functionalization|{Activate carboxylic acid (e.g., to acid chloride) and react with an amine (R²-NH₂)}} Start->Step3 Step2 {Amide Coupling|{Couple free amine with a new carboxyl-containing fragment (R¹-COOH)|Uses coupling agents like EDC/HOBt}} Step1->Step2 Final1 API Fragment A Step2->Final1 Final2 API Fragment B Step3->Final2

Part 4: Analytical Characterization and Quality Control

Ensuring the identity and purity of the compound is paramount for its use in GMP (Good Manufacturing Practice) environments and for achieving reproducible results in research.

Self-Validating Analytical Workflow: A multi-pronged approach to analysis ensures trustworthiness. Each technique provides orthogonal information, validating the results of the others. For example, HPLC confirms purity, while NMR and IR confirm the chemical structure.

Table 2: Key Analytical Techniques

TechniquePurposeExpected Result
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantificationA major peak corresponding to the product, with purity typically >96.0%.
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmationCharacteristic peaks for the aromatic protons of the Cbz group (~7.3 ppm), the benzylic CH₂ (~5.1 ppm), and the cyclohexane protons.
FTIR (Fourier-Transform Infrared Spectroscopy) Functional group identificationStrong C=O stretching bands for the carboxylic acid (~1700 cm⁻¹) and the carbamate (~1690 cm⁻¹), and an N-H stretching band (~3300 cm⁻¹).
Neutralization Titration Assay of the carboxylic acid groupA quantitative method to determine the molar concentration of the acidic functionality, providing an assay value.[10]

Standard HPLC Protocol:

  • Mobile Phase: Prepare an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Column: Use a C18 reverse-phase column.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol or acetonitrile/water).

  • Injection: Inject 5-10 µL of the sample solution.

  • Detection: Monitor the eluent using a UV detector at a wavelength of ~254 nm.

  • Analysis: Calculate the area percentage of the main peak to determine the purity.

Part 5: Safety and Handling

According to available Safety Data Sheets (SDS), trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008. However, as with all laboratory chemicals, standard safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry place. Some suppliers recommend storing under an inert gas as the material may be air-sensitive.

Conclusion

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid (CAS: 34771-04-5) is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined stereochemistry and versatile functional groups provide a reliable platform for constructing complex molecules with precise three-dimensional architectures. A comprehensive understanding of its properties, synthesis, and analytical profiles, as detailed in this guide, is essential for its effective and reliable application in the rigorous and demanding field of drug development.

References

  • Google Patents. WO2003078381A1 - Process for preparation of trans-4-aminocyclohexane-carboxylic acids.
  • Google Patents.
  • PatSnap.
  • Google Patents. PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID - EP 3411355 B1. [Link]

  • ResearchGate. Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF. [Link]

  • JETIR. DEVELOPMENT OF NON-AQUEOUS TITRIMETRIC METHOD FOR ESTIMATING POTENCY OF TRANS - 4-[(2-AMINO-3, 5. [Link]JETIR2308182.pdf)

Sources

An In-depth Technical Guide to trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid, a key building block in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the compound's properties, synthesis, characterization, and applications, with a focus on practical, field-proven insights.

Introduction and Strategic Importance

trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid, often abbreviated as Cbz-trans-ACHC, belongs to a class of conformationally constrained amino acids. Its rigid cyclohexane scaffold imparts a well-defined spatial orientation to the amino and carboxylic acid functionalities. This structural rigidity is highly sought after in medicinal chemistry for several reasons:

  • Scaffold Rigidity for Enhanced Selectivity: The constrained cyclohexane ring limits the conformational flexibility of the molecule. When incorporated into a drug candidate, this can lead to a more precise interaction with the target receptor or enzyme, potentially increasing potency and reducing off-target effects.

  • Metabolic Stability: The carbocyclic core is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.

  • Versatile Synthetic Handle: The carboxylic acid and the protected amine provide orthogonal functional groups for further chemical elaboration, making it a valuable intermediate for constructing more complex molecules.

The benzyloxycarbonyl (Cbz or Z) protecting group is a classic and widely used amine protecting group, stable to a range of reaction conditions but readily removable by catalytic hydrogenation. This allows for the selective deprotection of the amino group at a desired stage of a synthetic sequence.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties is paramount for the effective use of this compound in a laboratory setting.

PropertyValueSource(s)
CAS Number 34771-04-5[1]
Molecular Formula C₁₅H₁₉NO₄
Molecular Weight 277.32 g/mol [2]
Appearance White to off-white solid
Purity Typically ≥95%
Storage Inert atmosphere, room temperature

Safety Information:

trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Purification

The synthesis of Cbz-trans-ACHC is typically a two-step process starting from p-aminobenzoic acid. The first step involves the reduction of the aromatic ring to afford trans-4-aminocyclohexanecarboxylic acid, followed by the protection of the amino group.

Synthesis of the Precursor: trans-4-Aminocyclohexanecarboxylic Acid

The catalytic hydrogenation of p-aminobenzoic acid is a common method for the preparation of 4-aminocyclohexanecarboxylic acid. This reaction often yields a mixture of cis and trans isomers.[3][4] The trans isomer is the thermodynamically more stable product and can be favored under certain reaction conditions.

Diagram 1: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid

G pABA p-Aminobenzoic Acid ACHC_mix cis/trans-4-Aminocyclohexanecarboxylic Acid Mixture pABA->ACHC_mix Catalytic Hydrogenation Reagents H₂, Ru/C, NaOH (aq) trans_ACHC trans-4-Aminocyclohexanecarboxylic Acid ACHC_mix->trans_ACHC Isomer Separation/ Purification Isomerization Base-mediated epimerization

Caption: Synthetic pathway to trans-4-aminocyclohexanecarboxylic acid.

A key challenge is the separation of the cis and trans isomers. This can be achieved by fractional recrystallization or by derivatization followed by separation and deprotection.[1] Patents describe processes that can achieve a high trans to cis ratio directly from the hydrogenation reaction.[5][6]

Protection of the Amino Group: Synthesis of trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid

The protection of the amino group of trans-4-aminocyclohexanecarboxylic acid is a standard procedure in peptide synthesis and organic chemistry. The benzyloxycarbonyl group is introduced using benzyl chloroformate under basic conditions.

Experimental Protocol:

  • Dissolution: trans-4-Aminocyclohexanecarboxylic acid (1 equivalent) is dissolved in a 1:1 mixture of dioxane and water, containing sodium hydroxide (2 equivalents). The mixture is cooled to 0 °C in an ice bath.

  • Addition of Protecting Agent: Benzyl chloroformate (1.1 equivalents) is added dropwise to the cooled solution while maintaining vigorous stirring. The pH of the reaction mixture should be kept basic (pH 8-9) by the concurrent addition of a sodium hydroxide solution.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • Workup: The reaction mixture is washed with diethyl ether to remove any excess benzyl chloroformate and other non-polar impurities. The aqueous layer is then acidified to pH 2-3 with cold 1 M HCl.

  • Isolation: The precipitated product, trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid, is collected by vacuum filtration.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system, such as an ethanol/water or acetone/water mixture, to yield a white crystalline solid.[7][8]

Diagram 2: Synthesis of trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid

G trans_ACHC trans-4-Aminocyclohexanecarboxylic Acid Cbz_ACHC trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid trans_ACHC->Cbz_ACHC Schotten-Baumann Reaction Reagents Benzyl Chloroformate, NaOH, Dioxane/H₂O

Caption: Protection of the amino group to yield the title compound.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the cyclohexyl protons, the benzylic protons of the Cbz group, and the aromatic protons. A predicted ¹H NMR spectrum suggests a complex multiplet for the cyclohexyl protons around 1.71 ppm (in D₂O).[9]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals would correspond to the carboxyl carbon, the carbonyl carbon of the Cbz group, the aromatic carbons, the benzylic carbon, and the carbons of the cyclohexane ring.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands are expected for:

  • O-H stretch of the carboxylic acid: A very broad band from approximately 3300 to 2500 cm⁻¹.[12]

  • N-H stretch of the carbamate: A moderate band around 3300 cm⁻¹.

  • C-H stretches of the cyclohexane and aromatic rings: Bands just below and above 3000 cm⁻¹.

  • C=O stretch of the carboxylic acid and carbamate: Strong bands in the region of 1750-1650 cm⁻¹.[13]

  • C-O stretch of the carboxylic acid and carbamate: Bands in the 1300-1200 cm⁻¹ region.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid (C₁₅H₁₉NO₄), the expected molecular ion peak [M+H]⁺ would be at m/z 278.13.[14]

Applications in Drug Discovery and Development

trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid and its derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules. A prominent application is in the development of Janus kinase (JAK) inhibitors .[3][4][5] JAKs are a family of enzymes that play a critical role in cytokine signaling pathways, which are implicated in various inflammatory and autoimmune diseases.[15][16]

The trans-4-aminocyclohexanecarboxylic acid scaffold has been incorporated into several JAK inhibitors to provide a rigid and metabolically stable core that can be further functionalized to achieve potent and selective inhibition of specific JAK isoforms.[17] The use of the Cbz-protected form allows for the controlled introduction of this key structural motif during a multi-step synthesis.

Diagram 3: Role in JAK Inhibitor Synthesis

G Cbz_ACHC trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid Intermediate Advanced Intermediate Cbz_ACHC->Intermediate Step 1 Coupling Peptide Coupling/ Amide Bond Formation Intermediate->Intermediate JAK_Inhibitor JAK Inhibitor Intermediate->JAK_Inhibitor Final Steps Deprotection Cbz Deprotection (e.g., H₂, Pd/C) Final_Steps Further Functionalization

Caption: General workflow for utilizing the title compound in drug synthesis.

Conclusion

trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid is a strategically important building block in modern medicinal chemistry. Its well-defined stereochemistry and conformational rigidity make it an attractive scaffold for the design of potent and selective therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, characterization, and applications, offering valuable insights for researchers and drug development professionals. The methodologies and data presented herein are intended to facilitate the effective utilization of this versatile compound in the pursuit of novel therapeutics.

References

trans-4-(Cbz-amino)cyclohexanecarboxylic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to trans-4-(Cbz-amino)cyclohexanecarboxylic Acid: Structure, Synthesis, and Application

Introduction

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, often abbreviated as Z-trans-4-ACHC-OH, is a non-proteinogenic amino acid derivative that serves as a crucial building block in modern medicinal chemistry. Its rigid cyclohexane core, combined with the stereochemically defined trans orientation of its functional groups—a carboxylic acid and a carbamoyl-protected amine—makes it an invaluable scaffold for designing structurally constrained peptides and small molecule therapeutics. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group provides stability and allows for selective deprotection during multi-step syntheses. This guide offers a detailed exploration of its structure, physicochemical properties, synthesis, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The defining feature of this molecule is the trans relationship between the C1 carboxylic acid and the C4 Cbz-amino group on the cyclohexane ring. This arrangement forces both bulky substituents into equatorial positions in the stable chair conformation, minimizing steric strain and defining a specific spatial orientation for further chemical modifications.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 34771-04-5[1][2][3]
Molecular Formula C₁₅H₁₉NO₄[1][2]
Molecular Weight 277.32 g/mol [1][3]
Appearance White to off-white crystalline solid/powder[4]
IUPAC Name trans-4-[(benzyloxy)carbonylamino]cyclohexane-1-carboxylic acid[2]
Synonyms trans-4-(Cbz-amino)cyclohexanecarboxylic acid, Z-trans-4-ACHC-OH[2][3]
Storage Room temperature, preferably in a cool, dark place (<15°C)

Structural Elucidation and Spectroscopic Analysis

Confirming the precise structure and stereochemistry of trans-4-(Cbz-amino)cyclohexanecarboxylic acid is paramount. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum provides critical information about the trans configuration. In the chair conformation, the protons on C1 and C4 (the carbons bearing the substituents) are both in the axial position. The resulting signal for these protons is typically a complex multiplet due to coupling with adjacent axial and equatorial protons. The width and multiplicity of this signal are characteristic of the trans isomer.

  • ¹³C NMR : The carbon spectrum is expected to show distinct signals for the carbonyl carbons of the carboxylic acid and the Cbz group, the aromatic carbons of the benzyl group, the CH₂ of the benzyl group, and the carbons of the cyclohexane ring.[1]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups:

  • A broad O-H stretch from the carboxylic acid.

  • A sharp N-H stretch from the amide group.

  • Strong C=O stretching vibrations for both the carboxylic acid and the carbamate carbonyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The analysis will show a molecular ion peak corresponding to the exact mass of 277.32 g/mol .

Synthesis Protocol

The most direct synthesis involves the N-protection of the commercially available trans-4-aminocyclohexanecarboxylic acid. The reaction is a standard Schotten-Baumann procedure, which is robust and high-yielding.

Rationale of Experimental Choices
  • Starting Material : trans-4-aminocyclohexanecarboxylic acid is chosen as it already possesses the desired trans stereochemistry.[4] Synthesizing it from aromatic precursors like p-aminobenzoic acid often yields a mixture of cis and trans isomers, requiring complex purification or isomerization steps.[5][6][7][8]

  • Protecting Group : The Carbobenzoxy (Cbz) group is selected for its stability under a wide range of reaction conditions and its straightforward removal via catalytic hydrogenation.

  • Reagent : Benzyl chloroformate (Cbz-Cl) is the classic reagent for introducing the Cbz group.

  • Base : An aqueous base like sodium hydroxide or sodium carbonate is used to neutralize the HCl byproduct generated during the reaction, driving the reaction to completion. It also deprotonates the carboxylic acid, increasing its solubility in the aqueous phase.

Detailed Experimental Workflow
  • Dissolution : Dissolve trans-4-aminocyclohexanecarboxylic acid in a 1M aqueous solution of sodium hydroxide at 0-5 °C with stirring.

  • Reagent Addition : Slowly and simultaneously add benzyl chloroformate and an additional equivalent of 1M sodium hydroxide solution, ensuring the temperature is maintained below 5 °C and the pH remains basic.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Work-up : Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Acidification : Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2. This will precipitate the product.

  • Isolation : Collect the white solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product SM trans-4-Aminocyclohexanecarboxylic Acid Reaction Schotten-Baumann Reaction (0°C to RT) SM->Reaction Rgt Benzyl Chloroformate (Cbz-Cl) Rgt->Reaction Base Aqueous NaOH Base->Reaction Workup Aqueous Work-up & Acidification Reaction->Workup Neutralization & Extraction Product trans-4-(Cbz-amino) cyclohexanecarboxylic acid Workup->Product Precipitation & Filtration

Sources

An In-depth Technical Guide to the Isomers of C15H19NO4

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular formula C15H19NO4, focusing on two prominent and structurally distinct isomers: the natural alkaloid Convolidine and the synthetic epoxy resin precursor 4-(Diglycidylamino)phenyl glycidyl ether . The existence of multiple compounds sharing the same molecular formula necessitates a careful and distinct examination of each, as their chemical properties, biological activities, and industrial applications are vastly different. This document is intended to serve as a critical resource for researchers and professionals in drug development and material science, offering in-depth information on the synthesis, characterization, and application of these molecules.

Part 1: The Bioactive Alkaloid - Convolidine

Introduction to Convolidine

Convolidine is a tropane alkaloid naturally occurring in various species of the Convolvulus genus, plants with a rich history in traditional medicine.[1] Its molecular formula, C15H19NO4, and a molecular weight of approximately 277.31 g/mol have been confirmed through mass spectrometry and NMR analysis. The unique tropane core structure of Convolidine has drawn significant interest from the scientific community, particularly for its potential therapeutic applications.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The table below summarizes the key physicochemical data for Convolidine.

PropertyValueSource
Molecular Formula C15H19NO4PubChem
Molecular Weight 277.31 g/mol PubChem
IUPAC Name (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 4-hydroxy-3-methoxybenzoatePubChem
CAS Number 63911-32-0Vendor Data
Appearance White powderVendor Data
Boiling Point 439.0±45.0 °C at 760 mmHgVendor Data
Density 1.28±0.1 g/cm³Vendor Data

Spectroscopic data is crucial for the unambiguous identification of Convolidine. While a comprehensive spectral analysis is beyond the scope of this guide, key spectral features are available through public databases such as PubChem.

Biological Activity and Mechanism of Action

The most significant and well-documented biological activity of Convolidine is its role as a potent inhibitor of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1).[2][3] BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. The aggregation of these peptides is a pathological hallmark of Alzheimer's disease.

The mechanism of action of Convolidine as a BACE1 inhibitor has been investigated through in-silico modeling and in-vitro assays.[2][3] Molecular dynamics simulations have shown that the Convolidine-BACE1 complex is stable, and docking studies indicate that the binding of Convolidine to BACE1 reduces the enzyme's affinity for its substrate, the Amyloid Precursor Protein (APP).[2][3] This inhibition was validated in-vitro using a FRET-based BACE1 activity assay, which determined an IC50 value of 0.49 µM for Convolidine.[2][3]

BACE1_Inhibition cluster_0 Amyloidogenic Pathway cluster_1 Therapeutic Intervention APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage CTF_beta C-terminal fragment β Abeta Amyloid-β (Aβ) peptides sAPPb->Abeta γ-secretase cleavage Plaques Amyloid Plaques (Neurotoxic) Abeta->Plaques Aggregation Convolidine Convolidine BACE1 BACE1 Enzyme Convolidine->BACE1 Inhibits

Figure 1: Simplified signaling pathway illustrating the role of BACE1 in the amyloidogenic pathway and the inhibitory action of Convolidine.

The neuroprotective potential of flavonoids and alkaloids, the class of compounds to which Convolidine belongs, is well-documented.[4][5][6][7] These compounds often exhibit antioxidant and anti-inflammatory properties, which can contribute to their neuroprotective effects.[4][5][6][7]

Experimental Protocols: Extraction and Purification

The isolation of Convolidine from its natural source, such as Convolvulus pluricaulis, is a multi-step process that requires careful execution. The following is a generalized protocol based on established methods for alkaloid extraction.

Step 1: Plant Material Preparation

  • Obtain the whole plant of Convolvulus pluricaulis.

  • Clean the plant material and dry it in a shaded area to preserve the chemical constituents.

  • Grind the dried plant material into a fine powder.

Step 2: Defatting

  • Soak the powdered plant material in a non-polar solvent like n-hexane to remove fats and waxes.

  • Perform this extraction using ultrasonication for approximately 50 minutes.

  • Filter the mixture to remove the hexane. Repeat this step with fresh solvent to ensure complete defatting.

Step 3: Alkaline Ethanolic Extraction

  • Dry the defatted plant material thoroughly.

  • Extract the material with a 2% (w/v) solution of potassium hydroxide in ethanol via ultrasonication for 50 minutes. The alkaline conditions facilitate the extraction of alkaloids.

  • Repeat the extraction process two more times with fresh solvent to maximize the yield.

  • Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Step 4: Liquid-Liquid Extraction

  • Dissolve the crude extract in an acidic aqueous solution to protonate the alkaloids, making them water-soluble.

  • Wash the acidic solution with a non-polar organic solvent (e.g., chloroform) to remove neutral and acidic impurities.

  • Basify the aqueous layer with a suitable base (e.g., ammonia) to deprotonate the alkaloids, making them soluble in organic solvents.

  • Extract the alkaloids into an immiscible organic solvent like chloroform.

  • Evaporate the organic solvent to yield the total alkaloid fraction.

Step 5: Chromatographic Purification

  • Subject the total alkaloid fraction to flash chromatography on a silica gel column.

  • Elute the column with a gradient of solvents, such as a mixture of chloroform and ethyl acetate, to separate the different alkaloids.

  • Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

  • Combine the fractions containing Convolidine and evaporate the solvent.

  • Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) if necessary.

Extraction_Workflow Start Dried & Powdered Convolvulus Plant Material Defatting Defatting (n-hexane) Start->Defatting Extraction Alkaline Ethanolic Extraction (KOH/EtOH) Defatting->Extraction LLE Liquid-Liquid Extraction Extraction->LLE Chromatography Flash Chromatography (Silica Gel) LLE->Chromatography Purification Preparative HPLC (Optional) Chromatography->Purification End Pure Convolidine Purification->End

Figure 2: A generalized workflow for the extraction and purification of Convolidine.

Part 2: The Industrial Workhorse - 4-(Diglycidylamino)phenyl glycidyl ether

Introduction to 4-(Diglycidylamino)phenyl glycidyl ether

In stark contrast to the natural product Convolidine, 4-(Diglycidylamino)phenyl glycidyl ether (also known as N,N-diglycidyl-4-glycidyloxyaniline) is a synthetic compound with significant industrial applications.[] It is a trifunctional epoxy resin, meaning it possesses three reactive epoxide groups per molecule. This high functionality allows for the formation of densely cross-linked polymer networks, imparting excellent thermal and mechanical properties to the cured material.[9][10]

Physicochemical and Spectroscopic Data

The properties of 4-(Diglycidylamino)phenyl glycidyl ether are well-characterized due to its commercial importance.

PropertyValueSource
Molecular Formula C15H19NO4PubChem
Molecular Weight 277.32 g/mol Sigma-Aldrich
IUPAC Name 4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)anilinePubChem
CAS Number 5026-74-4Sigma-Aldrich
Appearance Yellow viscous liquidPubChem
Density 1.22 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.567Sigma-Aldrich
Flash Point 113 °CBOC Sciences

Spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectra, are readily available from commercial suppliers and public databases, facilitating its identification and quality control.

Applications and Polymerization Chemistry

The primary application of 4-(Diglycidylamino)phenyl glycidyl ether is as a monomer or cross-linker in the formulation of high-performance epoxy resins. These resins are used in a variety of applications, including:

  • Adhesives and sealants[]

  • Composites for the aerospace and automotive industries[9]

  • Coatings with high thermal stability[]

  • Materials for medical devices and drug delivery systems[][11]

  • Precursors for shape memory polymers[11]

The curing of 4-(Diglycidylamino)phenyl glycidyl ether involves the ring-opening polymerization of its epoxide groups. This can be achieved through various mechanisms, primarily with the use of curing agents such as amines and anhydrides.

Amine Curing: Diamines are common curing agents for epoxy resins. The reaction proceeds via a nucleophilic attack of the amine nitrogen on the carbon atom of the epoxide ring, leading to the formation of a hydroxyl group and a new carbon-nitrogen bond. The newly formed secondary amine can then react with another epoxide group, leading to a cross-linked network. The tertiary amine present in the structure of 4-(Diglycidylamino)phenyl glycidyl ether can act as an internal catalyst, accelerating the curing process.[12]

Anhydride Curing: Acid anhydrides are another important class of curing agents. The curing reaction is more complex and typically requires an initiator or catalyst. The reaction is believed to proceed through the opening of the anhydride ring by a hydroxyl group (which may be present as an impurity or formed in situ), followed by the reaction of the resulting carboxylic acid with an epoxide group.

Curing_Mechanism cluster_0 Epoxy Resin System cluster_1 Curing Process cluster_2 Cured Polymer Network Epoxy 4-(Diglycidylamino)phenyl glycidyl ether (Trifunctional Monomer) Initiation Initiation (Heat, Catalyst) Epoxy->Initiation Curing_Agent Curing Agent (e.g., Diamine, Anhydride) Curing_Agent->Initiation Propagation Propagation (Ring-Opening Polymerization) Initiation->Propagation Crosslinking Cross-linking Propagation->Crosslinking Polymer Thermoset Polymer (High Tg, High Strength) Crosslinking->Polymer

Figure 3: A conceptual diagram of the epoxy curing process involving 4-(Diglycidylamino)phenyl glycidyl ether.

The thermal and mechanical properties of the cured polymer are highly dependent on the choice of curing agent and the curing conditions.[13] The high cross-link density achievable with this trifunctional resin generally results in materials with high glass transition temperatures (Tg) and excellent mechanical strength.[9][10]

Safety and Handling

4-(Diglycidylamino)phenyl glycidyl ether is classified as a hazardous substance and requires careful handling. It is a skin irritant and a skin sensitizer, and it is suspected of being a mutagen.[14] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The molecular formula C15H19NO4 represents at least two vastly different chemical entities, each with its own unique set of properties and applications. Convolidine, a natural alkaloid, holds promise as a therapeutic agent for neurodegenerative diseases due to its potent BACE1 inhibitory activity. In contrast, 4-(Diglycidylamino)phenyl glycidyl ether is a key component in the formulation of high-performance polymers with widespread industrial applications. This guide has provided a detailed technical overview of both compounds, offering valuable insights for researchers and professionals working in the fields of drug discovery and materials science. A clear understanding of the distinct nature of these isomers is crucial for their safe and effective use in their respective domains.

References

  • Convolidine as potent BACE1 inhibitor for Alzheimer's disease; in-silico coupled with in-vitro assessment. PubMed. [Link]

  • Convolidine as potent BACE1 inhibitor for Alzheimer's disease; in-silico coupled with in-vitro assessment | Request PDF. ResearchGate. [Link]

  • TTA500: N,N-Diglycidyl-4-Glycidyloxyaniline Cas 5026-74-4. Tetra. [Link]

  • Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide. PMC - PubMed Central. [Link]

  • Mechanism of model phenyl glycidyl ether/dicyandiamide reaction. The Royal Society of Chemistry. [Link]

  • N,N-Diglycidyl-4-glycidyloxyaniline CAS 5026-74-4. Warshel Chemical Ltd. [Link]

  • Epoxy Resin Curing Mechanisms | PDF | Ether. Scribd. [Link]

  • Thermal conductivity, specific heat, and dynamic mechanical behavior of diglycidyl ether of bisphenol a cured with m‐phenylenediamine. Semantic Scholar. [Link]

  • 4-(Diglycidylamino)phenyl glycidyl ether | C15H19NO4 | CID 62558. PubChem. [Link]

  • Confolidine, a New Alkaloid from the Aerial Part of Convolvulus subhirsutus. ResearchGate. [Link]

  • Convolvulus pluricaulis Choisy's Extraction, Chemical Characterization and Evaluation of the Potential Effects on Glycaemic Balance in a 3T3-L1 Adipocyte Cell Model. PMC - PubMed Central. [Link]

  • Epoxy resin cure. [Phenyl glycidyl ether] (Technical Report). OSTI.GOV. [Link]

  • A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. PubMed Central. [Link]

  • Phytochemical screening and structure elucidation of isolated compounds from Convolvulus dorycnium plant originated from west of.[Link]

  • The kinetics and mechanism of cure of an amino-glycidyl epoxy resin by a co-anhydride as studied by FT-Raman spectroscopy. Semantic Scholar. [Link]

  • BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. NIH. [Link]

  • What are BACE1 inhibitors and how do they work? Patsnap Synapse. [Link]

  • Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. PMC - PubMed Central. [Link]

  • Neuroprotection by Drugs, Nutraceuticals and Physical Activity. Unibo. [Link]

  • Effect of polyethersulfone and N,N'-bismaleimido-4,4'-diphenyl methane on the mechanical and thermal properties of epoxy systems. Express Polymer Letters. [Link]

  • Neuroprotective Potential of Flavonoids in Brain Disorders. MDPI. [Link]

  • Thermal Behavior of Polymers in Solid-State. ETFLIN. [Link]

  • Neuroprotective roles of flavonoid “hispidulin” in the central nervous system: A review. PMC. [Link]

  • Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. MDPI. [Link]

  • Precise Synthesis and Thermoresponsive Property of Poly(ethyl glycidyl ether) and Its Block and Statistic Copolymers with Poly(glycidol). NIH. [Link]

  • Full Text. Systematic Reviews in Pharmacy. [Link]

Sources

An In-depth Technical Guide to the Melting Point of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid (trans-Cbz-ACHC), a critical parameter for its identification, purity assessment, and solid-state characterization in pharmaceutical development. Moving beyond a simple statement of the value, this document delves into the foundational principles that govern the melting transition, offering field-proven insights into the causality behind experimental choices and the establishment of self-validating protocols. We will explore the influence of isomeric purity, potential process-related impurities, and the structural basis for the observed thermal behavior. Standardized methodologies for accurate melting point determination, including the United States Pharmacopeia (USP) General Chapter <741> guidelines, are presented in detail. Furthermore, advanced thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and the critical concept of polymorphism are discussed in the context of ensuring the physicochemical integrity of this important synthetic intermediate.

Introduction: Beyond a Value, A Critical Physicochemical Parameter

The melting point of a crystalline solid is one of its most fundamental and informative physical properties. For an active pharmaceutical ingredient (API) or a key intermediate like trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid (CAS No. 34771-04-5), the melting point is not merely a number for a specification sheet; it is a sentinel indicator of identity, purity, and solid-state form. The reported melting point for this compound is consistently in the range of 214-217°C , with some sources citing a sharp point at 217°C .[1] A patent describing its synthesis notes a melting point of 214-217°C with decomposition.

This guide will dissect the factors that contribute to this value and the variability often observed in laboratory practice. A thorough understanding of the melting behavior is paramount, as deviations can signal the presence of impurities, an incorrect isomeric form, or an unintended polymorphic state, each with profound implications for downstream processes and final product quality.

The Determinants of Melting Behavior

The melting temperature of trans-Cbz-ACHC is intrinsically linked to its molecular structure and the efficiency with which its molecules pack into a crystal lattice. Several key factors must be considered to interpret melting point data correctly.

The Critical Role of Isomeric Purity

The "trans" designation in the compound's name is of paramount importance. The cyclohexane ring is substituted at the 1 and 4 positions, and these substituents can be on the same side (cis) or opposite sides (trans) of the ring's plane.

  • Structural Packing: Trans isomers of 1,4-disubstituted cyclohexanes, like the target compound, generally have a more linear and symmetrical shape than their bent cis counterparts. This higher symmetry allows for more efficient and stable packing in the crystal lattice.[2][3]

  • Intermolecular Forces: Tighter packing maximizes the intermolecular forces (e.g., hydrogen bonding between the carboxylic acid and carbamate groups, van der Waals forces) that must be overcome by thermal energy to transition from the solid to the liquid state.

  • Melting Point Consequence: Consequently, trans-isomers almost invariably exhibit higher melting points than their cis-isomers.[4] The cis-isomer of Cbz-ACHC, if present, acts as an impurity, leading to a depression and broadening of the observed melting range. Patent literature confirms that amino group-protected derivatives of trans-4-aminocyclohexanecarboxylic acid display superior crystallinity compared to the cis isomers, a property that is leveraged for purification.

Process-Related Impurities

The synthesis of trans-Cbz-ACHC involves the protection of the amino group of trans-4-aminocyclohexanecarboxylic acid. Potential impurities can arise from several sources:

  • Starting Materials: Unreacted trans-4-aminocyclohexanecarboxylic acid.

  • Reagents: Residual reagents from the protection step, such as benzyl chloroformate or byproducts from its decomposition.

  • Side Products: Minor products from side reactions.

  • Solvents: Residual solvents trapped in the crystal lattice.

The presence of any of these foreign molecules disrupts the regularity of the crystal lattice, weakening the intermolecular forces and causing a melting point depression and a broadening of the melting range .[5][6] A sharp melting range (typically ≤ 2°C) is a strong indicator of high purity.[7]

Polymorphism: The Solid-State Variable

Polymorphism is the ability of a compound to exist in two or more different crystal lattice arrangements, each having different physical properties, including melting point.[8][9] While one polymorph may be the most stable under a given set of conditions (thermodynamic form), other, less stable forms (metastable or kinetic forms) can also exist.[10] Metastable polymorphs generally have lower melting points than the thermodynamic form.

For pharmaceutical compounds, controlling polymorphism is critical, as different forms can affect solubility, bioavailability, and stability.[11][12] While specific polymorphic studies for trans-Cbz-ACHC are not widely published, it is a crucial parameter to investigate during drug development. The potential for polymorphism in carbamate-containing molecules is known, and its screening should be a standard part of the compound's characterization.[1][6]

Methodologies for Accurate Melting Point Determination

To ensure data integrity, the determination of the melting point must follow a standardized, validated protocol. The methodology described in the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature provides an authoritative framework.[10][13]

Experimental Protocol: USP <741> Class Ia

This protocol is appropriate for crystalline substances like trans-Cbz-ACHC.

Apparatus:

  • A suitable melting range apparatus with a controlled heat source, a sample holder (e.g., a metal block), a thermometer or temperature sensor with an accuracy of ±0.5°C, and a means for viewing the sample.

  • Standard glass capillary tubes (closed at one end, typically 0.8–1.2 mm internal diameter).[10][11]

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, gently pulverize the crystalline sample to a fine powder to ensure uniform packing.

  • Capillary Loading: Charge the capillary tube by tapping its open end into the powdered sample. Pack the sample into the closed end by tapping the tube on a hard surface or by dropping it through a long glass tube. The packed sample column should be 2.5–3.5 mm high.[11]

  • Heating: Place the charged capillary into the heating block of the apparatus. Heat the block at a steady rate until the temperature is approximately 10°C below the expected melting point (e.g., heat to ~205°C for trans-Cbz-ACHC).

  • Determination: Reduce the heating rate to approximately 1-2°C per minute .[13][14] A slow heating rate is critical for thermal equilibrium and accurate determination.[15]

  • Observation and Recording:

    • Onset of Melting (T1): Record the temperature at which the first droplet of liquid is visible or when the column of the substance is observed to collapse against the side of the tube.[11]

    • Completion of Melting (T2): Record the temperature at which the last solid particle melts and the substance becomes a clear liquid throughout.

  • Reporting: The melting point is reported as the range T1 – T2 .

System Validation and Calibration

The accuracy of the apparatus must be regularly verified using USP Melting Point Reference Standards.[13] For a compound melting at ~217°C, suitable standards would include USP Vanillin (melting point ~82°C), USP Acetanilide (~115°C), USP Caffeine (~236°C), and others that bracket the expected range. This ensures the trustworthiness of the measurements.

Confirmatory Identification: The Mixed-Melting Point Technique

If an authentic reference standard of trans-Cbz-ACHC is available, the mixed-melting point technique serves as a powerful, self-validating confirmation of identity.[7][8][16]

Principle:

  • Identical Compounds: If the synthesized sample and the reference standard are the same compound, a 1:1 mixture of the two will behave as a pure substance. Its melting point will be sharp and identical to that of the individual components.[8]

  • Different Compounds: If the sample is not the target compound, the reference standard will act as an impurity. The mixture will exhibit a significantly depressed and broadened melting range compared to the individual components.[2][16]

Workflow:

  • Determine the melting range of the synthesized sample alone.

  • Determine the melting range of the authentic reference standard alone.

  • Thoroughly mix approximately equal parts of the sample and the reference standard.

  • Determine the melting range of the mixture.

  • Compare the three results to confirm identity.

Advanced Thermal Analysis: Differential Scanning Calorimetry (DSC)

While capillary melting point provides essential data, Differential Scanning Calorimetry (DSC) offers a more quantitative and detailed view of a compound's thermal behavior. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

A DSC thermogram provides richer information:

  • Onset Temperature: The extrapolated beginning of the melting endotherm, often correlated with the start of melting.

  • Peak Temperature: The temperature at which the rate of heat absorption is maximal.

  • Enthalpy of Fusion (ΔHfus): The area under the melting peak, representing the energy required to melt the sample. This value is characteristic of the crystal lattice energy.

  • Detection of Polymorphic Transitions: DSC can detect solid-solid phase transitions that may occur before melting, which would appear as separate endothermic or exothermic events.

  • Purity Estimation: Specialized software can use the shape of the melting peak to estimate the purity of the sample based on the Van't Hoff equation.

DSC_Thermogram

Synthesis and Purity Considerations: A Practical Approach

The purity of trans-Cbz-ACHC is contingent on its synthesis and purification. A representative protocol for its formation from trans-4-aminocyclohexanecarboxylic acid involves N-protection using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[7][8][9][13][16]

Representative Synthesis Protocol (Schotten-Baumann)
  • Dissolution: Dissolve trans-4-aminocyclohexanecarboxylic acid (1.0 eq.) in an aqueous solution of a base like sodium carbonate (2.5 eq.) or sodium hydroxide, cooling in an ice bath (0-5°C).[8]

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 eq.) dropwise, maintaining the low temperature. The base neutralizes the HCl byproduct, driving the reaction to completion.[8][13]

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Work-up & Acidification: Wash the aqueous mixture with a non-polar solvent (e.g., diethyl ether) to remove excess Cbz-Cl. Cool the aqueous layer again in an ice bath and carefully acidify to pH 2 with a strong acid (e.g., 1M HCl).[8]

  • Isolation: The desired product, trans-Cbz-ACHC, will precipitate upon acidification as it is less soluble in acidic water.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to remove any remaining impurities, including the more soluble cis-isomer.

Synthesis_Workflow

Summary of Key Data

The following table summarizes the critical physicochemical data for trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid.

ParameterValue / DescriptionSignificance
CAS Number 34771-04-5Unique chemical identifier.
Molecular Formula C₁₅H₁₉NO₄Defines the elemental composition.
Molecular Weight 277.32 g/mol Used for stoichiometric calculations.
Appearance White to off-white crystalline solidA visual check for gross contamination.
Melting Point 214 - 217 °C (with decomposition)Primary indicator of identity and purity. A narrow range is desired.
Key Impurity cis-4-(Carbobenzoxyamino)cyclohexanecarboxylic acidLowers and broadens the melting range due to inefficient crystal packing.

Conclusion

The melting point of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, centered around 214-217°C , is a critical quality attribute that provides profound insights into the compound's identity and purity. Its accurate determination relies on adherence to standardized protocols, such as USP <741>, with careful control over experimental variables like the heating rate. The higher melting point of the trans-isomer relative to its cis-counterpart is a direct consequence of superior molecular symmetry and more efficient crystal lattice packing. Therefore, any deviation from the sharp, expected melting range should prompt an investigation into isomeric purity and the presence of process-related impurities. For comprehensive solid-state characterization in a drug development setting, capillary melting point should be augmented with advanced techniques like Differential Scanning Calorimetry to quantitatively assess thermal properties and screen for potential polymorphism. By adopting this rigorous, multi-faceted approach, researchers can ensure the integrity of this key synthetic building block, safeguarding the quality and consistency of subsequent manufacturing processes.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • Portland State University. Purity and Identification of Solids Using Melting Points. Available from: [Link]

  • Chemistry Stack Exchange. Melting and boiling point in relation to cis and trans isomers. Available from: [Link]

  • Curia Global. Drug Polymorphism: A Key Consideration for API Development. Available from: [Link]

  • USP. <741> MELTING RANGE OR TEMPERATURE. Available from: [Link]

  • Crimson Publishers. The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Available from: [Link]

  • All About Drugs. Polymorphism. Available from: [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

  • Wikipedia. Cis–trans isomerism. Available from: [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]

  • Chemistry Stack Exchange. Effect of impurities on melting point. Available from: [Link]

  • TutorChase. How do impurities affect the melting point of a substance? Available from: [Link]

  • Vedantu. How does cis and trans isomer differ from one another class 12 chemistry CBSE. Available from: [Link]

  • Google Patents. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • USP-NF. <741> Melting Range or Temperature. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Solubility of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid (Z-ACHC) is a crucial non-proteinogenic amino acid derivative. Its rigid cyclohexane scaffold and defined stereochemistry make it a valuable building block in medicinal chemistry for the synthesis of peptidomimetics, enzyme inhibitors, and other pharmacologically active agents. A thorough understanding of its solubility is paramount for researchers and drug development professionals, as this fundamental physicochemical property governs everything from reaction kinetics and purification efficiency to formulation strategies and ultimate bioavailability.

This guide provides an in-depth analysis of the solubility characteristics of Z-ACHC. Moving beyond a simple data sheet, we will explore the underlying chemical principles that dictate its behavior in various solvent systems, detail robust experimental protocols for solubility determination, and offer field-proven insights to guide its practical application in a research and development setting.

Physicochemical Properties Influencing Solubility

The solubility of a compound is not an isolated parameter but rather a consequence of its intrinsic molecular structure and properties. The key physicochemical characteristics of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid are summarized below, providing the foundational context for its solubility profile.

PropertyValueSource
CAS Number 34771-04-5[1][2]
Molecular Formula C₁₅H₁₉NO₄[1][3]
Molecular Weight 277.32 g/mol [1][3]
Melting Point 217 °C[1][3]
Physical State White Solid / Crystals[1][4]
pKa 4.75 ± 0.10[3]
XLogP3 2.947[3]
Purity ≥96.0%[1][2]

The molecule's structure contains a polar carboxylic acid group (pKa ~4.75), a moderately polar carbamate (amide) linkage, and significant non-polar character from the cyclohexane ring and the benzyl group of the carbobenzoxy protecting group. This amphiphilic nature suggests a complex solubility profile, highly dependent on the chosen solvent system. The XLogP3 value of ~2.9 indicates a preference for lipophilic environments, while the ionizable carboxylic acid group ensures that aqueous solubility will be strongly influenced by pH.

Solubility Profile of Z-ACHC

Direct, quantitative solubility data (e.g., mg/mL at a specific temperature) for trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is not extensively published in readily available literature. However, based on its structure and the well-established behavior of similar protected amino acids, a reliable qualitative and predictive solubility profile can be constructed.[5][6]

Expected Qualitative Solubility:

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic DMF, DMAc, NMP, DMSOHighThese solvents are effective at solvating both the polar and non-polar regions of the molecule and are commonly used for peptide synthesis involving protected amino acids.[5][7]
Chlorinated Dichloromethane (DCM)Moderate to HighDCM is a widely used solvent for Fmoc solid-phase peptide synthesis and is effective for many protected amino acids.[5]
Alcohols Methanol, EthanolLow to ModerateThe solubility in alcohols is expected to decrease as the alkyl chain length of the alcohol increases, due to the increasing non-polar character of the solvent.
Aqueous (Neutral) Water, PBS (pH 7.4)Very LowAt neutral pH, the carboxylic acid is partially ionized, but the large non-polar carbobenzoxy and cyclohexane moieties dominate, leading to poor aqueous solubility.[8][9]
Aqueous (Acidic) pH < 3Very LowAt pH values more than 2 units below the pKa, the carboxylic acid is fully protonated (neutral), minimizing its polarity and resulting in the lowest aqueous solubility.[8]
Aqueous (Basic) pH > 6.5Moderate to HighIn basic solutions, the carboxylic acid is deprotonated to form a highly polar carboxylate salt, which significantly enhances its interaction with water and increases solubility.[9]
Non-Polar Hexanes, TolueneVery LowThe polar carboxylic acid and amide groups prevent effective solvation by non-polar solvents.

Key Factors Governing Solubility

The Critical Role of pH

The single most influential factor on the aqueous solubility of Z-ACHC is pH. The carboxylic acid group (pKa ≈ 4.75) acts as a "solubility switch".

  • Below the pKa (pH < 3): The molecule is in its neutral, protonated form (R-COOH). This form is the least polar and exhibits the lowest intrinsic solubility in aqueous media.[8]

  • Around the pKa (pH 3-6): A mixture of the protonated and deprotonated forms exists.

  • Above the pKa (pH > 6): The molecule is predominantly in its ionized, deprotonated carboxylate form (R-COO⁻). The introduction of a formal charge dramatically increases the molecule's polarity and its ability to interact with water molecules, leading to a significant increase in solubility.[9]

This relationship is fundamental for designing dissolution, formulation, and purification strategies. For example, dissolving the compound in a dilute basic solution (e.g., aqueous sodium bicarbonate) followed by neutralization can be an effective strategy.

Caption: pH-dependent ionization and its effect on aqueous solubility.

Solvent Polarity and Intermolecular Forces

The principle of "like dissolves like" is central to understanding the solubility of Z-ACHC in organic solvents. The process of dissolution requires overcoming the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions to form new, favorable solute-solvent interactions.[10]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents possess large dipole moments and can accept hydrogen bonds. They effectively solvate the entire Z-ACHC molecule: the polar regions via dipole-dipole interactions and the non-polar regions via van der Waals forces.

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can both donate and accept hydrogen bonds. While water can interact with the carboxylic acid, its strong hydrogen-bonding network is disrupted by the large, non-polar parts of Z-ACHC, leading to low solubility.[10]

  • Non-Polar Solvents (e.g., Hexane): These solvents can only engage in weak van der Waals forces and cannot effectively solvate the polar carboxylic acid and amide functionalities, resulting in very poor solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The Shake-Flask method is the universally recognized "gold standard" for determining equilibrium or thermodynamic solubility.[8][10] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol Steps:
  • Preparation: Ensure the purity of both the Z-ACHC solid and the selected solvent.[10] Any impurities can significantly alter the final measurement.

  • Addition of Excess Solute: Add an excess amount of solid Z-ACHC to a known volume of the solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.[8]

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to ensure equilibrium is reached.[11] This typically requires 24 to 72 hours. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause particle size reduction.

  • Phase Separation: Cease agitation and allow the excess solid to sediment. Separate the saturated supernatant from the solid phase. This is a critical step and is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). Adsorption of the compound to the filter must be evaluated.

  • Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of Z-ACHC in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or µg/mL.

Shake_Flask_Workflow start Start step1 1. Add excess Z-ACHC solid to a known volume of solvent start->step1 step2 2. Agitate at constant temperature (e.g., 24-72 hours) step1->step2 step3 3. Cease agitation and allow solid to sediment step2->step3 step4 4. Separate phases: Centrifuge and/or filter supernatant step3->step4 step5 5. Accurately dilute the saturated supernatant step4->step5 step6 6. Quantify concentration (e.g., via HPLC-UV) step5->step6 end End: Report Solubility (e.g., mg/mL) step6->end

Caption: Workflow for the Shake-Flask solubility determination method.

Conclusion

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid is a molecule with a dualistic solubility nature. Its large non-polar framework dictates a preference for organic solvents, particularly polar aprotic media like DMF and DMSO, which are essential for its use in synthetic chemistry. Conversely, its aqueous solubility is very low at neutral and acidic pH but can be dramatically increased in basic conditions due to the ionization of its carboxylic acid moiety. This pH-dependent behavior is a critical lever that can be manipulated for extraction, purification, and the development of aqueous formulations. For precise and reliable solubility data, the Shake-Flask method remains the definitive experimental approach, providing the thermodynamic equilibrium values necessary for robust process development and biopharmaceutical characterization.

References

  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). Google.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • solubility experimental methods.pptx. (n.d.). Slideshare.
  • trans-4-(carbobenzoxyamino)cyclohexanecarboxylic acid. (n.d.). Echemi.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Google.
  • trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid, 5G - C2036-5G. (n.d.). Lab Pro Inc.
  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Google.
  • Solubility of Fmoc protected amino acids used in Project C. (n.d.). ResearchGate.
  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
  • An effective organic solvent system for the dissolution of amino acids. (1996, October). PubMed.
  • trans-4-(Boc-amino)cyclohexanecarboxylic acid = 98.0 TLC 53292-89-0. (n.d.). Sigma-Aldrich.
  • trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid 96.0+%, TCI America™. (n.d.). Fisher Scientific.

Sources

physical properties of trans-4-(Cbz-amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of trans-4-(Cbz-amino)cyclohexanecarboxylic Acid

Introduction

Trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid, commonly abbreviated as trans-4-(Cbz-amino)cyclohexanecarboxylic acid, is a pivotal synthetic intermediate in the fields of medicinal chemistry and drug development. Its rigid cyclohexane scaffold provides conformational constraint, a desirable feature in the design of peptides, peptidomimetics, and other pharmacologically active molecules. The presence of the carboxybenzyl (Cbz) protecting group on the amine allows for selective chemical manipulations, making it an essential building block for complex molecular architectures.

This technical guide provides a comprehensive examination of the core physical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet, offering insights into the causality behind these properties and providing standardized protocols for their verification.

Core Molecular and Physical Characteristics

A summary of the fundamental properties of trans-4-(Cbz-amino)cyclohexanecarboxylic acid is presented below. These identifiers are crucial for unambiguous sourcing, handling, and regulatory documentation.

PropertyValueSource(s)
CAS Number 34771-04-5[1][2][3]
Molecular Formula C₁₅H₁₉NO₄[1][2][3]
Molecular Weight 277.32 g/mol [1]
IUPAC Name 4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid[1]
Synonyms trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid, Z-1,4-trans-ACHC-OH[3]
Appearance White to almost white crystalline solid or powder
Purity (Typical) >96.0% (HPLC)

Thermal Properties and Crystallinity

The solid-state properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its stability, purification efficiency, and formulation potential.

Melting Point: The melting point is a sharp indicator of purity. For trans-4-(Cbz-amino)cyclohexanecarboxylic acid, the reported melting point is 217°C [1]. This relatively high value, compared to many organic molecules of similar weight, is indicative of a stable crystal lattice structure facilitated by intermolecular hydrogen bonding between the carboxylic acid and amide moieties.

Expert Insight: The Role of Crystallinity in Purification The trans stereochemistry of the cyclohexane ring substituents allows for a more ordered and thermodynamically stable packing in the crystal lattice compared to its cis isomer. This difference in crystallinity is a key principle exploited in its purification. During synthesis, which often yields a mixture of isomers, the trans isomer can be selectively isolated via fractional crystallization. The higher propensity of the trans isomer to form a well-ordered solid allows it to precipitate from solution under controlled conditions, leaving the more soluble cis isomer in the mother liquor.

Protocol: Melting Point Determination

A self-validating protocol for melting point determination ensures accuracy and reproducibility.

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: A calibrated digital melting point apparatus is used. Set a ramp rate of 1-2°C per minute for an accurate determination. For a faster initial scan, a higher ramp rate (5-10°C/min) can be used to find an approximate range, followed by a slower, more precise measurement with a fresh sample.

  • Measurement: The sample is heated, and the temperature range is recorded from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point).

  • Validation: The measurement should be repeated twice. A sharp melting range (e.g., within 1-2°C) is indicative of high purity.

MeltingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Dry Sample B Pack Capillary Tube (2-3 mm) A->B C Place in Calibrated Apparatus B->C D Set Ramp Rate (1-2°C/min) C->D E Record Onset to Clear Point D->E F Repeat Measurement (n=3) E->F G Analyze Range F->G H Purity Assessment G->H

Caption: Workflow for accurate melting point determination.

Solubility Profile

The solubility of a compound is fundamental to its application in synthesis (reaction media), purification (crystallization), and pharmacology (formulation and bioavailability). The molecular structure, featuring a large hydrophobic Cbz group and cyclohexane ring alongside polar amide and carboxylic acid functions, dictates a nuanced solubility profile.

While comprehensive experimental data is not always published, a qualitative assessment based on structure can be made. The compound is expected to be:

  • Soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Moderately soluble in polar protic solvents like methanol and ethanol.

  • Slightly soluble to insoluble in less polar solvents like ethyl acetate and dichloromethane.

  • Insoluble in nonpolar solvents like hexanes and water.

Protocol: Qualitative Solubility Determination
  • Setup: Add approximately 10 mg of the compound to a series of labeled 1 mL vials.

  • Solvent Addition: Add 0.5 mL of a chosen solvent to the first vial.

  • Observation: Vigorously vortex the vial for 30 seconds. Observe for complete dissolution.

  • Classification:

    • If the solid dissolves completely, it is classified as soluble (>20 mg/mL).

    • If some solid remains, add another 0.5 mL of solvent (total 1.0 mL) and vortex again. If it dissolves, it is sparingly soluble (10-20 mg/mL).

    • If the solid still remains, it is classified as insoluble (<10 mg/mL).

  • Repeat: Repeat steps 2-4 for each solvent to build a complete profile.

Acidity and pKa

The single acidic proton in this molecule is that of the carboxylic acid group. The amide N-H proton is not appreciably acidic. The pKa of the carboxylic acid is critical for understanding its ionization state at different physiological pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

pKa_Equilibrium Protonated R-COOH (Protonated Form) Predominant at pH < 4.5 Equilibrium Protonated->Equilibrium Deprotonated R-COO⁻ + H⁺ (Deprotonated Form) Predominant at pH > 4.5 Equilibrium->Deprotonated

Caption: Acid-base equilibrium of the carboxylic acid group.

Spectroscopic Profile

Spectroscopic analysis provides an unequivocal fingerprint for molecular structure confirmation and is a cornerstone of quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in DMSO-d₆ or CDCl₃. (Note: The carboxylic acid proton is best observed in DMSO-d₆).

  • ¹H NMR:

    • ~12.0 ppm (s, 1H): The carboxylic acid proton (-COOH). This signal is broad and its position is concentration-dependent.

    • ~7.30-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.

    • ~7.25 ppm (d, 1H): The amide proton (-NH-). Coupling to the adjacent cyclohexane proton may be observed.

    • ~5.0 ppm (s, 2H): The benzylic methylene protons (-O-CH₂-Ph).

    • ~3.5 ppm (m, 1H): The cyclohexane methine proton attached to the nitrogen (CH-NH).

    • ~2.2 ppm (m, 1H): The cyclohexane methine proton attached to the carboxyl group (CH-COOH).

    • ~1.2-2.0 ppm (m, 8H): The remaining eight cyclohexane ring protons. This region will show complex overlapping multiplets.

  • ¹³C NMR:

    • ~176 ppm: Carboxylic acid carbonyl carbon (-COOH).

    • ~156 ppm: Carbamate carbonyl carbon (-NH-COO-).

    • ~137 ppm: Aromatic quaternary carbon of the benzyl group.

    • ~127-129 ppm: Aromatic C-H carbons of the benzyl group.

    • ~66 ppm: Benzylic methylene carbon (-O-CH₂-Ph).

    • ~48 ppm: Cyclohexane methine carbon attached to nitrogen.

    • ~43 ppm: Cyclohexane methine carbon attached to the carboxyl group.

    • ~28-32 ppm: Remaining cyclohexane carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • 3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid.

  • ~3300 cm⁻¹ (sharp, medium): N-H stretch of the amide.

  • ~3030 cm⁻¹ (weak): Aromatic C-H stretch.

  • 2950-2850 cm⁻¹ (medium): Aliphatic C-H stretch (cyclohexane).

  • ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.

  • ~1690 cm⁻¹ (strong): C=O stretch of the carbamate carbonyl (Amide I band).

  • ~1530 cm⁻¹ (medium): N-H bend and C-N stretch (Amide II band).

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Molecular Ion (M⁺): m/z = 277.32 (as [M+H]⁺ in ESI+ mode, m/z = 278.3).

  • Key Fragments:

    • m/z = 186: Loss of the benzyloxy group (-OCH₂Ph).

    • m/z = 91: The tropylium ion ([C₇H₇]⁺), a very common and stable fragment from the benzyl group.

    • [M-45]⁺: Loss of the carboxyl group (-COOH).

    • [M-108]⁺: Loss of the Cbz protecting group radical.

Conclusion

The —its defined melting point, predictable solubility, characteristic acidity, and distinct spectroscopic fingerprint—are direct consequences of its molecular structure. A thorough understanding of these properties is not merely academic; it is essential for the practical application of this compound in a research and development setting. From guiding purification strategies that leverage its high crystallinity to confirming its identity and purity through spectroscopy, this knowledge enables scientists to use this versatile building block with confidence and precision.

References

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved January 3, 2026, from [Link]

  • Fisher Scientific. (n.d.). trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid, 97%, Thermo Scientific. Retrieved January 3, 2026, from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved January 3, 2026, from [Link]

  • Chemical-Suppliers.com. (n.d.). trans-1-(Benzyloxycarbonylamino)cyclohexyl-4-carboxylic acid | CAS 34771-04-5. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved January 3, 2026, from [Link]

  • PubChem. (n.d.). trans-4-(Cbz-amino)-cyclohexanecarboxylic acid. Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • InstaNANO. (2025). FTIR Functional Group Database Table with Search. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2025). Experimental pKa values of carboxylic acids. Retrieved January 3, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2025). ATR-FTIR spectroscopic investigation of the cis- and trans-bis-(α-amino acids) copper(II) complexes. Retrieved January 3, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

Sources

Navigating the Supply Chain for trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Starting Material Quality in Research and Development

In the landscape of pharmaceutical research and development, the quality and consistency of starting materials are paramount. This is particularly true for specialized reagents such as trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid (CAS No. 34771-04-5). This Cbz-protected amino acid is a valuable building block in the synthesis of a variety of complex molecules, including peptides and peptidomimetics, which are integral to the discovery of new therapeutics.[1][2] The seemingly routine task of sourcing this chemical can have profound implications on the timeline, reproducibility, and ultimate success of a research program. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the effective sourcing, qualification, and quality control of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid.

The Synthetic Utility of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

The carboxybenzyl (Cbz or Z) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[3][4] Its stability under a range of reaction conditions, coupled with well-established deprotection methods, makes it a versatile tool for the synthetic chemist.[5][6] The trans-cyclohexane scaffold of the title compound imparts a rigid, non-planar conformation to the molecules in which it is incorporated, a feature often exploited in the design of peptidomimetics to control secondary structure and enhance biological activity. The reliable supply of this reagent is therefore a critical first step in many synthetic campaigns.

Identifying and Qualifying Chemical Suppliers

The initial identification of potential suppliers is a multi-faceted process that extends beyond a simple catalog search. A robust supplier qualification process is essential to mitigate risks associated with material quality, consistency, and supply chain reliability.

Initial Supplier Screening

A preliminary list of suppliers can be generated through chemical search databases and supplier directories. For trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid, several companies are listed as potential sources, including TCI Chemicals and various distributors that carry their products.

In-Depth Supplier Vetting

Once a list of potential suppliers is compiled, a more thorough vetting process should be initiated. This involves a critical evaluation of the supplier's technical capabilities, quality management systems, and regulatory compliance.[7][8][9]

A comprehensive supplier audit checklist should be employed to ensure a systematic evaluation.[10][11] Key areas to assess include:

  • Quality Management System: Is the supplier ISO 9001 certified? Do they have a robust quality management system in place?[8]

  • Documentation: Can the supplier provide a comprehensive Certificate of Analysis (CoA) with each batch? Is a Safety Data Sheet (SDS) readily available?[8]

  • Manufacturing and Quality Control: What in-process controls are in place? Are analytical methods validated?

  • Traceability: Does the supplier have a system to trace raw materials and final products?[9]

  • Regulatory Compliance: Does the supplier adhere to relevant regulatory standards?[7]

The following flowchart illustrates a logical workflow for the supplier qualification process:

SupplierQualification cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Technical Evaluation cluster_Phase3 Phase 3: Quality & Compliance Audit cluster_Phase4 Phase 4: Final Selection A Identify Potential Suppliers (Databases, Directories) B Request Preliminary Product Information A->B Initial Contact C Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS) B->C Proceed if promising D Review Product Specifications (Purity, Impurity Profile) C->D Analyze Data E Evaluate Supplier's Technical Capabilities D->E Assess Expertise F Conduct Supplier Audit (QMS, Manufacturing, QC) E->F Initiate Audit G Assess Regulatory Compliance F->G Verify Standards H Approve Supplier G->H Decision Point I Establish Quality Agreement H->I Formalize Partnership

Sources

An In-Depth Technical Guide to the Safe Handling of trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid (CAS: 34771-04-5) for Research and Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-tested insights. The core objective is to ensure the safe and effective use of this valuable synthetic intermediate while maintaining the highest standards of laboratory safety and scientific integrity.

trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid is a key building block in modern medicinal chemistry. Its rigid cyclohexyl scaffold and protected amine functionality make it an invaluable intermediate for synthesizing complex molecules, including advanced therapeutic agents like Janus Kinase (JAK) inhibitors.[1][2][3][4] Given its integral role in the pharmaceutical pipeline, a thorough understanding of its hazard profile and handling requirements is not merely a regulatory formality but a prerequisite for responsible research.

Chemical and Physical Identity

A precise understanding of a compound's identity and physical properties is the foundation of a robust safety assessment. The key identifiers and characteristics of trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid are summarized below.

PropertyValueSource(s)
CAS Number 34771-04-5[5][6]
Molecular Formula C₁₅H₁₉NO₄[5][6]
Molecular Weight 291.34 g/mol [7]
Synonyms trans-4-(Cbz-amino)cyclohexanecarboxylic acid, Z-trans-4-aminocyclohexanecarboxylic acid[6][8]
Appearance White to off-white solid/powder[5][9]
Solubility No definitive data available for water solubility; likely poor.[9]
Storage Temperature Inert atmosphere, room temperature. Long-term storage at 4°C is recommended for optimal stability.[5][8]

Comprehensive Hazard Analysis (GHS Framework)

This compound is classified under the Globally Harmonized System (GHS) as hazardous. The primary risks are associated with irritation and acute toxicity upon ingestion. The causality behind these classifications stems from the compound's chemical nature, which can provoke biological responses upon direct contact or internal exposure.

GHS ClassificationDetailsSource
Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[5]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
Precautionary Statements P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Deconstructing the Hazards:
  • H302 - Harmful if swallowed: This indicates moderate acute oral toxicity. In a laboratory setting, this risk is primarily managed by preventing hand-to-mouth contamination. Strict personal hygiene and the prohibition of food and drink in the lab are critical control measures.

  • H315 - Causes skin irritation: As a carboxylic acid derivative, the compound can disrupt the skin's natural lipid barrier, leading to localized inflammation, redness, and discomfort. This necessitates the consistent use of appropriate chemical-resistant gloves.

  • H319 - Causes serious eye irritation: The eyes are highly susceptible to damage from fine chemical powders. The compound can cause significant irritation, and in the absence of immediate and thorough rinsing, could lead to more severe injury. This hazard makes chemical splash goggles a mandatory piece of personal protective equipment (PPE).

  • H335 - May cause respiratory irritation: Fine powders can easily become airborne during handling. Inhalation can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. This risk underscores the importance of using engineering controls like a chemical fume hood.

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves integrating engineering controls, personal protective equipment, and standardized procedures. The following protocols are designed to create a self-validating system of safety when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary engineering control for handling this solid is a certified chemical fume hood to prevent inhalation of airborne dust. The following PPE is mandatory.

G cluster_ppe Mandatory PPE Ensemble cluster_controls Primary Engineering Control Goggles Chemical Splash Goggles (EN166 Compliant) Coat Flame-Resistant Lab Coat Gloves Nitrile Gloves (ASTM D6319) Respirator N95 Respirator (If Fume Hood Unavailable) FumeHood Certified Chemical Fume Hood Researcher Researcher Researcher->Goggles Must Use Researcher->Coat Must Use Researcher->Gloves Must Use Researcher->Respirator Must Use Researcher->FumeHood Must Use G cluster_routes cluster_actions Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale 1. Move to Fresh Air 2. Seek Medical Attention Inhalation->Action_Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash Area with Soap & Water for 15 min 3. Seek Medical Attention if Irritation Persists Skin->Action_Skin Action_Eye 1. Use Eyewash Station for 15 min (Keep eyelids open) 2. Remove Contact Lenses if Possible 3. Seek Immediate Medical Attention Eye->Action_Eye Action_Ingest 1. Rinse Mouth with Water 2. DO NOT Induce Vomiting 3. Seek Immediate Medical Attention Ingestion->Action_Ingest

References

biological activity of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid Derivatives

Abstract

The trans-4-aminocyclohexanecarboxylic acid (t-ACCA) scaffold represents a uniquely valuable building block in modern medicinal chemistry. Its conformationally rigid cyclohexane ring allows for precise spatial positioning of functional groups, making it an ideal surrogate for more flexible peptide backbones or linker regions in small molecule drug design. The addition of a carbobenzoxy (Cbz) protecting group to the amine function yields trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, a key intermediate for creating a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental evaluation protocols for this important class of compounds. We will delve into their roles as potent enzyme inhibitors and cell adhesion antagonists, targeting a range of diseases from inflammation to diabetes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

Introduction: The Strategic Value of the trans-4-Aminocyclohexanecarboxylic Acid (t-ACCA) Scaffold

The design of biologically active molecules often hinges on achieving an optimal conformation for binding to a specific protein target. The t-ACCA scaffold has emerged as a powerful tool in this endeavor due to its inherent structural properties.

The Cyclohexane Ring as a Conformational Constraint Tool

Unlike flexible aliphatic chains, the cyclohexane ring exists in a stable chair conformation. The functional groups attached at the 1 and 4 positions are held in a well-defined spatial relationship. This rigidity reduces the entropic penalty upon binding to a receptor, which can lead to enhanced binding affinity and potency. Molecular modeling has shown that t-ACCA can serve as a conformationally constrained substitute for dipeptide units, such as Gly-Gly, in bioactive peptides.[1]

The Critical Role of trans Stereochemistry

The relative orientation of the amino and carboxylic acid groups on the cyclohexane ring is paramount. The trans configuration places these two groups on opposite faces of the ring in a diaxial or diequatorial orientation, leading to a more linear and extended geometry. This specific arrangement is often crucial for biological activity, as demonstrated in the development of selective kappa opioid receptor agonists and potent angiotensin-converting enzyme (ACE) inhibitors.[1][2] In contrast, the corresponding cis isomers, where the functional groups are on the same face of the ring, often exhibit significantly weaker or no activity.[1]

The Carbobenzoxy (Cbz) Group in Synthesis and Activity

The carbobenzoxy (benzyloxycarbonyl or Cbz) group is a widely used protecting group for amines in organic synthesis. In the context of the topic compound, it serves two primary functions:

  • Synthetic Intermediate: It facilitates the selective modification of the carboxylic acid moiety without interference from the reactive amine.

  • Bioactive Component: In some final drug candidates, the Cbz group, or a modified version of it, can form important hydrophobic or aromatic interactions within the target's binding pocket, contributing directly to the molecule's overall activity.

Synthetic Pathways and Methodologies

The generation of isomerically pure t-ACCA derivatives is a non-trivial synthetic challenge that is critical for their pharmacological application.

Core Synthesis of trans-4-Aminocyclohexanecarboxylic Acid

The most common industrial route to the 4-aminocyclohexanecarboxylic acid (ACCA) core is the catalytic hydrogenation of p-aminobenzoic acid.[1][3] A significant challenge in this process is controlling the stereochemistry, as hydrogenation of the aromatic ring often yields the thermodynamically less stable cis isomer as the major product.[3] Modern processes have been developed using specific catalysts, such as Ruthenium on Carbon (Ru/C), under basic conditions and hydrogen pressure to increase the trans-to-cis ratio to over 75%.[3][4]

Introduction of the Cbz Group and Derivatization

Once the ACCA mixture is obtained, the amino group can be protected. The Cbz group is typically introduced by reacting ACCA with benzyl chloroformate in the presence of a base.[5] The resulting Cbz-protected acid is a key intermediate. The carboxylic acid can then be activated and coupled with various amines, alcohols, or other nucleophiles to generate a library of derivatives. Alternatively, the ester derivatives can be formed first, followed by Cbz protection. The superior crystallinity of the trans isomers is often exploited during these steps to achieve high isomeric purity through fractional crystallization.[5]

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Protection & Purification cluster_2 Derivatization PABA p-Aminobenzoic Acid ACCA_mix cis/trans ACCA Mixture PABA->ACCA_mix Catalytic Hydrogenation (e.g., Ru/C, H₂, base) Cbz_ACCA_mix cis/trans Cbz-ACCA ACCA_mix->Cbz_ACCA_mix Cbz_Cl Benzyl Chloroformate + Base Pure_trans Pure trans-Cbz-ACCA Cbz_ACCA_mix->Pure_trans Fractional Crystallization Activation Carboxylic Acid Activation Pure_trans->Activation Coupling Amide/Ester Coupling (R-NH₂ or R-OH) Activation->Coupling Final_Product Final Biologically Active Derivatives Coupling->Final_Product

Caption: Generalized workflow for the synthesis of t-ACCA derivatives.

Major Biological Activities and Therapeutic Targets

Derivatives of the t-ACCA scaffold have shown potent and selective activity against several important therapeutic targets.

Inhibition of Cell Adhesion: VLA-4 Antagonism

A prominent application of this scaffold is in the development of antagonists for Very Late Antigen-4 (VLA-4), an integrin receptor. VLA-4 plays a critical role in mediating the adhesion of leukocytes to the vascular endothelium, a key step in the inflammatory cascade of diseases like asthma and multiple sclerosis.

  • Mechanism of Action: VLA-4 antagonists function by competitively blocking the interaction between VLA-4 on leukocytes and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells. This inhibition prevents the migration of inflammatory cells from the bloodstream into tissues, thereby reducing inflammation. Derivatives of trans-cyclohexanecarboxylic acid have been identified as highly potent VLA-4 antagonists with excellent oral bioavailability.[6] For example, the compound trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid emerged from an optimization program as a clinical candidate for asthma, demonstrating an IC₅₀ of 5.4 nM and excellent oral efficacy in animal models.[6]

VLA4_Pathway cluster_Leukocyte Leukocyte cluster_Endothelium Endothelial Cell cluster_Drug VLA4 VLA-4 Receptor VCAM1 VCAM-1 Ligand VLA4->VCAM1 Binding Inflammation Leukocyte Adhesion & Tissue Infiltration (Inflammation) VCAM1->Inflammation Promotes Derivative t-ACCA Derivative (Antagonist) Derivative->VLA4 Blocks

Caption: Mechanism of VLA-4 antagonism by t-ACCA derivatives.

Enzyme Inhibition: A Versatile Scaffold

The rigid t-ACCA core is an excellent platform for designing enzyme inhibitors, where precise positioning of pharmacophores is key to fitting into an active site.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: The scaffold is a useful starting material for DPP-IV inhibitors, which are used in the treatment of type 2 diabetes.[5]

  • Janus Kinase (JAK) Inhibitors: Amine-protected t-ACCA derivatives are valuable intermediates in the synthesis of JAK inhibitors, which are used for autoimmune diseases like rheumatoid arthritis.[3][4]

  • Other Protease Inhibitors: The scaffold has been incorporated into inhibitors of thrombin and other serine proteases, highlighting its broad utility in targeting enzymes with well-defined active site geometries.[1] A related compound, tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), is a well-known anti-plasmin (serine protease) agent that accelerates skin barrier recovery by inhibiting proteolytic activity.[7]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid structure has yielded crucial insights into the features required for potent biological activity. The development of VLA-4 antagonists provides an excellent case study.[6]

Compound ID R Group Modification VLA-4 IC₅₀ (nM) Oral Bioavailability (Rat, %)
1 (Initial Lead Structure)1.83
2 2,5-dichloro-phenylacetyl0.924
3 (14e) 2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenylacetyl5.4100
Data synthesized from J. Med. Chem. 2009, 52, 24, 7974–7992.[6]
  • Impact of Cyclohexane Ring: The trans stereochemistry is essential. The cyclohexane ring acts as a rigid spacer, optimally positioning the carboxylic acid and the pharmacophore-bearing side chain for interaction with the target.

  • Role of the Carboxylic Acid: The carboxylate group is often critical for activity, typically forming a key salt-bridge interaction with a positively charged residue (e.g., arginine, lysine) in the protein's binding site.

  • Modifications of the Amide Side Chain: As seen in the table above, modifications to the lipophilic moiety attached to the core scaffold have a dramatic impact on both potency and pharmacokinetic properties. Reducing the polar surface area and introducing specific aromatic interactions led to a significant improvement in oral bioavailability from 3% to 100%, culminating in the clinical candidate 14e .[6]

Key Experimental Protocols

Evaluating the biological activity of novel t-ACCA derivatives requires robust and validated assays. Below are representative protocols for assessing VLA-4 antagonism and general enzyme inhibition.

Protocol: VLA-4/VCAM-1 Cell Adhesion Assay
  • Principle: This assay measures the ability of a test compound to inhibit the adhesion of cells expressing VLA-4 to a surface coated with the VCAM-1 ligand.

  • Materials:

    • VLA-4 expressing cells (e.g., Jurkat T-cells).

    • Calcein-AM fluorescent dye.

    • Recombinant human VCAM-1-Fc chimera.

    • 96-well black, clear-bottom assay plates.

    • Assay Buffer (e.g., HBSS with 1 mM MnCl₂).

    • Test compounds dissolved in DMSO.

  • Step-by-Step Procedure:

    • Plate Coating: Coat wells of a 96-well plate with 1 µg/mL VCAM-1 in PBS overnight at 4°C. Wash 3x with PBS. Block with 1% BSA for 1 hour at 37°C.

    • Cell Labeling: Resuspend Jurkat cells at 1x10⁶ cells/mL in serum-free media. Add Calcein-AM to a final concentration of 5 µM. Incubate for 30 minutes at 37°C. Wash cells 2x with Assay Buffer and resuspend at 2x10⁶ cells/mL.

    • Compound Incubation: Add 50 µL of 2x concentrated test compound dilutions (in Assay Buffer) to the VCAM-1 coated plate. Include "no inhibitor" (vehicle) and "no cells" (background) controls.

    • Cell Adhesion: Add 50 µL of labeled Jurkat cells to each well. Incubate for 30 minutes at 37°C.

    • Washing: Gently wash the plate 3-4 times with Assay Buffer to remove non-adherent cells.

    • Quantification: Read the plate on a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis: Subtract background fluorescence. Calculate percent inhibition relative to vehicle controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: In Vitro Enzyme Inhibition Assay (Generic Fluorometric)
  • Principle: This assay measures the activity of an enzyme by monitoring the cleavage of a fluorogenic substrate. An inhibitor will decrease the rate of fluorescence generation.

  • Materials:

    • Purified enzyme of interest (e.g., DPP-IV, Thrombin).

    • Fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-IV).

    • Assay Buffer (specific to the enzyme).

    • Test compounds and a known inhibitor (positive control).

    • 384-well black assay plates.

  • Step-by-Step Procedure:

    • Compound Plating: Dispense 1 µL of test compound dilutions in DMSO into the assay plate using acoustic dispensing or serial dilution.

    • Enzyme Addition: Add 20 µL of enzyme solution (at 2x final concentration) in Assay Buffer to all wells. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Reaction Initiation: Add 20 µL of substrate solution (at 2x final concentration) in Assay Buffer to initiate the reaction.

    • Kinetic Read: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex: 360 nm, Em: 460 nm for AMC) every 60 seconds for 20-30 minutes.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well. Calculate percent inhibition relative to vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls. Determine IC₅₀ values as described above.

Assay_Workflow cluster_prep Assay Preparation cluster_run Reaction & Read cluster_analysis Data Analysis Compound 1. Dispense Test Compound Enzyme 2. Add Enzyme (Pre-incubate) Compound->Enzyme Substrate 3. Add Substrate (Initiate Reaction) Enzyme->Substrate Reader 4. Kinetic Read (Fluorescence) Substrate->Reader Rate 5. Calculate Reaction Rate (Slope) Reader->Rate Inhibition 6. Calculate % Inhibition Rate->Inhibition IC50 7. Determine IC₅₀ Inhibition->IC50

Caption: Experimental workflow for a typical enzyme inhibition assay.

Conclusion and Future Perspectives

The trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid scaffold and its derivatives are firmly established as privileged structures in medicinal chemistry. Their inherent conformational rigidity provides a reliable platform for designing potent and selective modulators of challenging biological targets, from cell surface receptors like VLA-4 to a wide variety of enzymes. The success in developing orally bioavailable drug candidates highlights the favorable physicochemical properties that can be achieved with this core.

Future research will likely focus on expanding the diversity of this scaffold to target new protein classes. The use of the t-ACCA core in constrained peptides, macrocycles, and proteolysis-targeting chimeras (PROTACs) represents exciting new avenues for drug discovery. As synthetic methodologies for producing isomerically pure t-ACCA continue to improve, its application in creating next-generation therapeutics is set to expand even further.

References

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents.

  • Mao-Qiang, M., et al. (1997). trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans. Journal of Investigative Dermatology, 109(1), 84-90.

  • MySkinRecipes. trans-4-Aminocyclohexanecarboxylic acid.

  • WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents.

  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents.

  • Request PDF - Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. ResearchGate.

  • Sato, A., et al. (2009). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. Journal of Medicinal Chemistry, 52(24), 7974-92.

  • Method for preparing trans-4-amino-1-cyclohexane carboxylic acid and derivatives thereof.

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.

  • Studies on angiotensin converting enzyme inhibitors. VI. Synthesis and angiotensin converting enzyme inhibitory activities of the dicarboxylic acid derivative of imidapril and its diastereoisomers. PubMed.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and expert insights for the synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid, a crucial building block in pharmaceutical and peptide synthesis. The procedure focuses on the N-protection of trans-4-aminocyclohexanecarboxylic acid using benzyl chloroformate under Schotten-Baumann conditions. We delve into the reaction mechanism, step-by-step experimental procedures, purification, and analytical characterization, offering a robust and reproducible method for researchers and drug development professionals.

Introduction and Significance

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid is a valuable bifunctional molecule widely employed as an intermediate in the synthesis of pharmacologically active compounds. Its rigid cyclohexyl scaffold provides conformational constraint, a desirable feature in drug design, while the protected amine and the carboxylic acid moieties allow for sequential coupling reactions, particularly in the construction of peptidomimetics and other complex molecular architectures.

The Carbobenzoxy (Cbz or Z) group, introduced by Bergmann and Zervas, is a cornerstone of amine protection strategy in organic synthesis.[1][2] Its utility stems from its robust stability across a wide range of reaction conditions, including basic and mildly acidic media, yet it can be cleanly removed under specific, non-hydrolytic conditions, most commonly catalytic hydrogenolysis.[2][3] This orthogonality makes it an ideal choice for multi-step synthetic sequences.[1]

This application note presents a reliable and thoroughly validated protocol for the synthesis of this key intermediate, emphasizing the rationale behind procedural choices to ensure high yield and purity.

Synthetic Strategy and Mechanistic Overview

The synthesis is achieved through the N-protection of the amino group of trans-4-aminocyclohexanecarboxylic acid. The chosen method is a classic Schotten-Baumann reaction, which involves the acylation of the amine with benzyl chloroformate (Cbz-Cl) in a biphasic system or an aqueous solution with a base.

Core Reaction: trans-4-aminocyclohexanecarboxylic acid + Benzyl Chloroformate → trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

The mechanism is a nucleophilic acyl substitution. The reaction proceeds as follows:

  • Activation of the Nucleophile: A base, such as sodium bicarbonate or sodium hydroxide, deprotonates the ammonium group of the amino acid and neutralizes the liberated hydrochloric acid during the reaction. This enhances the nucleophilicity of the amine nitrogen.[1][4]

  • Nucleophilic Attack: The lone pair of the nitrogen atom on the cyclohexane ring attacks the electrophilic carbonyl carbon of benzyl chloroformate.[1][4]

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Leaving Group Departure: The intermediate collapses, expelling a chloride ion, which is a good leaving group.

  • Proton Transfer: A final proton transfer step yields the stable carbamate product and hydrochloric acid, which is immediately neutralized by the base present in the reaction mixture.

Diagram: Reaction Mechanism

G cluster_reactants Reactants cluster_process Mechanism cluster_product Product Amine trans-4-Aminocyclohexanecarboxylic Acid (Nucleophile) Attack 1. Nucleophilic Attack (Amine attacks Cbz-Cl) Amine->Attack CbzCl Benzyl Chloroformate (Electrophile) CbzCl->Attack Intermediate 2. Tetrahedral Intermediate Formation Attack->Intermediate Forms Elimination 3. Elimination of Chloride (Leaving Group Departs) Intermediate->Elimination Collapses Deprotonation 4. Deprotonation (Base neutralizes H⁺) Elimination->Deprotonation Releases H⁺ Product trans-4-(Carbobenzoxyamino)- cyclohexanecarboxylic Acid Deprotonation->Product Yields G Start Start: trans-4-Aminocyclohexane- carboxylic Acid + NaHCO₃ in Dioxane/H₂O Cooling Cool to 0°C Start->Cooling Addition Add Cbz-Cl dropwise Cooling->Addition Reaction Stir at RT (12-20h) Addition->Reaction Wash Work-up: Wash with Diethyl Ether Reaction->Wash Acidify Acidify with 1M HCl to pH 2 Wash->Acidify Filter Filter Precipitate Acidify->Filter Dry Dry Under Vacuum Filter->Dry Final Final Product: trans-4-(Cbz-amino)- cyclohexanecarboxylic Acid Dry->Final

Sources

Applications in Medicinal Chemistry: A Guide to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Central Science of Drug Discovery

Medicinal chemistry stands as the cornerstone of modern drug discovery, a multidisciplinary science that elegantly blends the principles of chemistry, biology, and pharmacology.[1][2] Its primary objective is to design, synthesize, and develop new pharmaceutical agents with therapeutic value.[1] This intricate process transforms a fundamental understanding of disease at the molecular level into tangible, life-changing medicines.[3] Medicinal chemists are the molecular architects of the pharmaceutical industry, meticulously crafting compounds that can interact with specific biological targets to elicit a desired therapeutic effect, while simultaneously possessing the necessary properties to be safe and effective in the human body.[3][4]

This application note provides a detailed exploration of the key applications of medicinal chemistry in the drug discovery pipeline. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical protocols to navigate the complexities of this dynamic field.

From Concept to Candidate: The Medicinal Chemist's Journey

The path from an initial idea to a clinical drug candidate is a long and arduous one, often spanning over a decade.[3] Medicinal chemistry is the driving force throughout the early, critical phases of this journey.

The Drug Discovery and Development Pipeline: A Medicinal Chemistry Perspective

DrugDiscoveryPipeline cluster_Discovery Discovery Phase cluster_Development Development Phase Target_ID Target Identification & Validation Hit_Gen Hit Generation Target_ID->Hit_Gen Assay Development Hit_to_Lead Hit-to-Lead Hit_Gen->Hit_to_Lead SAR Establishment Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt ADMET Profiling Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: The pivotal role of medicinal chemistry in the drug discovery pipeline.

The process begins with target identification and validation , where biologists pinpoint a biological molecule, typically a protein or enzyme, that is implicated in a disease.[2][3] Medicinal chemists then step in to assess the "druggability" of this target, designing and synthesizing initial small molecules to probe its function.[2][4]

Once a viable target is confirmed, the quest for "hits"—molecules that show initial, albeit often weak, activity against the target—begins. This is the realm of hit generation , a critical phase that employs a variety of sophisticated techniques.

High-Throughput Screening (HTS): Casting a Wide Net

High-Throughput Screening (HTS) is a cornerstone of modern hit generation, allowing for the rapid and automated testing of vast libraries of chemical compounds against a specific biological target.[5][6] This technology utilizes robotics, miniaturized assays, and sensitive detection methods to screen hundreds of thousands to millions of compounds in a short period.[7][8]

The primary goal of HTS is to identify "hits," which are compounds that exhibit a desired effect on the target.[5] These hits serve as the starting points for more focused drug discovery efforts. It is important to note that HTS does not directly identify drugs; rather, it provides a pool of promising candidates for further investigation and optimization.[5]

Protocol: Generic High-Throughput Screening (HTS) Assay

Objective: To identify compounds that inhibit a target enzyme from a large chemical library.

Materials:

  • Target enzyme and its substrate

  • Assay buffer

  • Compound library (typically in 384- or 1536-well plates)

  • Positive control (a known inhibitor)

  • Negative control (vehicle, e.g., DMSO)

  • Microplate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

  • Automated liquid handling systems

Procedure:

  • Assay Development and Miniaturization:

    • Develop a robust and reproducible biochemical or cell-based assay that measures the activity of the target enzyme.

    • Optimize assay conditions (e.g., enzyme and substrate concentrations, incubation time, temperature) for a 384- or 1536-well plate format.

  • Compound Plating:

    • Using an automated liquid handler, transfer a small volume (nanoliter to microliter range) of each compound from the library plates to the assay plates.

  • Reagent Addition:

    • Add the target enzyme to all wells of the assay plates.

    • Incubate for a pre-determined time to allow for compound-enzyme interaction.

  • Initiation of Reaction:

    • Add the enzyme's substrate to initiate the reaction.

  • Signal Detection:

    • After a specific incubation period, measure the signal (e.g., fluorescence, luminescence) using a microplate reader. The signal should be proportional to the enzyme's activity.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Calculate the percent inhibition for each compound.

    • Identify "hits" based on a pre-defined activity threshold (e.g., >50% inhibition).

Self-Validation:

  • Z'-factor: A statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Signal-to-Background Ratio: A measure of the dynamic range of the assay.

  • Reproducibility: Confirmed by running the screen in duplicate or triplicate.

Fragment-Based Drug Discovery (FBDD): A More Targeted Approach

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative and complement to HTS.[9] Instead of screening large, complex molecules, FBDD involves screening libraries of small, low-molecular-weight compounds called "fragments."[10] These fragments, due to their smaller size, can explore the chemical space of a target's binding site more efficiently.[11]

While the initial binding affinity of fragments is typically weak, they often exhibit high "ligand efficiency," meaning they form high-quality interactions with the target.[11] The primary advantage of FBDD is that these simple fragments can be grown, linked, or merged to generate highly potent and selective lead compounds.[12]

Workflow: Fragment-Based Drug Discovery (FBDD)

FBDD_Workflow Lib_Design Fragment Library Design Screening Fragment Screening (NMR, SPR, X-ray) Lib_Design->Screening Hit_Val Hit Validation Screening->Hit_Val Frag_Evol Fragment Evolution (Growing, Linking, Merging) Hit_Val->Frag_Evol Lead_Opt Lead Optimization Frag_Evol->Lead_Opt

Caption: The iterative process of Fragment-Based Drug Discovery (FBDD).

A key principle in FBDD is the "Rule of Three," which provides guidelines for designing fragment libraries:

  • Molecular weight < 300 Da

  • Number of hydrogen bond donors ≤ 3

  • Number of hydrogen bond acceptors ≤ 3

  • cLogP ≤ 3

  • Number of rotatable bonds ≤ 3[10][13]

Structure-Activity Relationship (SAR) Studies: The Art of Optimization

Once hits have been identified, the process of hit-to-lead and lead optimization begins. This is where the expertise of the medicinal chemist truly shines, through the systematic exploration of the Structure-Activity Relationship (SAR).[14] SAR is the principle that the biological activity of a compound is directly related to its chemical structure.[15][16]

By making iterative and rational modifications to the chemical structure of a hit compound and assessing the impact on its biological activity, medicinal chemists can:

  • Improve potency and efficacy.[17]

  • Enhance selectivity for the target, minimizing off-target effects.[17]

  • Optimize pharmacokinetic properties.[18]

Key Strategies in SAR-driven Lead Optimization:
  • Bioisosteric Replacement: This is a powerful strategy that involves substituting a functional group in a molecule with another group that has similar physical or chemical properties.[19][20] This can be used to improve potency, selectivity, metabolic stability, and other drug-like properties.[21] For example, replacing a carboxylic acid with a tetrazole can often improve oral bioavailability.[19]

  • Pharmacophore Modeling: A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity.[18] By understanding the pharmacophore of a lead compound, medicinal chemists can design new molecules with improved interactions with the biological target.[17]

  • Computational Chemistry: Molecular modeling, docking, and quantitative structure-activity relationship (QSAR) studies are invaluable tools that allow medicinal chemists to predict how structural modifications will affect a compound's activity and properties, thereby guiding synthetic efforts.[18][22]

ADMET Profiling: Ensuring "Drug-likeness"

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body, is rapidly metabolized, or causes toxicity. This is where ADMET profiling becomes critical. ADMET stands for:

  • A bsorption: How the drug enters the body.

  • D istribution: Where the drug goes in the body.

  • M etabolism: How the body breaks down the drug.

  • E xcretion: How the body removes the drug.

  • T oxicity: The potential for the drug to cause harm.[23][24]

Early assessment of ADMET properties is essential to reduce the high attrition rates of drug candidates in later stages of development.[25][26]

Lipinski's Rule of Five: A Guideline for Oral Bioavailability

In 1997, Christopher Lipinski formulated a set of simple rules, based on the analysis of orally administered drugs, to predict the likelihood of a compound having good oral bioavailability.[27][28] These rules, often referred to as the "Rule of Five," state that an orally active drug generally has:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular weight of less than 500 daltons.

  • A calculated octanol-water partition coefficient (ClogP) not greater than 5.[27]

While not a rigid set of rules, Lipinski's Rule of Five serves as a valuable guideline for medicinal chemists during the design and optimization of orally administered drugs.[29][30]

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate at which a compound is metabolized by liver enzymes.

Materials:

  • Test compound

  • Human Liver Microsomes (HLM)

  • NADPH (cofactor for metabolic enzymes)

  • Phosphate buffer

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw the HLM on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the HLM, phosphate buffer, and the test compound.

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH to initiate the metabolic reaction.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.

  • Sample Processing:

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Calculation:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the rate of metabolism. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Data Presentation:

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
Compound A> 60< 10
Compound B2545
Compound C5210

Interpretation:

  • Compound A: Low clearance, predicted to be metabolically stable in vivo.

  • Compound B: Moderate clearance.

  • Compound C: High clearance, predicted to be rapidly metabolized in vivo.

Pharmacokinetics and Pharmacodynamics: The Body's Interaction with a Drug

Pharmacokinetics (PK) and pharmacodynamics (PD) are two closely related concepts that are fundamental to understanding how a drug behaves in the body.[31][32]

  • Pharmacokinetics (PK): Describes "what the body does to the drug."[33] This encompasses the ADME processes and determines the concentration of the drug in the body over time.[32]

  • Pharmacodynamics (PD): Describes "what the drug does to the body."[33] This involves the drug's interaction with its target and the resulting biological and physiological effects.[34]

A thorough understanding of the PK/PD relationship is crucial for determining the optimal dosing regimen for a new drug.[35]

Conclusion: The Evolving Landscape of Medicinal Chemistry

Medicinal chemistry is a dynamic and ever-evolving field that is central to the discovery and development of new medicines.[1][3] From the broad screening of millions of compounds in HTS to the rational design of molecules based on SAR and computational modeling, medicinal chemists employ a diverse and sophisticated toolkit to address unmet medical needs. The integration of new technologies, such as artificial intelligence and machine learning, promises to further accelerate the pace of drug discovery, enabling the development of safer and more effective therapies for patients worldwide.[3]

References

  • Journal of Medicinal Chemistry. ACS Publications - American Chemical Society. Available from: [Link]

  • Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective. PubMed. Available from: [Link]

  • Role of Medicinal Chemistry in Modern Drug Discovery. Steeron Research. Available from: [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available from: [Link]

  • What is Medicinal Chemistry in Drug Discovery? Aragen Life Sciences. Available from: [Link]

  • Journal of Medicinal Chemistry. Wikipedia. Available from: [Link]

  • The Difference Between Pharmacokinetics and Pharmacodynamics. BioAgilytix Labs. Available from: [Link]

  • Mastering Lipinski Rules for Effective Drug Development. bioaccessla.com. Available from: [Link]

  • Understanding Pharmacokinetics & Pharmacodynamics. Alimentiv. Available from: [Link]

  • Lead discovery and optimization | Medicinal Chemistry Class Notes. Fiveable. Available from: [Link]

  • 4 Ways Medicinal Chemists Power Drug Discovery and Development. SRG. Available from: [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. [No Source Provided]
  • Lipinski's rule of five. Wikipedia. Available from: [Link]

  • Journal of Medicinal and Medical Chemistry. [No Source Provided]
  • Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. KCAS Bio. Available from: [Link]

  • The Role of Medicinal Chemists in Pharmaceutical Drug Development. ijrpr. Available from: [Link]

  • Role of Medicinal Chemist in the Modern Drug Discovery and Develo. Longdom Publishing. Available from: [Link]

  • Pharmacodynamics & Its Role in Drug Development. Allucent. Available from: [Link]

  • High-Throughput Screening in Drug Discovery Explained. Technology Networks. Available from: [Link]

  • Fragment-based drug discovery | Medicinal Chemistry Class Notes. Fiveable. Available from: [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. Available from: [Link]

  • What are the methods of lead optimization in drug discovery? Patsnap Synapse. Available from: [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. Available from: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [No Source Provided]
  • High-throughput screening (HTS). BMG LABTECH. Available from: [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available from: [Link]

  • Lead Optimization in Drug Discovery: Process, Strategies & Tools. Chemspace. Available from: [Link]

  • Fragment-based lead discovery. Wikipedia. Available from: [Link]

  • Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes. Fiveable. Available from: [Link]

  • What is the structure-activity relationship SAR in drug design? Patsnap Synapse. Available from: [Link]

  • ADMET In Vitro Profiling – Utility and Applications in Lead Discovery. ResearchGate. Available from: [Link]

  • The Rule of 5 - Two decades later. Sygnature Discovery. Available from: [Link]

  • What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. Available from: [Link]

  • Bioisosterism | Medicinal Chemistry Class Notes. Fiveable. Available from: [Link]

  • Structure-activity relationship (SAR). GARDP Revive. Available from: [Link]

  • What is Fragment-Based Drug Discovery? AZoLifeSciences. Available from: [Link]

  • Structure-Activity Relationship (SAR). Pharmacology Mentor. Available from: [Link]

  • Putting the "rule of five" of drug research in context. Mapping Ignorance. Available from: [Link]

  • What is the role of bioisosterism in drug design? Patsnap Synapse. Available from: [Link]

  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available from: [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available from: [Link]

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. PMC - PubMed Central. Available from: [Link]

  • Modern Lead Optimization: A Journey through Science and Innovation. PharmaFeatures. Available from: [Link]

  • ADMET In Vitro Profiling: Utility and Applications in Lead Discovery. Semantic Scholar. Available from: [Link]

  • ADME Assays. Agilent. Available from: [Link]

Sources

Application Notes and Protocols: A Guide to Experimental Procedures for Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of an amide bond between two amino acids is the fundamental reaction in peptide synthesis, a cornerstone of biochemistry, drug discovery, and materials science.[1][2] This seemingly straightforward condensation reaction is complicated by the multifunctional nature of amino acids, which contain reactive amino, carboxyl, and side-chain functional groups.[1] To achieve specific and efficient coupling, a combination of protecting group strategies and activating reagents is essential to prevent unwanted side reactions and ensure the desired peptide sequence is formed with high fidelity.[1][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the experimental procedures for coupling amino acids. We will delve into the core principles, present detailed protocols for widely-used coupling methodologies, offer insights into troubleshooting common issues, and discuss the critical aspects of purification and characterization.

The Imperative of Protecting Groups

To prevent the polymerization of amino acids and other undesirable side reactions, it is mandatory to temporarily block reactive functionalities.[3] This is achieved through the use of protecting groups (PGs). An ideal protecting group can be easily introduced, is stable throughout the coupling reactions, does not interfere with the desired bond formation, and can be removed under conditions that do not compromise the integrity of the newly formed peptide.[4]

The two most prevalent strategies in modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), are the Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies.[4][5]

  • Boc Strategy: The Boc group protects the α-amino group and is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[5] Side-chain protecting groups are generally benzyl-based and are removed in the final cleavage step with strong acids like hydrofluoric acid (HF).

  • Fmoc Strategy: The Fmoc group is base-labile and is removed with a dilute solution of a secondary amine, such as piperidine in dimethylformamide (DMF).[5] Acid-labile protecting groups, like tert-butyl (tBu), are commonly used for side-chain protection and are removed during the final cleavage from the solid support with TFA.[4]

The choice between these strategies depends on the target peptide's sequence and the desired final modifications. The Fmoc strategy is often favored for its milder deprotection conditions.[5]

Core Coupling Methodologies: Mechanisms and Protocols

The formation of a peptide bond requires the activation of the carboxylic acid group of one amino acid, making it susceptible to nucleophilic attack by the amino group of another.[6] Over the years, a vast array of coupling reagents has been developed to facilitate this activation with high efficiency and minimal side reactions, particularly racemization.[6][7] Here, we detail the procedures for two of the most robust and widely adopted classes of coupling reagents: carbodiimides and onium salts.

Carbodiimide-Mediated Coupling: The EDC/NHS System

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are "zero-length" crosslinkers that facilitate the formation of an amide bond without incorporating any part of the reagent into the final product.[8] The reaction proceeds through a highly reactive O-acylisourea intermediate.[8][9] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis or rearrangement into an unreactive N-acylurea.[8][9][10]

To enhance efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added.[8][11] NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, which then efficiently reacts with the primary amine to form a stable amide bond.[8]

Diagram: EDC/NHS Coupling Mechanism

EDC_NHS_Coupling cluster_activation Step 1: Carboxyl Activation cluster_esterification Step 2: NHS Ester Formation cluster_coupling Step 3: Amide Bond Formation Carboxyl R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide R-CO-NH-R' (Amide Bond) NHS_Ester->Amide + Amine Amine R'-NH2 (Primary Amine) HATU_Coupling cluster_activation Step 1: Carboxylate Formation & Activation cluster_coupling Step 2: Amide Bond Formation Carboxyl R-COOH Carboxylate R-COO⁻ Carboxyl->Carboxylate + Base Base DIPEA Active_Ester OAt-Active Ester Carboxylate->Active_Ester HATU_reagent HATU HATU_reagent->Active_Ester Amide R-CO-NH-R' (Amide Bond) Active_Ester->Amide + Amine Amine R'-NH2 SPPS_Cycle Start Start: Peptide-Resin-(AA)n-Fmoc Deprotection 1. Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Monitoring 5. Monitor Reaction (e.g., Kaiser Test) Wash2->Monitoring Monitoring->Coupling Incomplete (Recouple) End End: Peptide-Resin-(AA)n+1-Fmoc Monitoring->End Complete

Sources

hydrogenation of 4-aminobenzoic acid derivatives to cyclohexanecarboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Hydrogenation of 4-Aminobenzoic Acid Derivatives to Cyclohexanecarboxylic Acids

Audience: Researchers, scientists, and drug development professionals.

Abstract

The catalytic hydrogenation of 4-aminobenzoic acid and its derivatives to the corresponding 4-aminocyclohexanecarboxylic acids is a pivotal transformation in synthetic organic chemistry, particularly for the production of pharmacologically significant molecules like Tranexamic Acid.[1][2] This guide provides a comprehensive overview of the principles, key experimental parameters, and detailed protocols for this reaction. We delve into the mechanistic underpinnings of aromatic ring reduction, the critical role of catalyst selection, and the influence of reaction conditions on yield and, most importantly, stereoselectivity. The protocols herein are designed to be robust and reproducible, offering researchers a validated pathway to selectively synthesize both cis and trans isomers of 4-aminocyclohexanecarboxylic acid, with a focus on achieving a high trans:cis ratio directly from the hydrogenation step.

Scientific Foundation: The Challenge of Aromatic Hydrogenation

The benzene ring in 4-aminobenzoic acid is an aromatic system, possessing significant thermodynamic stability due to its delocalized π-electron cloud. Consequently, its reduction is substantially more challenging than the hydrogenation of simple alkenes.[3][4][5] This transformation requires forcing conditions, including elevated temperatures and high hydrogen pressures, in conjunction with highly active heterogeneous catalysts to overcome the resonance stabilization energy of the aromatic ring.[6]

The general order of catalyst activity for the hydrogenation of aromatic rings is typically: Rhodium (Rh) > Ruthenium (Ru) > Platinum (Pt) > Nickel (Ni) > Palladium (Pd) .[7] While Rhodium is often the most active, Ruthenium-based catalysts have emerged as particularly effective for this specific transformation, offering excellent conversion and control over stereochemistry.[8][9][10]

The hydrogenation proceeds via the adsorption of the aromatic ring onto the catalyst surface, followed by the sequential addition of hydrogen atoms. This mechanism inherently leads to the formation of a mixture of cis and trans stereoisomers.

Caption: General reaction for the hydrogenation of 4-aminobenzoic acid.

Mastering Stereoselectivity: The cis vs. trans Dilemma

The relative orientation of the amino (-NH₂) and carboxylic acid (-COOH) groups on the resulting cyclohexane ring (cis or trans) is a critical outcome. For many pharmaceutical applications, such as the synthesis of Tranexamic Acid, the pure trans isomer is required.[11][12]

  • Initial Product Formation: The initial catalytic addition of hydrogen to one face of the aromatic ring as it is adsorbed on the catalyst surface often favors the formation of the cis isomer.

  • Isomerization (Epimerization): The trans isomer is thermodynamically more stable as the bulky substituents occupy equatorial positions, minimizing steric strain. Under basic conditions, the acidic proton alpha to the carboxyl group can be abstracted, allowing for epimerization of the less stable cis isomer to the more stable trans form.[12][13]

Therefore, conducting the hydrogenation under basic conditions (e.g., in an aqueous NaOH solution) is a key strategy. This environment not only facilitates the reaction but also drives the equilibrium towards the desired trans product, often resulting in a high trans:cis ratio directly from the one-pot reaction.[8][10][14]

Optimizing Experimental Parameters: A Scientist's Guide

Catalyst Selection

The choice of catalyst is the most critical factor for success.

  • Ruthenium on Carbon (Ru/C): This is the catalyst of choice for selectively hydrogenating the aromatic ring of 4-aminobenzoic acid while favoring the trans isomer under basic conditions.[8][10] Ruthenium exhibits high activity for arene hydrogenation.[9][15]

  • Rhodium on Carbon (Rh/C): Rhodium is highly active for aromatic hydrogenation and can be used under milder conditions.[10][16] However, it can be more expensive than ruthenium. Studies on benzoic acid hydrogenation show Rh/C to be very effective.[17][18]

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): A classic hydrogenation catalyst that is effective for this transformation, often used in aqueous or acidic media.[19]

  • Raney Nickel (Raney Ni): While effective, it often requires more forcing conditions (higher temperatures and pressures) and may have lower selectivity compared to noble metal catalysts.[8][10]

The Role of the Solvent

The solvent system significantly impacts reaction kinetics and outcomes.

  • Aqueous Base (e.g., 10% NaOH): Highly effective when using Ru/C. It serves to deprotonate the carboxylic acid, increasing solubility and, crucially, promoting the in-situ isomerization to the thermodynamically favored trans product.[8][14]

  • Alcohols (Methanol, Ethanol): Lower alcohols are effective solvents for hydrogenation with Ru catalysts.[20] They can solubilize the starting material and hydrogen gas effectively.

  • Acetic Acid: Can be used as a solvent, particularly with platinum-group catalysts, but will result in the ammonium acetate salt of the product.

  • Solvent Polarity: The interaction between the solvent and the catalyst surface can influence reaction rates. Polar solvents can compete with the substrate for active sites on the catalyst, an effect that is dependent on the specific catalyst used.[20][21][22]

Reaction Conditions: Pressure and Temperature

Due to the stability of the benzene ring, ambient conditions are insufficient.

  • Hydrogen Pressure: Pressures ranging from 15 bar (approx. 220 psi) to over 100 bar are common.[3][8] Higher pressure increases the concentration of hydrogen on the catalyst surface, accelerating the reaction rate.

  • Temperature: Temperatures between 60°C and 150°C are typically required to provide sufficient thermal energy to overcome the activation barrier of the aromatic reduction.[5][8]

Data Summary: Catalyst Systems and Performance

CatalystSupportSolventTemp (°C)Pressure (bar)Key Outcome (cis:trans Ratio)Reference(s)
5% Ru/CCarbon10% NaOH (aq)100151 : 4.6[8][10][23]
PtO₂-WaterAmbient~3-4Mixture, requires separation[19]
Rh/CCarbonIsopropanol6010Ratio not reported, but effective[8][10]
Raney Ni--HighHighReported to yield trans isomer[8][10]
Ru/Al₂O₃AluminaAlcoholsVariableVariableEffective for arene hydrogenation[9][20]

Detailed Experimental Protocols

Protocol 1: High Trans-Selectivity Synthesis using Ruthenium on Carbon

This protocol is optimized for the direct synthesis of 4-aminocyclohexanecarboxylic acid with a high trans:cis isomer ratio, based on a well-documented industrial process.[8][10][14]

Materials and Equipment:

  • 4-Aminobenzoic Acid (p-Aminobenzoic Acid, PABA)

  • 5% Ruthenium on Carbon (5% Ru/C) catalyst

  • 10% Sodium Hydroxide (NaOH) aqueous solution

  • Hydrochloric Acid (HCl), concentrated

  • High-pressure autoclave (stirred reactor) with gas inlet, pressure gauge, and temperature control

  • Filtration apparatus (e.g., Büchner funnel with Celite® or a filter paper appropriate for fine catalysts)

  • Standard laboratory glassware, pH meter/strips

Caption: Workflow for the hydrogenation of 4-aminobenzoic acid.

Step-by-Step Procedure:

  • Reactor Charging: In a suitable high-pressure autoclave, charge 4-aminobenzoic acid (e.g., 10.0 g, 0.07 mol).[8][10]

  • Add the 10% aqueous NaOH solution (e.g., 100 mL).[8][10] Stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add the 5% Ru/C catalyst (e.g., 2.5 g, 25 wt% of the substrate).[8][10] It is often best to add the catalyst as a slurry in a small amount of water to avoid it becoming airborne.

  • Sealing and Purging: Securely seal the autoclave according to the manufacturer's instructions. Purge the vessel 3-5 times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by 2-3 purges with hydrogen.

  • Reaction: Pressurize the autoclave with hydrogen to 15 bar (approx. 220 psi).[8][10] Begin stirring and heat the reaction mixture to 100°C.

  • Maintain these conditions for approximately 20 hours, or until hydrogen uptake ceases.[8][10] The reaction progress can be monitored by TLC or by observing the pressure drop from the hydrogen cylinder.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature (< 30°C). Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the fine Ru/C catalyst. Wash the catalyst pad with a small amount of deionized water. Caution: The catalyst may be pyrophoric upon exposure to air; do not allow the filter cake to dry completely in the open. Quench the used catalyst with water.

  • Isolation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly and carefully acidify the solution with concentrated HCl with stirring. The product will begin to precipitate. Adjust the pH to isoelectric point (~pH 7) to maximize precipitation.

  • Stir the resulting slurry in the cold for 1-2 hours to ensure complete crystallization.

  • Purification and Analysis: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. The product is a mixture of cis and trans isomers. The ratio can be accurately determined by ¹H NMR spectroscopy. Published results under these conditions show a cis:trans ratio of 1:4.6.[8][10]

Protocol 2: Hydrogenation using Platinum Oxide (Adams' Catalyst)

This protocol outlines a classic method using a platinum catalyst in a neutral aqueous medium.[19] This method typically yields a mixture of isomers that may require subsequent separation or epimerization if the pure trans isomer is desired.

Materials and Equipment:

  • 4-Aminobenzoic Acid, recrystallized from water

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst)

  • Deionized Water

  • Parr shaker or similar hydrogenation apparatus

  • Filtration apparatus

Step-by-Step Procedure:

  • Catalyst Pre-reduction (if needed): In some setups, the PtO₂ is pre-reduced to platinum black in the reaction vessel before adding the substrate.

  • Reactor Charging: Suspend recrystallized 4-aminobenzoic acid (e.g., 10.0 g) in deionized water (e.g., 800 mL) in a suitable hydrogenation flask or vessel.[19]

  • Catalyst Addition: Carefully add the PtO₂ catalyst (e.g., 0.5 g).[19]

  • Hydrogenation: Place the vessel on the hydrogenation apparatus (e.g., Parr shaker). Evacuate the vessel and backfill with hydrogen. Repeat this process 3-5 times.

  • Pressurize the vessel with hydrogen (typically 3-4 bar / 40-60 psi for this type of apparatus) and begin vigorous shaking or stirring.

  • The reaction is complete when hydrogen uptake ceases (typically after 12-15 hours).[19] The end of the reaction may also be indicated by the flocculation of the catalyst.[19]

  • Work-up: Carefully vent the hydrogen pressure. Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the aqueous filtrate under reduced pressure to yield the solid 4-aminocyclohexanecarboxylic acid as a mixture of cis and trans isomers.

References

  • Patil, P. S., Mahajan, U. S., Sonawane, S. P., & Gurjar, M. K. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development. [Link]

  • PrepChem. (n.d.). Preparation of 4-aminocyclohexanecarboxylic acid. PrepChem.com. [Link]

  • ACS Publications. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development. [Link]

  • Oshio, N., et al. (n.d.). Effects of Solvents on the Hydrogenation of Mono-Aromatic Compounds Using Noble-Metal Catalysts. Energy & Fuels. [Link]

  • Indian Patent Application. (n.d.).
  • Typology. (2023). How is tranexamic acid produced?. Typology.com. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • ResearchGate. (2022). Catalytic hydrogenation of aromatic ring over ruthenium nanoparticles supported on α-Al2O3 at room temperature. Request PDF. [Link]

  • Royal Society of Chemistry. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. [Link]

  • ScienceDirect. (n.d.). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. ScienceDirect.com. [Link]

  • Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. derpharmachemica.com. [Link]

  • ResearchGate. (n.d.). An Improved and Practical Synthesis of Tranexamic Acid. ResearchGate. [Link]

  • Lumen Learning. (n.d.). 19.5. Reductions of Aromatic Rings. Organic Chemistry II. [Link]

  • ACS Publications. (n.d.). An Improved and Practical Synthesis of Tranexamic Acid. ACS Publications. [Link]

  • Chemistry LibreTexts. (2023). 16.10: Reduction of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024). 16.9: Reduction of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Benzene. Wikipedia.org. [Link]

  • ResearchGate. (n.d.). Effects of solvents on catalytic hydrogenation process of m-dinitrobenzene to produce m-phenylenediamine. ResearchGate. [Link]

  • ResearchGate. (n.d.). Influence of H2 pressure on hydrogenation of benzoic acid over Rh/C... ResearchGate. [Link]

  • ResearchGate. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. ResearchGate. [Link]

  • Unacademy. (n.d.). Heterogeneous catalytic hydrogenation of - aromatic rings. Unacademy.com. [Link]

  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID - EP 3411355 B1. [Link]

  • Royal Society of Chemistry. (n.d.). Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles. Catalysis Science & Technology. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity Rhodium on Carbon Catalyst: Applications in Organic Synthesis and Hydrogenation. innopharmchem.com. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid (Cbz-trans-4-ACHC). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the isolation and purification of this crucial synthetic intermediate. Here, we address common questions and provide in-depth troubleshooting strategies based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical properties of Cbz-trans-4-ACHC I should be aware of?

Understanding the physical properties of your compound is the first step toward successful purification. Cbz-trans-4-ACHC is a white crystalline solid. The introduction of the Cbz protecting group generally enhances the crystallinity of amino acids, which is advantageous for purification by recrystallization.[1]

Table 1: Physical Properties of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

PropertyValueSource(s)
CAS Number 34771-04-5[2][3]
Molecular Formula C₁₅H₁₉NO₄[2]
Molecular Weight 277.32 g/mol [2]
Melting Point ~217 °C[2]
Appearance White to off-white crystalline solid
pKa 4.75 ± 0.10 (Predicted)[2]
Q2: What are the most common impurities I should expect after the Cbz-protection step?

The impurity profile is highly dependent on the starting materials and reaction workup. Key impurities often include:

  • cis-Isomer: The most challenging impurity is the corresponding cis-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid. The synthesis of the precursor, 4-aminocyclohexanecarboxylic acid, often produces a mixture of cis and trans isomers.[4][5] Their similar structures make separation difficult.

  • Unreacted Starting Material: Incomplete reaction will leave trans-4-aminocyclohexanecarboxylic acid.

  • Reagent-Derived Impurities: Residual benzyl chloroformate (Cbz-Cl) or byproducts like benzyl alcohol can be present if the workup is not thorough. A standard workup often involves washing the organic layer to remove these impurities.[6][7]

  • Di-Cbz Protected Species: Although less common for this specific substrate, over-protection is a theoretical possibility in related syntheses.

Q3: What is the recommended primary purification method—recrystallization or column chromatography?

For Cbz-trans-4-ACHC, recrystallization is the preferred method, especially for removing the key cis-isomer impurity on a larger scale. The rigid, crystalline nature imparted by the Cbz group often leads to good differential solubility between the desired trans product and its impurities.[1]

Column chromatography is a viable alternative, particularly for small-scale purification or when dealing with a complex mixture of impurities that cannot be resolved by crystallization.[8] However, it is generally more resource-intensive (solvents, silica) and less scalable than recrystallization.

Q4: How can I confirm the purity and stereochemical identity of my final product?

A combination of techniques is essential for validation:

  • Thin-Layer Chromatography (TLC): A quick check for baseline purity. A single spot in multiple solvent systems is a good indicator.

  • Melting Point: A sharp melting point close to the literature value (~217 °C) suggests high purity.[2] A broad or depressed melting range indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive method.

    • ¹H NMR: Will confirm the presence of the Cbz group (aromatic protons ~7.3 ppm, benzylic CH₂ ~5.1 ppm) and the cyclohexyl ring protons. The chemical shifts and coupling constants of the protons at C1 and C4 can help distinguish between the trans and cis isomers.

    • ¹³C NMR: Provides a carbon count and confirms the presence of all functional groups (carbonyls, aromatic carbons, aliphatic carbons).[9]

  • Mass Spectrometry (MS): Confirms the correct molecular weight of the compound.

Troubleshooting Guide: Purification in Practice

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.

Q5: My product has "oiled out" or failed to crystallize from solution. What steps should I take?

"Oiling out" occurs when a compound's solubility is too high in the hot solvent, and upon cooling, it separates as a liquid phase rather than forming a crystal lattice.

dot

G cluster_immediate_actions Immediate Actions cluster_solvent_modification Solvent System Modification cluster_reassessment Reassessment start Product Oiled Out action1 1. Scratch inner wall of flask with a glass rod start->action1 Try first action2 2. Add a seed crystal of pure product action1->action2 action3 3. Cool solution further in an ice bath action2->action3 mod1 Is solubility too high? action3->mod1 If still an oil mod2 Add a miscible 'anti-solvent' (e.g., hexanes to ethyl acetate) dropwise until cloudy, then warm to clarify mod1->mod2 Yes mod3 Is solubility too low? mod1->mod3 No reassess If oiling persists, remove solvent in vacuo mod2->reassess If problem continues mod4 Add a small amount of a 'co-solvent' to increase polarity (e.g., methanol to ethyl acetate) mod3->mod4 Yes mod5 Redissolve and allow slower, more gradual cooling mod3->mod5 No mod4->reassess If problem continues mod5->reassess If problem continues reassess2 Attempt crystallization from a different solvent system reassess->reassess2 G cluster_workflow Purification Workflow cluster_troubleshooting Yield Improvement Strategy start Crude Product (cis/trans mixture + impurities) recrystallize Recrystallization (Minimal hot solvent) start->recrystallize isolate Isolate Crystals (Filtration) recrystallize->isolate Cool slowly mother_liquor Mother Liquor (Contains dissolved product + impurities) recrystallize->mother_liquor Soluble fraction final_product Pure trans-Product isolate->final_product ts3 Solution 2: Recover from Mother Liquor Concentrate the mother liquor and perform a second recrystallization ('second crop'). mother_liquor->ts3 ts1 Problem: Low Yield Key Question: Was too much solvent used? ts2 Solution 1: Use Minimum Solvent Dissolve crude product in the smallest possible volume of boiling solvent to get a saturated solution. ts4 Note: The second crop will be less pure than the first but can significantly increase overall yield.

Caption: Workflow for optimizing recrystallization yield.

Step-by-Step Protocol for High-Yield Recrystallization:

  • Solvent Selection: Choose a solvent system (e.g., Ethanol/Water, Ethyl Acetate, or Ethyl Acetate/Hexanes). The ideal solvent should fully dissolve the compound at its boiling point but poorly at 0 °C.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves. Adding excess solvent is the most common cause of low yield. [10]3. Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a quick filtration of the hot solution.

  • Slow Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Rushing this step will trap impurities and reduce crystal quality.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.

  • Second Crop: Concentrate the filtrate (mother liquor) by about 50-75% and repeat the cooling process. This will yield a second, usually less pure, crop of crystals, which can be combined with the first or purified separately.

Q7: My final product's NMR shows it is still a mixture of cis and trans isomers. How do I remove the cis isomer?

This is the most critical purification challenge for this compound. The trans isomer is generally less soluble and more thermodynamically stable, which can be exploited.

  • Fractional Recrystallization: This is the most effective method. The principle is to perform multiple, sequential recrystallizations. The less soluble trans isomer should crystallize out first, enriching the mother liquor with the cis isomer.

    • Perform an initial recrystallization as described above.

    • Analyze the crystals and the mother liquor by TLC or NMR. You should see an enrichment of the trans isomer in the solid and the cis isomer in the liquid.

    • Take the enriched solid and recrystallize it again from the same solvent system. Repeat until the desired purity is achieved. This method has been used to separate the precursor amino acids effectively. [5]* Isomerization: In some industrial processes, the undesired cis isomer can be converted to the desired trans isomer under basic conditions, though this is a synthetic step rather than a simple purification. [11]For a lab setting, focusing on physical separation is more practical.

  • Chromatography: If recrystallization fails, careful column chromatography can separate the isomers. This requires meticulous solvent gradient optimization and may require multiple columns for complete separation. A typical solvent system could be a gradient of ethyl acetate in hexanes or petroleum ether. [8]

References
  • Baishixing. (n.d.). Trans-4-amino-cyclohexane Carboxylic Acid Hydrochloride. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Synthesis of Cbz-protected amines. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF. Retrieved from [Link]

  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID - EP 3411355 B1. Retrieved from [Link]

  • Google Patents. (n.d.). US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Isomer Separation of 4-(Cbz-amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical assistance for the challenging task of separating cis- and trans-isomers of 4-(Cbz-amino)cyclohexanecarboxylic acid. The following troubleshooting advice and frequently asked questions are based on established chemical principles and validated experimental findings.

Troubleshooting Guide

This section addresses common issues encountered during the separation of cis- and trans-4-(Cbz-amino)cyclohexanecarboxylic acid.

Problem 1: Poor or No Separation of Isomers via Crystallization

Symptoms:

  • Co-crystallization of both cis- and trans-isomers.

  • Low yield of the desired trans-isomer after crystallization.

  • Inconsistent crystallization results between batches.

Root Causes and Solutions:

  • Inappropriate Solvent System: The solubility difference between the cis- and trans-isomers is the cornerstone of fractional crystallization.[1] If the solvent system does not adequately exploit this difference, separation will be inefficient. The trans-isomer is generally less soluble than the cis-isomer in many common solvents.

    • Solution: Conduct small-scale solvent screening to identify the optimal system. Start with polar protic solvents like methanol, ethanol, or isopropanol, or aprotic solvents like acetone. Often, a mixture of solvents provides the best selectivity. For instance, a mixture of an alcohol and water can fine-tune the solubility properties.

  • Cooling Rate is Too Fast: Rapid cooling promotes supersaturation and can lead to the entrapment of the more soluble cis-isomer within the crystal lattice of the precipitating trans-isomer.

    • Solution: Employ a slow, controlled cooling profile. After dissolving the mixture at an elevated temperature, allow it to cool gradually to room temperature, and then further cool it in an ice bath or refrigerator. This slow process allows for the selective crystallization of the less soluble trans-isomer.

  • Insufficient Purity of the Starting Mixture: If the initial mixture is heavily skewed towards the cis-isomer, it can be challenging to obtain a high purity of the trans-isomer in a single crystallization step.

    • Solution: Consider performing multiple recrystallization steps.[1] Alternatively, an initial purification step to enrich the trans-isomer before the final crystallization can be beneficial.

Problem 2: Inefficient Isomer Separation Using Column Chromatography

Symptoms:

  • Poor resolution between the cis- and trans-isomer peaks.

  • Significant peak tailing, leading to cross-contamination of fractions.

  • Low recovery of the product from the column.

Root Causes and Solutions:

  • Incorrect Stationary Phase: The choice of stationary phase is critical for achieving separation based on the subtle structural differences between the isomers.

    • Solution: Standard silica gel is a good starting point. However, for challenging separations, consider using a modified silica, such as a diol- or cyano-bonded phase. For analytical-scale separation and quantification, specialized HPLC columns, such as those with phenyl or biphenyl stationary phases, can offer excellent resolution.[2]

  • Suboptimal Mobile Phase Composition: The mobile phase composition dictates the interaction of the isomers with the stationary phase.

    • Solution: A systematic approach to mobile phase optimization is recommended. For normal-phase chromatography on silica, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol) is common. The addition of a small amount of a modifier like acetic acid or formic acid can improve peak shape by suppressing the ionization of the carboxylic acid group.

  • Column Overloading: Exceeding the loading capacity of the column will inevitably lead to poor separation.

    • Solution: Determine the optimal loading capacity for your column through small-scale trial runs. As a general rule, for preparative chromatography, the amount of sample loaded should be 1-5% of the stationary phase weight.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to determine the cis/trans ratio of my sample?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, is the most definitive method for determining the isomeric ratio.[3][4] The axial and equatorial protons on the cyclohexane ring will have distinct chemical shifts and coupling constants, allowing for clear integration and quantification of each isomer. For routine analysis, High-Performance Liquid Chromatography (HPLC) with a suitable column and validated method can also provide accurate and reproducible results.[2][5][6]

Q2: Can I convert the undesired cis-isomer to the more stable trans-isomer?

A2: Yes, epimerization of the cis-isomer to the thermodynamically more stable trans-isomer is a well-established strategy.[1][7] This is typically achieved by treating the mixture of isomers with a base in a suitable solvent. The base facilitates the deprotonation of the alpha-carbon to the carboxylic acid, allowing for inversion of the stereocenter. Common bases used for this purpose include sodium methoxide in methanol or potassium hydroxide in an alcoholic solvent.[1][7] The reaction is driven to the more stable trans configuration where the bulky substituents are in the equatorial positions.

Q3: Are there any chemical derivatization methods that can facilitate the separation?

A3: Yes, derivatization can be a powerful tool. One approach is the selective esterification of the carboxylic acid group.[3][4] The cis- and trans-esters may exhibit different physical properties, such as boiling points or solubilities, which can be exploited for separation via distillation or crystallization. Another strategy involves reacting the amino group with a bulky protecting group, which can amplify the conformational differences between the isomers and improve separation by chromatography or crystallization.[3]

Q4: What are the key safety precautions to consider during these separation procedures?

A4: Standard laboratory safety protocols should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. When working with flammable organic solvents, ensure proper ventilation and avoid ignition sources. If performing reactions under pressure, such as catalytic hydrogenation to prepare the initial mixture, use a properly rated and maintained pressure vessel. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the separation and purification of trans-4-(Cbz-amino)cyclohexanecarboxylic acid.

Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation Options cluster_analysis Analysis cluster_purification Purification Start Mixture of cis/trans Isomers Crystallization Fractional Crystallization Start->Crystallization Solvent Screening Chromatography Column Chromatography Start->Chromatography Method Development Epimerization Base-catalyzed Epimerization Start->Epimerization Increase trans ratio Analysis NMR / HPLC Analysis Crystallization->Analysis Chromatography->Analysis Epimerization->Crystallization Enriched Mixture Analysis->Crystallization Pure_Trans Pure trans-Isomer Analysis->Pure_Trans Purity > 98% Troubleshooting_Tree Start Poor Isomer Separation Method Separation Method? Start->Method Crystallization Crystallization Issue Method->Crystallization Crystallization Chromatography Chromatography Issue Method->Chromatography Chromatography Solvent Optimize Solvent System Crystallization->Solvent Cooling Control Cooling Rate Crystallization->Cooling Recrystallize Recrystallize Crystallization->Recrystallize StationaryPhase Change Stationary Phase Chromatography->StationaryPhase MobilePhase Optimize Mobile Phase Chromatography->MobilePhase Loading Reduce Column Loading Chromatography->Loading

Sources

Technical Support Center: Synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important molecule. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and overcome common challenges.

Introduction

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid is a valuable building block in medicinal chemistry and drug development.[1] Its rigid cyclohexane core and protected amine functionality make it a useful component in the synthesis of various active pharmaceutical ingredients, including Janus Kinase (JAK) inhibitors.[1] The synthesis typically involves the N-protection of trans-4-aminocyclohexanecarboxylic acid with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[2][3][4][5][6] While seemingly straightforward, this reaction is prone to several issues that can significantly impact yield and purity. This guide provides practical solutions to these common problems.

Troubleshooting Guide: Q&A Format

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Overall Yield

Question: My final yield of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem that can stem from several factors throughout the synthetic process. Let's break down the potential culprits:

  • Incomplete Reaction: The reaction may not be going to completion.

    • pH Control: The pH of the reaction mixture is critical. For the Cbz protection of an amine, the pH should be maintained between 8 and 10.[7] A pH that is too low will result in the protonation of the amine, reducing its nucleophilicity. Conversely, a pH that is too high can lead to the rapid hydrolysis of the benzyl chloroformate.[7]

    • Reagent Stoichiometry: Ensure you are using a slight excess of benzyl chloroformate (typically 1.1-1.2 equivalents) to drive the reaction to completion.

    • Reaction Time and Temperature: The reaction is often run at 0°C to room temperature.[8] Allowing the reaction to stir for a sufficient amount of time (often 2-4 hours or even overnight) is crucial for completion.[2][9]

  • Side Reactions: Unwanted side reactions can consume your starting materials and reagents.

    • Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is highly sensitive to water and can hydrolyze to benzyl alcohol and HCl, especially under basic conditions.[10][11] To minimize this, add the Cbz-Cl dropwise to a well-stirred, cooled solution of the amine.

    • Formation of Di-Cbz Product: In some cases, a second Cbz group can be added to the nitrogen atom, forming an N,N-di-Cbz derivative, although this is less common under standard Schotten-Baumann conditions.[12]

  • Workup and Purification Losses: Significant product loss can occur during the isolation and purification steps.

    • Extraction: After acidification of the reaction mixture, ensure you are extracting the product thoroughly with a suitable organic solvent like ethyl acetate or dichloromethane.[9][13] Multiple extractions are recommended.

    • Recrystallization: This is a common method for purifying the final product.[7] However, choosing the right solvent system is key to maximizing recovery. If the product is too soluble, you will lose a significant amount in the mother liquor.

Issue 2: Presence of the cis-Isomer in the Final Product

Question: My final product is contaminated with the cis-isomer. How can I ensure the stereochemical purity of my trans-product?

Answer: The stereochemistry of your final product is almost entirely dependent on the stereochemical purity of your starting material, trans-4-aminocyclohexanecarboxylic acid.

  • Starting Material Purity: The most critical factor is the purity of the starting trans-4-aminocyclohexanecarboxylic acid. It is often challenging to synthesize this starting material with high stereoselectivity.[1] Many synthetic routes starting from aromatic precursors tend to yield the cis-isomer.[1][14] It is advisable to source a high-purity trans-isomer or purify the starting material before use.

  • Isomerization: While the Cbz protection reaction itself does not typically cause isomerization, some processes aim to isomerize the less stable cis-isomer to the more stable trans-isomer.[1] The trans-isomer is generally more stable because the bulky substituents are in the equatorial position, minimizing steric strain.[15][16]

  • Purification: If your final product contains the cis-isomer, separation can be difficult due to the similar physical properties of the two isomers.

    • Recrystallization: Careful selection of a recrystallization solvent may allow for the selective crystallization of the desired trans-isomer.

    • Chromatography: While challenging, column chromatography with a suitable solvent system can be used to separate the isomers.

Issue 3: Incomplete Reaction - Starting Material Remains

Question: I am observing a significant amount of unreacted trans-4-aminocyclohexanecarboxylic acid in my crude product. How can I drive the reaction to completion?

Answer: The presence of unreacted starting material is a clear indication of an incomplete reaction. Here are the key parameters to check:

  • pH Management: As mentioned, maintaining a pH between 8 and 10 is crucial to ensure the amine is deprotonated and sufficiently nucleophilic to react with the benzyl chloroformate.[7]

  • Reagent Quality: Benzyl chloroformate is moisture-sensitive and can degrade over time.[8][10][11] Use a fresh or properly stored bottle of Cbz-Cl.

  • Efficient Mixing: In a biphasic reaction system (e.g., organic solvent and water), vigorous stirring is essential to ensure adequate contact between the reactants.[5]

  • Reaction Time: Some reactions may require longer reaction times to go to completion. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC).

Issue 4: Purification Challenges

Question: I'm having difficulty purifying the final product. What are the best methods?

Answer: The purification of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid can be challenging due to its physical properties.

  • Recrystallization: This is the most common and often most effective method for purifying the product on a larger scale.[7]

    • Solvent Selection: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.

  • Acid-Base Extraction: During the workup, after the reaction is complete, washing the organic layer with a dilute acid solution can help remove any remaining unreacted amine. Subsequently, washing with a dilute base solution can remove any acidic byproducts.

  • Column Chromatography: For small-scale purifications or when high purity is required, silica gel column chromatography can be employed. A gradient elution with a solvent system like ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated) is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the base in the Schotten-Baumann reaction?

A1: The base serves two primary purposes. First, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and benzyl chloroformate.[4][6] This prevents the HCl from protonating the starting amine, which would render it unreactive. Second, it helps to maintain the optimal pH range for the reaction to proceed efficiently.[7]

Q2: Can I use a different protecting group instead of Cbz?

A2: Yes, other amine protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) can be used.[3][17] The choice of protecting group depends on the overall synthetic strategy and the stability of the protecting group to subsequent reaction conditions. Cbz is often chosen for its stability and ease of removal by catalytic hydrogenolysis.[3][18]

Q3: What are the safety precautions I should take when working with benzyl chloroformate?

A3: Benzyl chloroformate is a corrosive and lachrymatory (tear-inducing) liquid.[10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is also moisture-sensitive and should be stored in a dry environment.[8][10]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes) can be used to separate the starting material, product, and any byproducts. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a suitable reagent like ninhydrin (for the amine starting material) or potassium permanganate.

Experimental Protocols

Protocol 1: Synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

This protocol outlines a standard procedure for the Cbz protection of trans-4-aminocyclohexanecarboxylic acid.

Materials:

  • trans-4-aminocyclohexanecarboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (or another suitable organic solvent)

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-4-aminocyclohexanecarboxylic acid (1.0 equivalent) in a 1M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution to 0°C in an ice bath.

  • Addition of Cbz-Cl: To the cooled and vigorously stirred solution, add a solution of benzyl chloroformate (1.1 equivalents) in 1,4-dioxane dropwise over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol.

    • Carefully acidify the aqueous layer to a pH of ~2 with 1M HCl. A white precipitate should form.

    • Extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid.

Data Presentation
ParameterRecommended Value/ConditionRationale
pH 8-10Ensures the amine is deprotonated and nucleophilic, while minimizing Cbz-Cl hydrolysis.[7]
Temperature 0°C to Room TemperatureControls the reaction rate and minimizes side reactions.[8]
Cbz-Cl Stoichiometry 1.1 - 1.2 equivalentsDrives the reaction to completion.
Solvent Biphasic (e.g., Dioxane/Water)Facilitates the reaction of the water-soluble amine with the organic-soluble Cbz-Cl.[2]

Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_conditions Conditions cluster_intermediate Intermediate cluster_products Products Amine trans-4-Aminocyclohexane- carboxylic Acid Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Tetrahedral Base Base (e.g., Na₂CO₃) pH 8-10 Base->Amine Deprotonation Product trans-4-(Carbobenzoxyamino)- cyclohexanecarboxylic Acid Tetrahedral->Product Collapse of Intermediate (Loss of Cl⁻) HCl HCl (neutralized by base) Tetrahedral->HCl

Caption: The Schotten-Baumann reaction mechanism for Cbz protection.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impure Product CheckPurity Check Starting Material Purity (trans-isomer content) Start->CheckPurity PureStart Starting Material is Pure CheckPurity->PureStart Yes ImpureStart Purify Starting Material CheckPurity->ImpureStart No CheckConditions Review Reaction Conditions (pH, Temp, Time, Stoichiometry) ConditionsOK Conditions are Optimal CheckConditions->ConditionsOK Yes AdjustConditions Adjust pH, Temp, Time, or Reagent Amount CheckConditions->AdjustConditions No OptimizeWorkup Optimize Workup & Purification (Extraction, Recrystallization) WorkupOK Workup is Efficient OptimizeWorkup->WorkupOK Yes RefinePurification Refine Purification Method OptimizeWorkup->RefinePurification No PureStart->CheckConditions ImpureStart->CheckPurity ConditionsOK->OptimizeWorkup AdjustConditions->CheckConditions Success Improved Yield and Purity WorkupOK->Success RefinePurification->OptimizeWorkup

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot.
  • Journal of the American Chemical Society. (2018, September 13). Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1)
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Lokey Lab Protocols. (2017, March 7). Protecting Groups. Wikidot.
  • Grokipedia. Schotten–Baumann reaction.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • CDN.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • stereochemistry of disubstituted cyclohexane.
  • Slideshare. Stereochemistry of cyclohexane.pptx.
  • KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I.
  • Google Patents. US8357820B2 - Process for producing N-protected amino acid.
  • Grokipedia.
  • American Chemical Society. Photochemical Protection of Amines with Cbz and Fmoc Groups.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –.
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020, December 15).
  • Wikipedia.
  • Benchchem. minimizing side reactions with N-Cbz-D-serine.
  • European Patent Office. (2017, February 3). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. Googleapis.com.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • The Royal Society of Chemistry. 1. Synthesis.
  • Google Patents.
  • CAMEO Chemicals.
  • Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • First Practical Protection of r-Amino Acids as N,N-Benzyloxycarbamoyl Deriv
  • Echemi. trans-4-(carbobenzoxyamino)cyclohexanecarboxylic acid.
  • YouTube. (2020, October 24). Making benzaldehyde - benzalchloride acid hydrolysis.
  • Method for preparing trans-4-amino-1-cyclohexane carboxylic acid and deriv
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Google Patents.
  • Google Patents. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • Cbz-Protected Amino Groups. (2019, October 2).
  • Patsnap Eureka.
  • European Patent Office. (2003, March 7).

Sources

Technical Support Center: Crystallization Methods for trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid (Z-4-ACHC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the successful crystallization of this compound.

Introduction

trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid is a key building block in the synthesis of various pharmaceutical agents. Achieving high purity and a specific polymorphic form of this compound is critical for downstream applications. Crystallization is the most effective method for this purification, particularly for the selective isolation of the desired trans-isomer from its cis-counterpart. This guide provides practical, field-proven insights into crystallization protocols and troubleshooting common issues encountered during the process.

The primary challenge in the purification of Z-4-ACHC is the separation of the trans and cis isomers. The trans-isomer generally exhibits higher crystallinity, a property that can be leveraged for effective purification through selective crystallization[1].

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Description: Upon cooling the crystallization solution, a liquid phase (oil) separates instead of solid crystals. This is a common issue with protected amino acid derivatives and can lead to poor purification and difficulty in handling the product[2].

Root Cause Analysis:

  • High Supersaturation: The solution is cooled too rapidly, or an anti-solvent is added too quickly, leading to a supersaturation level that favors liquid-liquid phase separation over nucleation and crystal growth[2].

  • Low Melting Point of Solute/Impurity Eutectic: The presence of impurities, particularly the cis-isomer, can depress the melting point of the solid, causing it to "melt" in the hot solvent and separate as an oil upon cooling[2].

  • Inappropriate Solvent Choice: The solvent may be too "good" for the compound, maintaining it in a liquid state even at lower temperatures.

Solutions:

Solution Mechanism
Reduce Cooling Rate Slow cooling allows the system to remain in the metastable zone for a longer period, favoring controlled nucleation and crystal growth over the formation of an oil phase.
Add More "Good" Solvent If the compound oils out, reheating the solution and adding a small amount of the "good" solvent can sometimes bring the oil back into solution. Subsequent slow cooling may then lead to crystallization.
Seeding Introduce a small amount of pure crystalline material (seed crystals) to the solution just before it reaches the supersaturation point. This provides a template for crystal growth and can bypass the energy barrier for nucleation, preventing oiling out.
Change Solvent System If oiling persists, a different solvent or solvent mixture may be necessary. For Z-4-ACHC, consider moving to a less polar solvent system or a mixture that reduces the overall solvating power.
Trituration with a Poor Solvent If an oil has already formed, it can sometimes be induced to solidify by swirling it with a poor, non-polar solvent like hexane or diisopropyl ether[2].

Decision Workflow for "Oiling Out":

G start Oiling Out Observed reheat Reheat solution to dissolve oil start->reheat triturate Triturate oil with poor solvent start->triturate If oil is already formed add_solvent Add small amount of 'good' solvent reheat->add_solvent slow_cool Cool solution very slowly add_solvent->slow_cool seed Add seed crystals at saturation point slow_cool->seed failure Persistent Oiling slow_cool->failure Oiling persists success Crystals Formed seed->success change_solvent Change solvent system change_solvent->start triturate->success failure->change_solvent

Caption: Troubleshooting workflow for "oiling out".

Issue 2: No Crystals Form Upon Cooling

Description: The solution remains clear even after cooling to room temperature or below.

Root Cause Analysis:

  • Insufficient Supersaturation: Too much solvent was used, and the solution is not saturated at the lower temperature.

  • High Solubility: The compound is too soluble in the chosen solvent, even at low temperatures.

  • Inhibition of Nucleation: The presence of certain impurities can inhibit the formation of crystal nuclei.

Solutions:

Solution Mechanism
Evaporate Excess Solvent Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration and inducing saturation upon cooling.
Scratch the Inner Surface of the Flask Use a glass rod to scratch the flask below the solvent level. The microscopic imperfections in the glass can act as nucleation sites.
Introduce Seed Crystals Add a few crystals of the pure compound to provide a template for crystallization.
Cool to a Lower Temperature Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
Add an Anti-Solvent If using a single solvent system, slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
Issue 3: Poor Yield of Recovered Crystals

Description: The amount of crystalline product obtained is significantly lower than expected.

Root Cause Analysis:

  • Excessive Solvent Use: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor.

  • Premature Crystallization: Crystals forming in the hot filtration step will be lost.

  • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature for crystallization to complete.

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.

Solutions:

Solution Mechanism
Minimize Solvent Volume Use the minimum amount of hot solvent necessary to fully dissolve the compound.
Pre-heat Funnel and Flask During hot filtration, use a pre-heated funnel and receiving flask to prevent premature crystallization.
Sufficient Cooling Time Allow adequate time for the solution to cool and for crystals to form. An ice bath can be used to maximize yield.
Use Cold, "Poor" Solvent for Washing Wash the crystals with a small amount of ice-cold crystallization solvent or a solvent in which the compound is known to be poorly soluble.
Recover a Second Crop The mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals, which may be of slightly lower purity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the crystallization of trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid?

A1: There is no single "best" solvent, as the optimal choice can depend on the scale of the experiment and the impurity profile. However, mixed solvent systems are often effective. A commonly cited system is a mixture of methanol and water [3]. Other successful systems for similar cyclohexanecarboxylic acid derivatives include ethanol/ether and methanol/water [4]. For washing the final crystals to remove residual soluble impurities, diisopropyl ether is highly recommended[1].

Q2: How can I effectively remove the cis-isomer?

A2: The trans-isomer of Z-4-ACHC has been reported to have better crystallinity than the cis-isomer[1]. This difference is the key to purification. A carefully controlled crystallization, with slow cooling, will favor the crystallization of the more stable and less soluble trans-isomer, leaving the cis-isomer enriched in the mother liquor. Multiple recrystallizations may be necessary to achieve very high isomeric purity.

Q3: My purified product is an oil or a sticky solid. What should I do?

A3: This is a common issue with protected amino acids, often due to residual solvent, impurities, or the hygroscopic nature of the compound[2]. First, ensure the product is thoroughly dried under vacuum. If it remains oily, trituration with a non-polar solvent like hexane or diisopropyl ether can sometimes induce solidification. If this fails, re-dissolving in a minimal amount of a good solvent and attempting recrystallization with a different anti-solvent or a very slow evaporation method may be effective.

Q4: Should I be concerned about polymorphism?

A4: While specific studies on the polymorphism of Z-4-ACHC are not widely published, it is a possibility for any crystalline organic compound. Different crystallization conditions (solvent, cooling rate, temperature) can lead to different crystal forms with varying physical properties. If consistent product characteristics are critical, it is advisable to characterize the obtained solid using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Experimental Protocols

Protocol 1: Recrystallization from a Methanol/Water Mixed Solvent System

This protocol is a general guideline and may require optimization.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid. Add the minimum amount of hot methanol required to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-heated flask.

  • Induce Crystallization: While the methanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid.

  • Re-dissolution: Add a few drops of hot methanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold diisopropyl ether.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Recrystallization from an Ethanol/Ether System
  • Dissolution: Dissolve the crude product in a minimal amount of boiling ethanol.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, the addition of diethyl ether as an anti-solvent can induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold ethanol/ether mixture or pure, cold diethyl ether.

  • Drying: Dry the crystals under vacuum.

General Crystallization Workflow:

G start Crude Z-4-ACHC dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot filtration (if needed) dissolve->hot_filter cool Slow cooling to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold, poor solvent filter->wash dry Dry under vacuum wash->dry end Pure Crystalline Product dry->end

Caption: A general workflow for the recrystallization process.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island. Retrieved from [Link]

  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
  • US Patent 4,348,410A. (1982).
  • EP Patent 0814073B1. (1999). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Qi, Q. R., Huang, W. C., & Zheng, H. (2008). trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(2), o405.
  • Hirano, A., Tanioka, A., & Asakura, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615.
  • WO Patent 2003/078381A1. (2003). Process for preparation of trans-4-aminocyclohexane-carboxylic acids.
  • EP Patent 3411355B1. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid.
  • US Patent 8,357,820B2. (2013). Process for producing N-protected amino acid.
  • Yadav, A. V., Shete, A. S., Dabke, A. P., Kulkarni, P. V., & Sakhare, S. S. (2009). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Indian Journal of Pharmaceutical Sciences, 71(4), 359–370.
  • ACS Publications. (2021).
  • WO Patent 2017/134212A1. (2017).
  • ResearchGate. (2016).
  • PubMed Central. (2014).
  • ResearchGate. (2014). How to get (or crystallize)
  • MDPI. (2020). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid.
  • Chemical Education Xchange. (2025).
  • ACS Publications. (2025). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‐Chloroquinoline: Exploring Cytotoxic.
  • ECHEMI. (n.d.). Solubility of amino acids in polar solvents.
  • YouTube. (2013).
  • University of Rochester. (n.d.).
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Brooks/Cole.
  • ResearchGate. (2025).

Sources

Technical Support Center: Scaling Up Trans-4-(Cbz-amino)cyclohexanecarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of trans-4-(Cbz-amino)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format.

I. Overview of Synthesis

The synthesis of trans-4-(Cbz-amino)cyclohexanecarboxylic acid typically involves two key transformations: the protection of the amine group of trans-4-aminocyclohexanecarboxylic acid with a carboxybenzyl (Cbz) group, and the catalytic hydrogenation of a p-aminobenzoic acid derivative to form the cyclohexane ring with the desired trans stereochemistry. While seemingly straightforward, scaling up this process presents several challenges that can impact yield, purity, and reproducibility.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Method 1: Cbz Protection cluster_1 Method 2: Catalytic Hydrogenation Start_1 trans-4-Aminocyclohexanecarboxylic Acid Step_1 Cbz Protection (Benzyl Chloroformate, Base) Start_1->Step_1 Product_1 trans-4-(Cbz-amino)cyclohexanecarboxylic Acid Step_1->Product_1 Start_2 p-Aminobenzoic Acid Derivative Step_2 Catalytic Hydrogenation (e.g., Ru/C, H₂, Base) Start_2->Step_2 Intermediate cis/trans Mixture Step_2->Intermediate Step_3 Isomer Separation/ Epimerization Intermediate->Step_3 Product_2 trans-4-Aminocyclohexanecarboxylic Acid Derivative Step_3->Product_2 Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield/ Incomplete Reaction CatalystPoisoning Catalyst Poisoning LowYield->CatalystPoisoning LowPressure Insufficient H₂ Pressure LowYield->LowPressure BadMixing Poor Mixing LowYield->BadMixing BadpH Suboptimal pH LowYield->BadpH ImpureProduct Impure Product WrongIsomer Incorrect cis/trans Ratio ImpureProduct->WrongIsomer SideReaction Side Reactions ImpureProduct->SideReaction PurifySM Purify Starting Material CatalystPoisoning->PurifySM FreshCatalyst Use Fresh/More Active Catalyst CatalystPoisoning->FreshCatalyst IncreasePressure Increase H₂ Pressure LowPressure->IncreasePressure ImproveAgitation Improve Agitation BadMixing->ImproveAgitation Epimerize Epimerization/ Isomerization WrongIsomer->Epimerize Recrystallize Recrystallization WrongIsomer->Recrystallize ControlpH Optimize & Control pH SideReaction->ControlpH BadpH->ControlpH

Technical Support Center: Optimization of Reaction Conditions for Cbz Protection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of the Carboxybenzyl (Cbz or Z) protection of amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental reaction in organic synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your reactions are not only successful but also robust and reproducible.

Introduction to Cbz Protection

First introduced by Max Bergmann and Leonidas Zervas, the Carboxybenzyl protecting group has been a cornerstone of peptide synthesis and the protection of amines for decades.[1][2] Its popularity stems from its general stability under various conditions and its facile removal via catalytic hydrogenolysis.[1][3] The most common method for its installation involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[1] While seemingly straightforward, this reaction is not without its challenges. This guide will address common issues and provide solutions to optimize your Cbz protection reactions.

Troubleshooting Guide for Cbz Protection

Even a well-established reaction can present challenges. Below is a table summarizing common issues encountered during Cbz protection, their probable causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Decomposed Benzyl Chloroformate (Cbz-Cl): Cbz-Cl is sensitive to moisture and can decompose over time, especially if not stored properly.[2][4][5][6]Action: Use a fresh bottle of Cbz-Cl or purify the reagent by distillation under reduced pressure. Store Cbz-Cl under an inert atmosphere at 2-8°C.[4]
2. Incorrect pH: For aqueous basic conditions, a pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high can cause racemization of chiral centers, especially in amino acids.[7] The optimal pH range is typically 8-10.[7]Action: Carefully monitor and control the pH of the reaction mixture. The use of a buffer system, such as Na₂CO₃/NaHCO₃, can help maintain the desired pH.[7]
3. Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly.Action: Increase the reaction temperature or use a more reactive Cbz-donating reagent like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu).[8][9] For secondary amides, a strong base like LiHMDS may be necessary.[7]
Formation of Multiple Products/Side Reactions 1. Di-Cbz Protection: Primary amines can sometimes undergo double protection, especially with excess Cbz-Cl.Action: Use a stoichiometric amount of Cbz-Cl (typically 1.05-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
2. Racemization of Chiral Centers: High pH and elevated temperatures can lead to the loss of stereochemical integrity in chiral amines or amino acids.[7]Action: Maintain the reaction at a low temperature (0-5°C) and control the pH to be within the 8-10 range.[1][7]
3. Formation of Benzyl Alcohol: Hydrolysis of Cbz-Cl in the presence of water.[4][6]Action: Add Cbz-Cl slowly to the reaction mixture to minimize its concentration at any given time, thus reducing the rate of hydrolysis.
Difficult Work-up and Purification 1. Emulsion Formation: During aqueous work-up, the presence of salts and organic solvents can lead to the formation of stable emulsions.Action: Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Filtering the mixture through a pad of Celite can also be effective.
2. Removal of Excess Cbz-Cl: Unreacted Cbz-Cl can be difficult to remove by simple extraction.Action: After the reaction, wash the organic layer with a dilute solution of a nucleophilic amine like diethylamine or glycine to quench any remaining Cbz-Cl.

Frequently Asked Questions (FAQs)

Q1: My starting material is not soluble in the aqueous bicarbonate solution for a Schotten-Baumann reaction. What should I do?

A1: This is a common issue with larger, more hydrophobic substrates. You can use a biphasic solvent system, such as THF/water or dioxane/water, to improve the solubility of your starting material.[8] Vigorous stirring is crucial in such cases to ensure adequate mixing between the two phases.

Q2: I am working with a substrate that is sensitive to strong bases. Are there any non-alkaline methods for Cbz protection?

A2: Yes, several methods avoid the use of strong aqueous bases. One approach is to use an organic base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane (DCM) or acetonitrile.[8] Alternatively, methods using catalytic amounts of iodine or dodecatungstophosphoric acid in non-aqueous media have been reported to be effective.[7][10][11]

Q3: How can I monitor the progress of my Cbz protection reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method. The Cbz-protected product will be less polar than the starting amine and should have a higher Rf value. Staining with ninhydrin is useful for visualizing the amine starting material, which will appear as a colored spot, while the Cbz-protected product will not stain. LC-MS is another powerful technique for monitoring the reaction, allowing for the direct observation of the masses of the starting material and the desired product.

Q4: What are the safety precautions I should take when handling benzyl chloroformate (Cbz-Cl)?

A4: Benzyl chloroformate is a corrosive and lachrymatory chemical that can cause severe burns to the skin and eyes and is harmful upon inhalation.[5][12][13] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also water-sensitive and can decompose to release HCl gas.[4][6]

Experimental Protocols

Protocol 1: Standard Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes the Cbz protection of a generic amino acid using classical Schotten-Baumann conditions.

Materials:

  • Amino acid (1.0 equivalent)

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in the 1 M aqueous sodium carbonate solution (2.5 equivalents) in a flask, and cool the solution in an ice bath to 0-5°C.[1]

  • While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5°C.[1]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1] The Cbz-protected amino acid should precipitate out of the solution.

  • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Protocol 2: Cbz Protection using an Organic Base in a Non-Aqueous Solvent

This protocol is suitable for substrates that have poor solubility in water or are sensitive to aqueous basic conditions.

Materials:

  • Amine (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 equivalents)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath and add triethylamine.

  • Slowly add benzyl chloroformate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Visualizations

Mechanism of Cbz Protection

The following diagram illustrates the nucleophilic acyl substitution mechanism for the Cbz protection of an amine.

Troubleshooting_Workflow Start Low Yield in Cbz Protection Check_CbzCl Check Cbz-Cl Quality Start->Check_CbzCl Use_Fresh Use Fresh/Purified Cbz-Cl Check_CbzCl->Use_Fresh No Check_pH Verify Reaction pH (8-10) Check_CbzCl->Check_pH Yes Use_Fresh->Check_pH Adjust_pH Adjust pH with Base/Buffer Check_pH->Adjust_pH No Check_Solubility Is Substrate Soluble? Check_pH->Check_Solubility Yes Adjust_pH->Check_Solubility Change_Solvent Use Biphasic System (e.g., THF/H₂O) Check_Solubility->Change_Solvent No Check_Amine_Reactivity Is Amine Hindered/Deactivated? Check_Solubility->Check_Amine_Reactivity Yes Change_Solvent->Check_Amine_Reactivity Increase_Temp Increase Temperature or Use Cbz-OSu Check_Amine_Reactivity->Increase_Temp Yes Success Reaction Optimized Check_Amine_Reactivity->Success No Increase_Temp->Success

Caption: Troubleshooting workflow for low yield.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Available at: [Link]

  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • NJ.gov. Common Name: BENZYL CHLOROFORMATE HAZARD SUMMARY. Available at: [Link]

  • Organic Chemistry Data. Cbz Protection - Common Conditions. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups PDF. Available at: [Link]

  • ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. Available at: [Link]

  • Oxford Academic. An Excellent Method for Cbz-protection of Amines | Chemistry Letters. Available at: [Link]

  • Wikipedia. Benzyl chloroformate. Available at: [Link]

  • Organic Chemistry Data. Benzyl Chloroformate - Common Organic Chemistry. Available at: [Link]

  • Grokipedia. Benzyl chloroformate. Available at: [Link]

  • PubChem. Benzyl chloroformate | C8H7ClO2 | CID 10387. Available at: [Link]

  • ResearchGate. An Excellent Method for Cbz-Protection of Amines | Request PDF. Available at: [Link]

  • Reddit. Protecting groups in organic synthesis?! : r/chemistry. Available at: [Link]

  • Rasayan J. Chem. A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Available at: [Link]

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. Available at: [Link]

  • ACS Publications. Benzyl chloroformate (CbzCl) synthesis using carbon monoxide as a carbonyl source. Available at: [Link]

Sources

Technical Support Center: trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate common challenges encountered during its synthesis, purification, and analysis. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during your work with trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid. The question-and-answer format is intended to help you quickly identify and resolve experimental hurdles.

Question 1: My ¹H NMR spectrum shows more complex signals than expected for the pure trans isomer. How can I confirm the stereochemistry and identify the major impurity?

Answer:

The most probable cause for a complex ¹H NMR spectrum is the presence of the cis isomer, cis-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid. The key to differentiating between the trans and cis isomers lies in the coupling constants of the protons on C1 and C4 of the cyclohexane ring.

  • Scientific Rationale: In the thermodynamically stable chair conformation, the substituents on the trans isomer are in a diequatorial position. This results in the axial protons at C1 and C4, which exhibit large axial-axial (J_ax-ax_) coupling constants, typically in the range of 10-13 Hz.[1] Conversely, the cis isomer has one axial and one equatorial substituent, leading to smaller axial-equatorial (J_ax-eq_) and equatorial-equatorial (J_eq-eq_) couplings (typically 2-5 Hz).[1]

  • Troubleshooting Protocol:

    • Re-examine your ¹H NMR spectrum: Look for the signals corresponding to the protons adjacent to the carboxylic acid and the Cbz-protected amine.

    • Identify the coupling patterns: A broad multiplet with a large coupling constant is indicative of the trans isomer. A narrower multiplet suggests the presence of the cis isomer.

    • Integration: Use the integration of the distinct signals for the trans and cis isomers to determine their relative ratio in your sample.[2]

Question 2: My HPLC analysis shows a significant secondary peak eluting close to my main product. Could this also be the cis isomer?

Answer:

Yes, it is highly likely that the secondary peak is the cis isomer. The two isomers have very similar polarities, but they can often be resolved with a well-optimized High-Performance Liquid Chromatography (HPLC) method.

  • Scientific Rationale: The separation of cis and trans isomers by HPLC is based on subtle differences in their interaction with the stationary phase. The spatial arrangement of the functional groups affects the overall polarity and how the molecule interacts with the column chemistry.

  • Troubleshooting and Confirmation Protocol:

    • Review your HPLC method: Ensure your mobile phase composition and gradient (if applicable) are suitable for separating closely related isomers. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA to improve peak shape) is a good starting point.

    • Spiking Experiment: If you have a sample enriched in the cis isomer (perhaps from a synthesis known to produce a higher cis ratio), spike a small amount into your sample and re-run the HPLC. An increase in the area of the secondary peak will confirm its identity as the cis isomer.

    • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm that the secondary peak has the same mass as your target compound, further supporting its identity as an isomer.

Question 3: My reaction yield is low, and I have a significant amount of a water-soluble byproduct. What is the likely cause?

Answer:

A low yield with a water-soluble byproduct often points to incomplete reaction, leaving behind the starting material, trans-4-aminocyclohexanecarboxylic acid. This can happen if the Schotten-Baumann reaction conditions are not optimal.

  • Scientific Rationale: The Schotten-Baumann reaction for Cbz protection requires a basic pH to deprotonate the amine, making it nucleophilic enough to attack the benzyl chloroformate.[3][4][5] If the pH is too low, the amine remains protonated and unreactive. If the pH is too high, it can promote side reactions.

  • Troubleshooting Protocol:

    • Monitor the pH: During the addition of benzyl chloroformate, ensure the pH of the reaction mixture is maintained between 8 and 10.[3]

    • Check Reagent Quality: Ensure your benzyl chloroformate has not degraded. Old or improperly stored benzyl chloroformate can hydrolyze to benzyl alcohol and HCl, which will neutralize the base and lower the reaction efficiency.

    • Optimize Base Addition: Use a suitable base like sodium carbonate or sodium bicarbonate to maintain the pH. A mixed buffer system of Na₂CO₃ and NaHCO₃ can be effective.[3]

    • Isolate and Characterize the Byproduct: After your workup, analyze the aqueous layer. You can often isolate the unreacted starting material by acidification, which will cause it to precipitate.

Question 4: I've noticed a greasy impurity in my final product, and it has the characteristic smell of benzyl alcohol. How did this form and how can I remove it?

Answer:

Benzyl alcohol is a common impurity that arises from the hydrolysis of the Cbz-protecting reagent, benzyl chloroformate, especially if excess reagent is used or if there is moisture present.

  • Scientific Rationale: Benzyl chloroformate is highly reactive and will readily react with any available nucleophile. In the aqueous basic conditions of the Schotten-Baumann reaction, it can react with water or hydroxide ions to form benzyl alcohol and carbon dioxide.

  • Troubleshooting and Purification Protocol:

    • Stoichiometry: Use a minimal excess of benzyl chloroformate (e.g., 1.05-1.1 equivalents) to minimize the formation of benzyl alcohol.

    • Workup: During the workup, after the reaction is complete, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining base, followed by a wash with brine. This can help partition some of the benzyl alcohol into the aqueous phase.

    • Recrystallization: Benzyl alcohol is more soluble in many organic solvents than the desired product. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective at removing residual benzyl alcohol.

    • Column Chromatography: If recrystallization is not sufficient, flash column chromatography on silica gel can be used to separate the more polar benzyl alcohol from the less polar product.

Frequently Asked Questions (FAQs)

What are the most common impurities in trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid?

The most prevalent impurities are:

  • cis-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid: The geometric isomer is often the most significant impurity.[2]

  • trans-4-Aminocyclohexanecarboxylic Acid: The unreacted starting material.

  • Benzyl Alcohol: A byproduct from the hydrolysis of benzyl chloroformate.

  • Dipeptide-like Impurities: These can form if the reaction pH drops, leading to the activation of the carboxylic acid group by benzyl chloroformate.[5]

How can I maximize the formation of the trans isomer during the initial synthesis of the starting material, 4-aminocyclohexanecarboxylic acid?

The synthesis of 4-aminocyclohexanecarboxylic acid from p-aminobenzoic acid often yields a mixture of cis and trans isomers. To favor the trans isomer:

  • Catalyst Choice: The choice of hydrogenation catalyst and conditions can influence the cis/trans ratio.

  • Isomerization: The cis isomer can be converted to the more thermodynamically stable trans isomer under basic conditions.[6] Some methods involve treating the mixture of isomers with a base in an appropriate solvent to drive the equilibrium towards the trans product.[6]

What are the optimal Schotten-Baumann conditions for the Cbz protection step?

For a successful Cbz protection of trans-4-aminocyclohexanecarboxylic acid:

  • pH Control: Maintain a pH between 8 and 10 to ensure the amine is deprotonated and reactive, while minimizing side reactions like racemization.[3]

  • Temperature: Perform the addition of benzyl chloroformate at a low temperature (0-5 °C) to control the exothermic reaction and reduce the rate of side reactions.

  • Solvent System: A biphasic system, such as dioxane/water or THF/water, is commonly used.[5]

  • Vigorous Stirring: Ensure efficient mixing of the two phases for a smooth reaction.

What is the most effective method for purifying the final product?

Recrystallization is often the most effective and scalable method for purifying trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid. The choice of solvent is critical and may require some experimentation. Common solvent systems include ethyl acetate, acetone, or mixtures with non-polar solvents like hexanes or heptane. This technique is particularly effective at removing the more soluble cis isomer and other minor impurities. For very high purity requirements, flash column chromatography may be necessary.

Visualizations and Data

Synthesis and Impurity Formation

cluster_synthesis Synthesis Pathway cluster_impurity Major Impurity Formation A trans-4-Aminocyclohexanecarboxylic Acid C trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid (Product) A->C Base (e.g., Na2CO3) Dioxane/Water B Benzyl Chloroformate (Z-Cl) B->C D cis-4-Aminocyclohexanecarboxylic Acid (Starting Material Impurity) E cis-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid (Product Impurity) D->E Same reaction conditions

Caption: Synthesis of the target compound and formation of the main cis-isomer impurity.

Troubleshooting Workflow

start Impure Product Observed check_nmr Analyze 1H NMR start->check_nmr check_hplc Analyze HPLC start->check_hplc complex_nmr Complex Spectrum? check_nmr->complex_nmr extra_hplc_peak Extra Peak? check_hplc->extra_hplc_peak coupling_constants Check Coupling Constants (J > 10 Hz for trans) complex_nmr->coupling_constants Yes lc_ms Run LC-MS extra_hplc_peak->lc_ms Yes cis_isomer_nmr Cis-Isomer Present coupling_constants->cis_isomer_nmr purify Purify by Recrystallization or Chromatography cis_isomer_nmr->purify same_mass Same Mass as Product? lc_ms->same_mass cis_isomer_hplc Likely Cis-Isomer same_mass->cis_isomer_hplc Yes cis_isomer_hplc->purify

Caption: A workflow for troubleshooting the presence of the cis-isomer impurity.

Key Compound Data
Propertytrans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acidcis-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid
Molecular Formula C₁₅H₁₉NO₄C₁₅H₁₉NO₄
Molecular Weight 277.32 g/mol 277.32 g/mol
Appearance White to off-white solidWhite to off-white solid
Key ¹H NMR Feature Broad multiplet for C1-H and C4-H with large coupling constants (J ≈ 10-13 Hz)Narrower multiplet for C1-H and C4-H with smaller coupling constants (J ≈ 2-5 Hz)
HPLC Elution Typically elutes as the major peak.Often elutes very close to the trans isomer, usually as a smaller, preceding or succeeding peak depending on the method.

Experimental Protocols

General Synthesis Protocol
  • Dissolve Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous sodium carbonate (Na₂CO₃) solution. Cool the mixture to 0 °C in an ice bath.

  • Add Protecting Reagent: Add benzyl chloroformate (1.1 eq) dropwise to the cooled, vigorously stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove unreacted benzyl chloroformate and benzyl alcohol.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

HPLC Method for Purity and Isomer Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Note: This is a general method and may require optimization for your specific system and sample.

Purification by Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent, such as ethyl acetate or acetone.

  • Cooling: Slowly cool the solution to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Google Patents. (2017).
  • Google Patents. (2021).
  • Google Patents. (1975). US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • PubChem. 4-Aminocyclohexanecarboxylic acid. [Link]

  • sciedco. trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid, Min. 96.0 (HPLC,T), 1 g. [Link]

  • European Patent Office. (2017). EP 3411355 B1 - PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. [Link]

  • Patsnap Eureka. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. [Link]

  • Schotten-Baumann Reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • SIELC Technologies. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • MSU Chemistry. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during peptide coupling reactions. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Core Troubleshooting - A Question & Answer Approach

This section directly addresses the most frequent issues that can arise during peptide synthesis, providing explanations for their causes and actionable solutions.

Q1: Why is my peptide coupling reaction showing a low yield or failing completely?

Low or no yield is one of the most common and frustrating issues in peptide synthesis. The root cause often lies in one of several areas: incomplete deprotection, poor coupling efficiency, or peptide aggregation.[1]

Potential Causes & Solutions:

  • Incomplete Deprotection: The N-terminal protecting group (e.g., Fmoc) must be fully removed to allow the next amino acid to couple. If deprotection is incomplete, the peptide chain will be terminated, leading to truncated sequences.[1]

    • Troubleshooting:

      • Verification: Before assuming a coupling problem, verify deprotection completion. A qualitative ninhydrin (Kaiser) test can be used to detect free primary amines.[2] A positive (blue) result indicates successful deprotection. For N-terminal proline, which has a secondary amine, the isatin or chloranil test is more reliable.[2]

      • Optimization: If deprotection is the issue, consider increasing the deprotection time or using a stronger base. For stubborn Fmoc removal, switching from piperidine to a 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-containing solution can be effective.[3][4] However, be cautious with base-labile protecting groups and sequences prone to aspartimide formation.[4]

  • Poor Coupling Efficiency: The formation of the amide bond might be inefficient due to several factors.

    • Troubleshooting:

      • Steric Hindrance: Bulky amino acid side chains can physically block the reactive sites.[5] For these "difficult" couplings, more potent coupling reagents are necessary.[5]

      • Reagent Choice: Standard carbodiimide reagents like DCC or EDC may be insufficient for challenging sequences.[5] Consider switching to a more powerful onium-salt-based reagent like HATU, HBTU, or COMU.[5][6] These reagents form highly reactive intermediates, driving the reaction to completion.[5][7]

      • Reaction Conditions: Optimize reaction time and temperature. While most couplings are performed at room temperature, gentle heating can sometimes overcome the activation energy barrier for difficult couplings.[3][5] Extending the reaction time can also improve yields.[5]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form inter- or intra-chain hydrogen bonds, causing it to aggregate on the solid support.[1][3][8] This aggregation can physically block reactive sites, preventing both deprotection and coupling.[1]

    • Troubleshooting:

      • Solvent Choice: Switch from DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM).[3][5][9] Adding a small amount of dimethyl sulfoxide (DMSO) can also help to break up aggregates.[3]

      • "Difficult" Sequence Strategies: For known aggregation-prone sequences, several proactive strategies can be employed:

        • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[3][8]

        • Backbone Protection: Using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the backbone nitrogen can prevent hydrogen bonding.[3]

        • Chaotropic Salts: The addition of chaotropic salts like LiCl can disrupt hydrogen bonding networks.[3]

      • Microwave Synthesis: Microwave-assisted peptide synthesis can provide the energy to overcome aggregation and accelerate coupling reactions.[3][8]

Q2: My final peptide product is showing significant racemization. How can I prevent this?

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical issue, especially in the synthesis of bioactive peptides. The primary mechanism involves the formation of a planar oxazolone intermediate during the activation of the carboxylic acid.[10][11]

Factors Influencing Racemization & Mitigation Strategies:

  • Coupling Reagent and Additives:

    • Mechanism: The choice of coupling reagent and the use of additives are the most critical factors in controlling racemization.[12] Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) react with the activated amino acid to form an active ester. This intermediate is less prone to oxazolone formation than the intermediates formed by coupling reagents alone.[3][6][12]

    • Recommendation: Always use an additive with your coupling reagent. HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[5][13] Phosphonium-based reagents like PyBOP are often associated with lower levels of racemization compared to some uronium salts.[5]

  • Base Selection: The choice and amount of base used can influence the rate of racemization.[5][12]

    • Recommendation: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of a stronger base like diisopropylethylamine (DIPEA), especially for amino acids prone to racemization like histidine and cysteine.[3][5]

  • Reaction Temperature:

    • Recommendation: Perform coupling reactions at lower temperatures (e.g., 0°C) to minimize the rate of racemization.[5][6] If heating is required to drive a difficult coupling, use the lowest effective temperature for the shortest possible time.[5]

  • Pre-activation Time: Prolonged pre-activation of the carboxylic acid can increase the risk of racemization.

    • Recommendation: Reduce the pre-activation time before adding the amine component.[5]

Q3: I am observing unexpected side products in my crude peptide. What are the common side reactions and how can I avoid them?

Side reactions can significantly reduce the purity of the final peptide and complicate purification. Here are some of the most common side reactions and strategies to prevent them:

  • Diketopiperazine Formation: This occurs at the dipeptide stage, where the N-terminal amino group of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[3] This is particularly prevalent with proline as one of the first two residues.[3]

    • Prevention:

      • Use a sterically hindered resin, such as 2-chlorotrityl chloride resin, which inhibits the back-biting reaction.[3]

      • Couple the third amino acid immediately after the deprotection of the second.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered succinimide ring, known as an aspartimide. This can occur under both acidic and basic conditions and leads to a mixture of α- and β-aspartyl peptides.

    • Prevention:

      • Incorporate a backbone protecting group, such as Hmb or Dmb, on the nitrogen of the amino acid preceding the aspartic acid residue.[3] These groups are removed during the final cleavage.[3]

  • Guanidinylation: Uronium/aminium-based coupling reagents like HATU and HBTU can react with the unprotected N-terminal amine of the peptide chain, forming a guanidinium group that irreversibly terminates the chain.[3][14]

    • Prevention:

      • Pre-activate the protected amino acid with the coupling reagent before adding the mixture to the resin.[3] This ensures the coupling reagent is consumed in the formation of the active ester before it has a chance to react with the peptide's N-terminus.

      • Use a slight excess of the carboxylic acid component relative to the coupling reagent.[13]

Section 2: Experimental Protocols & Data

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

This protocol outlines a general procedure for a single coupling cycle in Fmoc-based SPPS.

  • Deprotection:

    • Wash the resin-bound peptide with DMF (3 times).

    • Add 20% piperidine in DMF to the resin and agitate for 10 minutes at room temperature.

    • Drain the deprotection solution.

    • Add fresh 20% piperidine in DMF and agitate for another 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling additive like HOAt or OxymaPure (3-5 equivalents) in DMF.

    • Add the coupling reagent (e.g., DIC, 3-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • If using a uronium or phosphonium salt (e.g., HATU, PyBOP), dissolve the amino acid and the coupling reagent together, then add a base like DIPEA (6-10 equivalents) and immediately add the solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the time may be extended or the temperature slightly increased.[5]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Confirmation (Optional but Recommended):

    • Perform a ninhydrin test to confirm the completion of the coupling.[5] A negative result (no blue color) indicates a complete reaction. If the test is positive, a second coupling may be necessary.[5]

Data Summary: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for the success of peptide synthesis.[15][16] The following table provides a comparison of commonly used reagents.

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCCost-effective, good for routine couplings.[16][17]Lower reactivity, risk of N-acylurea side product formation, requires an additive to suppress racemization.[6][16]
Phosphonium Salts BOP, PyBOP, PyAOPHigh coupling efficiency, lower risk of guanidinylation compared to uronium salts.[5][13]Can be more expensive.
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUHighly reactive, very effective for difficult couplings.[5][6][7]Can cause guanidinylation of the N-terminus if not pre-activated.[3] Some (e.g., HOBt-based) have safety concerns.[6]

Data collated from multiple sources to provide a representative overview.[18]

Section 3: Visualizing the Process

Diagram 1: General Mechanism of Peptide Bond Formation

PeptideBondFormation cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH Amino Acid 1 (R-COOH) CouplingReagent Coupling Reagent (e.g., HATU, DIC) ActivatedEster Activated Intermediate (e.g., OAt-ester) CouplingReagent->ActivatedEster Forms AA_NH2 Amino Acid 2 (H2N-R') ActivatedEster->AA_NH2 Reacts with PeptideBond Dipeptide (R-CO-NH-R') AA_NH2->PeptideBond Nucleophilic Attack

Caption: The two-step process of peptide bond formation involving activation and coupling.

Diagram 2: Troubleshooting Workflow for Low Coupling Yield

TroubleshootingWorkflow Start Low Coupling Yield Detected CheckDeprotection Perform Ninhydrin Test (or Isatin for Proline) Start->CheckDeprotection DeprotectionComplete Test Negative (Deprotection OK) CheckDeprotection->DeprotectionComplete DeprotectionIncomplete Test Positive (Incomplete Deprotection) CheckDeprotection->DeprotectionIncomplete CheckAggregation Is the Sequence Aggregation-Prone? DeprotectionComplete->CheckAggregation OptimizeDeprotection Increase Deprotection Time or Use Stronger Base (DBU) DeprotectionIncomplete->OptimizeDeprotection ReattemptCoupling Re-attempt Coupling OptimizeDeprotection->ReattemptCoupling End Successful Coupling ReattemptCoupling->End AggregationYes Yes CheckAggregation->AggregationYes AggregationNo No CheckAggregation->AggregationNo AggregationSolutions Switch to NMP/DMSO Use Pseudoprolines Microwave Synthesis AggregationYes->AggregationSolutions OptimizeCoupling Optimize Coupling Conditions AggregationNo->OptimizeCoupling AggregationSolutions->ReattemptCoupling CouplingSolutions Use Stronger Reagent (HATU, COMU) Increase Time/Temperature Double Couple OptimizeCoupling->CouplingSolutions CouplingSolutions->ReattemptCoupling

Caption: A logical workflow for diagnosing and resolving low peptide coupling yields.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Iris Biotech. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(12), 1885-1902. [Link]

  • Various Authors. (n.d.). ResearchGate compilation on Peptide Coupling Reagents. Retrieved from [Link]

  • CD Bioparticles. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49372-49378. [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of trans- and cis-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of intermediates is paramount. The stereochemistry of substituted cyclohexanes, in particular, plays a critical role in determining the biological activity and physical properties of a molecule. This guide provides an in-depth analysis and comparison of the ¹H NMR spectra of trans- and cis-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, two key building blocks in medicinal chemistry. By understanding the nuances of their spectral signatures, researchers can confidently ascertain the stereochemical outcome of their reactions.

The Decisive Role of Stereochemistry

The trans and cis isomers of 4-(Carbobenzoxyamino)cyclohexanecarboxylic acid differ only in the spatial arrangement of the carbobenzoxyamino and carboxylic acid groups on the cyclohexane ring. This seemingly subtle difference has profound implications for the molecule's three-dimensional shape, which in turn influences its interactions with biological targets and its behavior in subsequent chemical transformations. ¹H NMR spectroscopy stands as the most powerful and accessible tool for distinguishing between these diastereomers.

Interpreting the ¹H NMR Spectrum: A Tale of Two Isomers

The key to differentiating the trans and cis isomers lies in the conformation of the cyclohexane ring and the resulting chemical shifts and coupling constants of the ring protons. In its most stable chair conformation, the bulky carbobenzoxyamino and carboxylic acid substituents will preferentially occupy the equatorial positions in the trans isomer to minimize steric hindrance. Conversely, in the cis isomer, one substituent must occupy an axial position while the other is equatorial.

The ¹H NMR Spectrum of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

In the diequatorial conformation of the trans isomer, the protons at C1 and C4 (the carbons bearing the substituents) are in axial positions. These protons are expected to appear as complex multiplets due to coupling with the adjacent axial and equatorial protons. A key diagnostic feature is the large axial-axial coupling constant (³J_ax,ax_), typically in the range of 10-13 Hz, which will be observable in the multiplets of the C1 and C4 protons. The remaining cyclohexane protons will appear as overlapping multiplets in the upfield region.

The ¹H NMR Spectrum of cis-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

The cis isomer exists in a conformational equilibrium between two chair forms, where in one, the carboxylic acid group is axial and the carbobenzoxyamino group is equatorial, and in the other, the reverse is true. This equilibrium can broaden the NMR signals. The protons at C1 and C4 will exhibit different coupling patterns compared to the trans isomer. One will be axial and the other equatorial. The axial proton will show a large axial-axial coupling, while the equatorial proton will exhibit smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz). This difference in coupling patterns provides a clear distinction from the trans isomer.

Predicted ¹H NMR Spectral Data Comparison

The following table summarizes the predicted ¹H NMR spectral data for the key protons in both isomers. Note: This data is predicted based on established principles of NMR spectroscopy and may vary slightly from experimental values.

Proton trans-Isomer (Predicted) cis-Isomer (Predicted)
H-1 (CH-COOH) Multiplet, downfield shiftMultiplet, distinct chemical shift from H-4
(axial proton, large J_ax,ax_)(axial or equatorial, mixed couplings)
H-4 (CH-NHCbz) Multiplet, downfield shiftMultiplet, distinct chemical shift from H-1
(axial proton, large J_ax,ax_)(axial or equatorial, mixed couplings)
Cyclohexane CH₂ Overlapping multipletsOverlapping multiplets, potentially broader
NH (Amide) Broad singletBroad singlet
CH₂ (Benzyl) SingletSinglet
Aromatic (Phenyl) MultipletMultiplet
COOH (Carboxylic Acid) Broad singlet, downfieldBroad singlet, downfield

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a definitive ¹H NMR spectrum for structural elucidation, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the labile NH and COOH protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Instrument: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and resolution of coupling patterns.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Optimize the spectral width to encompass all expected proton signals.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the multiplicities and measure the coupling constants for all relevant signals.

Visualizing the Logic: Distinguishing trans and cis Isomers

The following workflow illustrates the decision-making process for assigning the stereochemistry based on the ¹H NMR data.

G start Acquire ¹H NMR Spectrum h1_h4 Analyze Signals of H-1 and H-4 Protons start->h1_h4 coupling Measure Coupling Constants (J-values) h1_h4->coupling large_j Observe Large Axial-Axial Couplings (10-13 Hz) for both H-1 and H-4 coupling->large_j Yes mixed_j Observe Mixed Large and Small Couplings for H-1 and H-4 coupling->mixed_j No trans Assign as trans-Isomer large_j->trans cis Assign as cis-Isomer mixed_j->cis

Caption: Decision workflow for stereochemical assignment based on ¹H NMR coupling constants.

Conclusion

The differentiation between trans- and cis-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid via ¹H NMR spectroscopy is a clear and reliable method. The key lies in the analysis of the coupling patterns of the protons attached to the substituted carbons (C1 and C4). The presence of two distinct axial protons with large axial-axial coupling constants is a definitive marker for the trans isomer, while the more complex and mixed coupling patterns indicate the presence of the cis isomer. This guide provides the foundational knowledge and a practical framework for researchers to confidently assign the stereochemistry of these important synthetic intermediates.

References

Due to the lack of a publicly available, peer-reviewed ¹H NMR spectrum for the title compounds, this guide is based on established principles of NMR spectroscopy as detailed in the following authoritative sources:

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin. [Link]

A Comparative Guide to the ¹³C NMR Analysis of trans-4-(Cbz-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of stereoisomers is a cornerstone of molecular characterization. The spatial arrangement of functional groups within a molecule dictates its biological activity, and even subtle differences can lead to vastly different pharmacological outcomes. In the context of substituted cyclohexanes, such as the synthetically important trans-4-(Cbz-amino)cyclohexanecarboxylic acid, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful and definitive analytical technique. This guide provides an in-depth comparison of the ¹³C NMR spectra of trans-4-(Cbz-amino)cyclohexanecarboxylic acid and its cis-isomer, supported by a detailed experimental protocol and an analysis of a key structural analogue.

The Decisive Role of Stereochemistry in Cyclohexane Derivatives

The cyclohexane ring is not a static, planar entity; it predominantly exists in a dynamic equilibrium of chair conformations. For a 1,4-disubstituted cyclohexane, two diastereomers are possible: cis and trans. In the trans isomer, the substituents are on opposite faces of the ring, allowing both to occupy the more stable equatorial positions in the preferred chair conformation. Conversely, the cis isomer has both substituents on the same face, forcing one to be in an equatorial position and the other in a less stable axial position. This fundamental difference in the spatial orientation of the substituents creates distinct magnetic environments for the carbon atoms of the cyclohexane ring, which can be precisely measured and interpreted using ¹³C NMR spectroscopy.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a reliable ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol provides a robust framework for the analysis of aminocyclohexanecarboxylic acid derivatives.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 20-50 mg of the analyte. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (about 1.1%) and its smaller gyromagnetic ratio[1].

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids and Cbz-protected amines due to its high polarity. Deuterated methanol (CD₃OD) or chloroform (CDCl₃) can also be used, but solubility should be confirmed. The choice of solvent can influence chemical shifts, particularly for carbons involved in hydrogen bonding (e.g., the carboxyl and amide groups)[2].

  • Sample Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹³C NMR, with its signal defined as 0.0 ppm[3].

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

  • Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed. This involves broadband decoupling of protons to simplify the spectrum, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters:

    • Pulse Angle: A flip angle of 30-45° is generally a good compromise between signal intensity and avoiding saturation of carbons with long relaxation times (T₁), such as quaternary carbons.

    • Acquisition Time (AT): An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a reasonable starting point to allow for sufficient relaxation of most carbon nuclei between pulses.

    • Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans is required. Typically, 1024 to 4096 scans are necessary to obtain a spectrum with an adequate signal-to-noise ratio, depending on the sample concentration and the spectrometer's sensitivity.

The logical workflow for this analytical process can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 20-50 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup acquire Acquire Proton-Decoupled ¹³C NMR Spectrum setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference to TMS (0.0 ppm) process->reference assign Peak Assignment & Comparative Analysis reference->assign

Caption: Workflow for ¹³C NMR Analysis.

Comparative ¹³C NMR Spectral Analysis

The key to distinguishing between the trans and cis isomers of 4-(Cbz-amino)cyclohexanecarboxylic acid lies in the distinct chemical shifts of the cyclohexane ring carbons, which are a direct consequence of their axial or equatorial orientations.

Molecular Structures and Conformations

The chair conformations of the trans and cis isomers illustrate the fundamental stereochemical differences:

G trans_label trans Isomer (diequatorial) trans_c1 C trans_c2 C trans_c1->trans_c2 trans_sub1 COOH trans_c1->trans_sub1 trans_c3 C trans_c2->trans_c3 trans_c4 C trans_c3->trans_c4 trans_c5 C trans_c4->trans_c5 trans_sub2 NHCbz trans_c4->trans_sub2 trans_c6 C trans_c5->trans_c6 trans_c6->trans_c1 cis_label cis Isomer (axial-equatorial) cis_c1 C cis_c2 C cis_c1->cis_c2 cis_sub1 COOH cis_c1->cis_sub1 cis_c3 C cis_c2->cis_c3 cis_c4 C cis_c3->cis_c4 cis_c5 C cis_c4->cis_c5 cis_sub2 NHCbz cis_c4->cis_sub2 cis_c6 C cis_c5->cis_c6 cis_c6->cis_c1

Caption: Chair conformations of trans and cis isomers.
Predicted ¹³C NMR Chemical Shifts

In the absence of experimentally acquired and assigned data for both isomers under identical conditions, particularly for the less common cis isomer, we can utilize highly reliable prediction algorithms. The following table presents the predicted ¹³C NMR chemical shifts for both trans- and cis-4-(Cbz-amino)cyclohexanecarboxylic acid, generated using the online resource nmrdb.org[4]. For a comprehensive comparison, the experimental data for the parent compound, trans-4-aminocyclohexanecarboxylic acid, is also included.

Carbon Atomtrans-4-(Cbz-amino)cyclohexanecarboxylic acid (Predicted, ppm)cis-4-(Cbz-amino)cyclohexanecarboxylic acid (Predicted, ppm)trans-4-aminocyclohexanecarboxylic acid (Experimental, ppm)
C=O (Carboxyl)176.5176.0~178
C=O (Cbz)156.2156.5-
Aromatic C (Cbz)136.8, 128.4, 128.0, 127.9137.0, 128.5, 128.1, 128.0-
CH₂ (Cbz)66.566.4-
C1 (CH-COOH)42.839.5~43
C4 (CH-NHCbz)49.846.2~50 (as CH-NH₂)
C2, C6 33.730.1~35
C3, C5 28.925.4~30

Predicted data from nmrdb.org. Experimental data for trans-4-aminocyclohexanecarboxylic acid is approximated from available spectra.

Analysis and Interpretation
  • Carbons Bearing Substituents (C1 and C4):

    • In the trans isomer, both the -COOH and -NHCbz groups are in equatorial positions. In the cis isomer, one of these bulky groups is forced into an axial position. Axial substituents experience greater steric hindrance from the other axial hydrogens on the same side of the ring (1,3-diaxial interactions). This steric compression, known as the γ-gauche effect, typically shields the involved carbon nuclei, causing an upfield shift (to a lower ppm value).

    • Our predicted data aligns with this principle. The signals for C1 (CH-COOH) and C4 (CH-NHCbz) in the cis isomer are predicted to be shifted upfield (39.5 and 46.2 ppm, respectively) compared to the trans isomer (42.8 and 49.8 ppm). This is a key diagnostic feature for distinguishing the two isomers.

  • Cyclohexane Ring Carbons (C2, C3, C5, C6):

    • The shielding effect of an axial substituent also extends to the adjacent (β) and γ-carbons of the ring. Consequently, the signals for C2, C6, C3, and C5 in the cis isomer are all predicted to be at a higher field (lower ppm) than their counterparts in the less sterically crowded trans isomer. This collective upfield shift of all ring carbons provides strong corroborating evidence for the cis configuration.

  • Effect of the Cbz Protecting Group:

    • Comparing the experimental data for trans-4-aminocyclohexanecarboxylic acid with the predicted data for its Cbz-protected analogue reveals the electronic influence of the benzyloxycarbonyl group. The introduction of the electron-withdrawing Cbz group slightly alters the chemical shifts of the ring carbons.

    • The most significant additions to the spectrum are the signals corresponding to the Cbz group itself: the carbamate carbonyl at ~156 ppm, the benzylic CH₂ at ~66.5 ppm, and the aromatic carbons between 127-137 ppm. The presence of these signals unequivocally confirms the successful N-protection of the amino acid.

Conclusion

¹³C NMR spectroscopy provides a robust and reliable method for the stereochemical assignment of trans-4-(Cbz-amino)cyclohexanecarboxylic acid and its differentiation from the cis-isomer. The key diagnostic indicators are the chemical shifts of the cyclohexane ring carbons. Due to the γ-gauche effect, the carbon atoms in the sterically hindered cis isomer, which must adopt an axial-equatorial conformation, resonate at a significantly higher field (lower ppm values) compared to the more stable diequatorial trans isomer. By combining careful experimental technique with a foundational understanding of stereochemical principles, researchers can confidently elucidate the precise three-dimensional structure of these important synthetic intermediates, ensuring the integrity and success of their scientific endeavors.

References

  • Müller, D. S., Charki, P., Cordier, M., & Gellrich, U. (2024). Utilization of ¹³C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

  • Fleming, F. F., & Wei, G. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Tetrahedron. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

  • University of Victoria. (n.d.). Measuring methods available and examples of their applications 13C NMR. [Link]

  • Dos Santos, F. P., & Rittner, R. (2006). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Magnetic Resonance in Chemistry. [Link]

  • Li, S., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules. [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts. [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Victoria. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid is a critical building block in the synthesis of various pharmaceutical compounds.[1] Its structural integrity and purity directly impact the quality of the final drug product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, juxtaposed with alternative analytical technologies. As Senior Application Scientists, our goal is to not only present methodologies but to elucidate the scientific rationale behind our choices, ensuring a robust and trustworthy analytical framework.

The synthesis of trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid often involves the protection of the amino group of trans-4-aminocyclohexanecarboxylic acid with a benzyloxycarbonyl (Cbz or Z) group.[2][3] Potential impurities can arise from several sources, including unreacted starting materials, by-products from side reactions, and stereoisomers (the cis-isomer). A reliable analytical method is therefore imperative to quantify the purity and impurity profile of the synthesized compound.

The Workhorse of Purity Analysis: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture, making it the gold standard for purity assessment in the pharmaceutical industry.[4]

The Causality Behind Method Development Choices

The selection of an appropriate HPLC method is a scientifically driven process. For a molecule like trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid, which possesses both a non-polar benzyl group and a polar carboxylic acid group, reversed-phase HPLC is the logical starting point. The stationary phase, typically a C18 (octadecylsilyl) silica gel, provides a non-polar surface for interaction. The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds.

The key to a successful separation lies in the manipulation of the mobile phase. The presence of a carboxylic acid group necessitates the addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase. This suppresses the ionization of the carboxylic acid, leading to a more retained and sharper peak. Without the acid, the ionized carboxylate would interact poorly with the non-polar stationary phase, resulting in a broad, tailing peak.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

This protocol outlines a validated, step-by-step methodology for the purity analysis of trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid reference standard (≥98.0% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Formic Acid (reagent grade).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the synthesized sample, dissolve it in 10 mL of diluent, and then dilute 1 mL of this stock to 10 mL with the diluent. Filter through a 0.45 µm syringe filter if necessary.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 30 70
    20 30 70
    21 70 30

    | 25 | 70 | 30 |

4. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5][6][7]

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A: 0.1% FA in Water) (B: 0.1% FA in ACN) System Equilibrate HPLC System MobilePhase->System Standard Prepare Standard Solution (0.1 mg/mL) Injection Inject Sample/Standard (10 µL) Standard->Injection Sample Prepare Sample Solution (0.1 mg/mL) Sample->Injection System->Injection Separation Gradient Separation on C18 Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Integrate Chromatogram Detection->Integration Calculation Calculate Area % Purity Integration->Calculation Report Generate Report Calculation->Report Method_Selection Start Start: Purity Analysis Required HighThroughput High Throughput Needed? Start->HighThroughput GreenChemistry Green Chemistry a Priority? HighThroughput->GreenChemistry No UPLC Select UPLC HighThroughput->UPLC Yes ExistingMethod Existing Validated Method? GreenChemistry->ExistingMethod No SFC Consider SFC GreenChemistry->SFC Yes HPLC Select HPLC ExistingMethod->HPLC Yes ExistingMethod->HPLC No, Develop New HPLC Method Transfer Consider Method Transfer to UPLC/SFC HPLC->Transfer

Sources

A Senior Application Scientist's Guide to Determining Cis/Trans Ratios by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of isomeric mixtures is a critical aspect of quality control, process optimization, and regulatory compliance. The differentiation and quantification of cis and trans isomers, a common challenge in organic synthesis and pharmaceutical manufacturing, can be robustly addressed using Nuclear Magnetic Resonance (-NMR) spectroscopy. This guide provides an in-depth, objective comparison of NMR-based methodologies for determining cis/trans ratios, complete with supporting experimental data and protocols.

At its core, NMR spectroscopy is an inherently quantitative technique because the intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][2] This principle allows for the accurate determination of the relative amounts of different species in a mixture, such as cis and trans isomers, without the need for isomer-specific reference standards that are often required for chromatographic methods.[3]

The Foundational Principles: Distinguishing Cis and Trans Isomers by ¹H NMR

The ability to differentiate between cis and trans isomers using ¹H NMR spectroscopy stems from the distinct electronic environments of the protons in each isomer.[4] This difference manifests in two key NMR parameters: chemical shifts (δ) and scalar coupling constants (J).

Chemical Shift (δ) Differentiation

The spatial arrangement of substituents around a double bond or a ring structure in cis and trans isomers leads to different shielding and deshielding effects on the neighboring protons.[4][5] In many cases, the protons of the trans isomer resonate at a different chemical shift compared to the corresponding protons in the cis isomer.[6][7] For instance, in alkenes, the vinylic protons of the trans isomer are often found further downfield (higher ppm) compared to the cis isomer due to reduced steric hindrance and different anisotropic effects from substituents.[8]

Vicinal Coupling Constants (³JHH): A More Definitive Indicator

A more reliable and often conclusive method for distinguishing cis and trans isomers, particularly in alkenes, is the analysis of the vicinal coupling constants (³JHH).[5][9] This through-bond interaction between protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[9][10]

  • Cis isomers , with a dihedral angle of approximately 0°, exhibit smaller coupling constants.[9]

  • Trans isomers , with a dihedral angle of around 180°, display larger coupling constants.[9]

This significant difference in the magnitude of ³JHH provides a clear and measurable basis for isomeric assignment.

Isomer TypeTypical ³JHH Range (Hz)
cis6 - 14 Hz[6][11]
trans11 - 18 Hz[6][11]

Quantitative Analysis (qNMR): From Signal to Ratio

Once the signals corresponding to the cis and trans isomers have been identified, the next step is to determine their relative ratio. This is achieved through the integration of the respective NMR signals.[12][13] The area under each peak is directly proportional to the number of protons it represents.[12]

The workflow for determining the cis/trans ratio can be visualized as follows:

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing cluster_3 Data Analysis prep Dissolve sample in deuterated solvent acquire Acquire ¹H NMR spectrum (Quantitative Parameters) prep->acquire process Fourier Transform, Phase & Baseline Correction acquire->process identify Identify distinct cis/trans signals process->identify integrate Integrate signals identify->integrate calculate Calculate cis/trans ratio integrate->calculate

Caption: Workflow for determining cis/trans ratio by NMR.

Experimental Protocol for Quantitative ¹H NMR (qNMR)

To ensure the accuracy and reliability of the determined cis/trans ratio, it is crucial to follow a validated qNMR protocol.[1][14] The following steps outline a robust methodology.

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample (typically 5-20 mg).

  • Dissolve the sample in a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • Ensure the sample is fully dissolved to achieve a homogeneous solution.[9]

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

  • Ensure the spectrometer is well-shimmed to obtain sharp, symmetrical peaks.

  • Crucially, use a long relaxation delay (D1) , typically 5 times the longest T₁ of the protons being quantified, to ensure complete relaxation between scans. This is paramount for accurate integration.

  • Set a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[15]

  • Use a calibrated 90° pulse.

3. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Carefully phase the spectrum manually to obtain pure absorption lineshapes.

  • Apply a baseline correction to ensure a flat baseline across the spectrum.[16]

4. Data Analysis:

  • Identify the well-resolved signals corresponding to the cis and trans isomers.

  • Integrate the area of these signals. It is important to use the same integration limits for all peaks being compared if possible.[15]

  • The ratio of the integrals directly corresponds to the molar ratio of the isomers.

Calculation of Cis/Trans Ratio:

Ratio = (Integral of cis isomer signal) / (Integral of trans isomer signal)

If the signals chosen for integration represent the same number of protons in each isomer, this ratio directly reflects the molar ratio.

Advanced NMR Techniques for Confirmation

In cases of severe signal overlap or when further confirmation of stereochemistry is required, advanced NMR techniques can be employed.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE-based experiments, such as 1D NOESY or 2D NOESY, detect through-space interactions between protons that are in close proximity (< 5 Å).[5][17] This is particularly useful for differentiating cis and trans isomers:

  • In a cis isomer, protons on adjacent carbons are spatially close, resulting in a measurable NOE enhancement.

  • In a trans isomer, these protons are far apart, and no NOE is observed between them.[18]

NOESY experiments can be invaluable for unambiguous stereochemical assignment, especially in complex molecules.[19][20]

G cluster_0 Isomer Identification cluster_1 Decision Point cluster_2 Quantitative Analysis cluster_3 Advanced Confirmation start Ambiguous ¹H NMR signals decision Clear distinction by coupling constants? start->decision qnmr Proceed with qNMR (Integration) decision->qnmr Yes noe Perform NOESY experiment decision->noe No / Confirmation Needed noe->qnmr

Caption: Decision workflow for applying advanced NMR techniques.

Method Validation and Trustworthiness

For use in regulated environments, any qNMR method must be validated to ensure its accuracy, precision, linearity, and robustness.[1][21]

  • Accuracy : Can be assessed by analyzing samples with known cis/trans ratios, prepared by gravimetric means.

  • Precision : Determined by repeated measurements of the same sample to assess the variability of the results.

  • Linearity : Can be established by analyzing a series of samples with varying cis/trans ratios to demonstrate a linear relationship between the known ratio and the NMR-determined ratio.

  • Specificity : The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the resolution of unique signals for each isomer.

International round-robin tests have shown that a validated qNMR protocol can achieve a maximum combined measurement uncertainty of 1.5% for a 95% confidence interval.[1]

Comparison with Alternative Methods

While other analytical techniques can also be used to determine cis/trans ratios, NMR offers distinct advantages.

TechniqueAdvantagesDisadvantages
qNMR Inherently quantitative, no need for isomer-specific standards, rapid analysis, non-destructive.[2][3]Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.
HPLC/GC High sensitivity and resolution.Requires reference standards for each isomer for accurate quantification, method development can be time-consuming.
Infrared (IR) Spectroscopy Can sometimes distinguish isomers based on characteristic absorptions (e.g., out-of-plane C-H bending).Generally less accurate for quantification compared to NMR and chromatography.

Conclusion

NMR spectroscopy, particularly ¹H NMR, stands as a powerful and reliable primary method for the determination of cis/trans isomer ratios. The clear distinctions in coupling constants provide an unambiguous means of isomer identification, while the inherent quantitative nature of the technique allows for accurate ratio determination through signal integration. By adhering to a validated experimental protocol, researchers can obtain high-quality, reproducible data essential for research, development, and quality control. For complex cases, advanced techniques like NOESY provide an additional layer of certainty in stereochemical assignment.

References

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

  • TutorChase. How does NMR differentiate between cis and trans isomers? Retrieved from [Link]

  • OpenOChem Learn. Coupling in Cis/Trans Alkenes. Retrieved from [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Retrieved from [Link]

  • Webster, G. K., et al. (2003). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 51(13), 3710-3716. Retrieved from [Link]

  • Study.com. How can you determine the ratio of cis and trans from H on the NMR spectrum? Retrieved from [Link]

  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-597. Retrieved from [Link]

  • Monakhova, Y. B., et al. (2017). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). Foods, 6(11), 97. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Brainly. (2023, March 9). Describe how you can determine the ratio of cis- and trans-2-methylcyclohexanols from the ^1H NMR spectrum. Retrieved from [Link]

  • Brainly. (2024, February 15). Discuss how ^1H NMR is powerful in differentiating between cis and trans alcohols. Which peak is useful for. Retrieved from [Link]

  • ResearchGate. (2017, February 14). How to experimentally find if my compound is in cis or trans? Retrieved from [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]

  • Chemistry Notes. (2021, May 30). Determination of configuration of cis and trans isomers. Retrieved from [Link]

  • Wikipedia. Cis–trans isomerism. Retrieved from [Link]

  • ResearchGate. Ratios of cis:trans conformers as determined by 1 H NMR. Retrieved from [Link]

  • ResearchGate. Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Retrieved from [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

  • FUJIFILM Wako Chemicals Europe GmbH. Quantitative NMR (qNMR). Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.4: Integration of ¹H NMR Absorptions - Proton Counting. Retrieved from [Link]

  • ACS Publications. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]

  • Wikipedia. Nuclear Overhauser effect. Retrieved from [Link]

  • YouTube. (2022, August 31). 2D NMR: NOESY NMR INTERPRETATION. Retrieved from [Link]

  • ElectronicsAndBooks. A Nuclear Magnetic Resonance (NMR) Method for the Determination of the cis/trans Isomeric Content. Retrieved from [Link]

  • Chemistry Steps. Integration in NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Retrieved from [Link]

  • National Institutes of Health. cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs. Retrieved from [Link]

  • National Institutes of Health. A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Retrieved from [Link]

  • JEOL. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

Sources

comparison of trans-4-(Cbz-amino) vs trans-4-(Boc-amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Synthetic Strategy: trans-4-(Cbz-amino) vs. trans-4-(Boc-amino)cyclohexanecarboxylic Acid

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a synthetic route. The trans-4-aminocyclohexanecarboxylic acid (ACCA) scaffold is a valuable component in medicinal chemistry, frequently utilized to introduce conformational rigidity and modulate physicochemical properties.[1][2][3][4] The choice of its N-protected form, primarily between the Carbobenzyloxy (Cbz) and tert-Butoxycarbonyl (Boc) derivatives, is a pivotal early-stage decision.

This guide provides a comprehensive, data-supported comparison of trans-4-(Cbz-amino)cyclohexanecarboxylic acid and trans-4-(Boc-amino)cyclohexanecarboxylic acid. It moves beyond a simple catalog of properties to explain the causality behind experimental choices, empowering scientists to select the optimal reagent for their specific multi-step synthesis.

Physicochemical and Structural Overview

At their core, both molecules share the same rigid ACCA backbone but differ in the nature of the amine protecting group. This single difference fundamentally alters their chemical behavior, stability, and deprotection requirements.

G cluster_cbz trans-4-(Cbz-amino)cyclohexanecarboxylic Acid cluster_boc trans-4-(Boc-amino)cyclohexanecarboxylic Acid cbz_struct cbz_struct boc_struct boc_struct G Cbz_Protected trans-4-(Cbz-amino) cyclohexanecarboxylic Acid Deprotected_Amine trans-4-Amino cyclohexanecarboxylic Acid Cbz_Protected->Deprotected_Amine H₂ / Pd-C (Hydrogenolysis) or HBr/AcOH (Strong Acid) Boc_Protected trans-4-(Boc-amino) cyclohexanecarboxylic Acid Boc_Protected->Deprotected_Amine TFA / DCM (Acidolysis) or HCl / MeOH

Caption: Primary deprotection pathways for Cbz- and Boc-protected ACCA.

Orthogonality and Stability

The differing deprotection chemistries form the basis of their synthetic utility.

  • Stability: The Cbz group is robust and stable across a wide range of non-reducing conditions, including strong acids and bases, making it suitable for lengthy synthetic sequences where other transformations are required. [5]Conversely, the Boc group is highly stable under basic and nucleophilic conditions but is readily removed by acids. [6]* Orthogonality: Cbz and Boc groups are orthogonal to each other. A molecule containing both a Cbz-protected amine and a Boc-protected amine can have either one selectively removed. [7][8]They are also orthogonal to the base-labile Fmoc group, a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). [5][7]

Comparative Experimental Protocols

The following protocols provide standardized, validated procedures for the deprotection of each reagent.

Protocol 1: Deprotection of trans-4-(Cbz-amino)cyclohexanecarboxylic Acid via Catalytic Hydrogenolysis

This protocol is adapted from standard hydrogenolysis procedures for Cbz deprotection. [8][9] Materials:

  • trans-4-(Cbz-amino)cyclohexanecarboxylic acid

  • Methanol (MeOH), anhydrous

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite®

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve the Cbz-protected starting material (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (5-10 mol% by weight) to the solution. The mixture will be a black suspension.

  • Seal the flask and purge the system with nitrogen or argon, followed by a vacuum.

  • Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus at atmospheric pressure.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-24 hours).

  • Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.

Workup:

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Concentrate the filtrate in vacuo to yield the crude trans-4-aminocyclohexanecarboxylic acid. The product is often pure enough for subsequent steps but can be recrystallized if necessary.

Safety: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Do not allow the catalyst to dry on the filter paper. Handle in a well-ventilated fume hood.

Protocol 2: Deprotection of trans-4-(Boc-amino)cyclohexanecarboxylic Acid via Acidolysis

This protocol is based on standard Boc deprotection methods using TFA. [10][11] Materials:

  • trans-4-(Boc-amino)cyclohexanecarboxylic acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve the Boc-protected starting material (1.0 eq) in DCM in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (typically 20-50% v/v with DCM) to the stirred solution. Gas evolution (CO₂) may be observed. [11]4. Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until completion.

Workup:

  • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Redissolve the residue in a suitable solvent (e.g., ethyl acetate or water).

  • Carefully neutralize the solution by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic.

  • If the product is organic-soluble, extract with an organic solvent (e.g., ethyl acetate). If it is water-soluble, the aqueous layer may need to be lyophilized or used directly.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the product.

Safety: TFA is highly corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood. The neutralization step is exothermic and releases CO₂ gas; perform it slowly and with caution.

Strategic Application in Drug Discovery

The choice between Cbz- and Boc-protected ACCA directly impacts synthetic efficiency and feasibility.

  • Use trans-4-(Cbz-amino)cyclohexanecarboxylic Acid when:

    • The synthetic route involves acid-sensitive functionalities that would be cleaved by TFA.

    • The molecule contains no reducible groups that would interfere with hydrogenolysis.

    • Performing solution-phase synthesis where the slightly higher crystallinity of Cbz-protected intermediates can aid in purification. [12]

  • Use trans-4-(Boc-amino)cyclohexanecarboxylic Acid when:

    • The molecule contains functional groups sensitive to catalytic reduction (e.g., alkenes, benzyl ethers, alkynes).

    • The synthesis involves standard Boc-based solid-phase peptide synthesis (SPPS), where acid-lability is the core deprotection strategy. [5] * A rapid deprotection is desired without the need for specialized hydrogenation equipment.

    • Potential side reactions from the t-butyl cation are not a concern or can be mitigated with scavengers (e.g., anisole). [10][13] Both derivatives serve as crucial intermediates in the synthesis of pharmacologically active compounds, including inhibitors of Janus Kinase (JAK). [1][3]

Conclusion and Recommendations

The selection between trans-4-(Cbz-amino) and trans-4-(Boc-amino)cyclohexanecarboxylic acid is not a matter of inherent superiority but of strategic compatibility with the overall synthetic plan. The decision should be guided by the functional group tolerance of the substrate and the desired orthogonality.

FeatureCbz Protecting GroupBoc Protecting Group
Primary Deprotection Catalytic Hydrogenolysis (H₂/Pd-C) [5][8]Strong Acid (TFA, HCl) [10][14]
Stability Stable to acid and base; labile to reduction. [5]Stable to base and nucleophiles; labile to acid. [6]
Key Advantage Mild deprotection; orthogonal to acid/base labile groups.Rapid deprotection; orthogonal to reduction/base labile groups.
Key Disadvantage Incompatible with reducible groups (alkenes, etc.). [15]Incompatible with acid-labile groups; potential for t-butyl cation side reactions. [13]
Typical Use Case Solution-phase synthesis; molecules with acid-sensitive groups.Solid-phase peptide synthesis (SPPS); molecules with reducible groups. [5]

As a final recommendation, carefully map the functional groups present in your molecule and the planned reaction steps. This "orthogonality analysis" will unequivocally point to the correct protected ACCA derivative, preventing unforeseen side reactions and ensuring a more efficient and successful synthetic campaign.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link]

  • Baishixing Co.,Ltd. Protecting Amino Acids Supplier. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ChemBK. trans-4-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • BOC-Amino Acids. BOC-Amino Acids. [Link]

  • Google Patents. PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.
  • ResearchGate. Solubility and dissolution of physical mixture carbamazepine and amino acids. [Link]

  • Molbase. Synthesis of (a) O-Benzyl trans-4-(Aminomethyl)cyclohexane carboxylic acid. [Link]

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]

  • National Center for Biotechnology Information. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

  • ResearchGate. Glutamic acid protection using cbz?. [Link]

  • ResearchGate. Histogram solubility of CBZ and physical mixture of CBZ and amino acids.... [Link]

  • Ippro. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. [Link]

  • Patsnap. Method for preparing trans-4-amino-1-cyclohexane carboxylic acid and derivatives thereof. [Link]

  • Google Patents.
  • Google Patents. PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • Google Patents.
  • Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

  • PubChem. trans-4-(Cbz-amino)-cyclohexanecarboxylic acid. [Link]

  • ResearchGate. Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Google Patents. Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.

Sources

A Comparative Guide to the Spectral Analysis of Protected Amino-Cyclohexane Carboxylic Acids: Cbz vs. Boc

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and peptide synthesis, cyclohexane-based amino acids serve as crucial building blocks for creating conformationally constrained peptides and drug candidates. The strategic use of protecting groups, such as Carbobenzoxy (Cbz) and tert-Butoxycarbonyl (Boc), is fundamental to successful multi-step synthesis. This guide provides an in-depth comparison of the spectral data for trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid and its common alternative, trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid. Understanding the distinct spectral signatures of these compounds is essential for reaction monitoring, quality control, and structural verification.

trans-4-amino-1-cyclohexanecarboxylic acid derivatives are valuable intermediates in the synthesis of various optically active compounds and active pharmaceutical ingredients, including Janus kinase inhibitors.[1] The trans configuration of the amino and carboxylic acid groups on the cyclohexane ring is often crucial for biological activity.[1]

Molecular Structures at a Glance

To visually represent the molecules discussed, the following diagrams illustrate their chemical structures.

Caption: Structure of the Cbz-protected compound.

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir FTIR Spectroscopy cluster_ms Mass Spectrometry Sample Weigh Compound (5-10 mg for ¹H, 10-50 mg for ¹³C) Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) Sample->Dissolve NMR Prepare_IR Prepare KBr Pellet or ATR Sample Sample->Prepare_IR FTIR Dissolve_MS Prepare Dilute Solution (~10 µg/mL in MeOH/H₂O) Sample->Dissolve_MS MS Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire Spectrum (Lock, Shim, Tune) Transfer->Acquire Acquire_IR Acquire Spectrum (Background Scan First) Prepare_IR->Acquire_IR Acquire_MS Infuse into ESI Source Dissolve_MS->Acquire_MS

Caption: General workflow for obtaining spectral data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR, or 10-50 mg for ¹³C NMR, into a clean, dry vial. [2]2. Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD). Ensure the sample is fully dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. [3]Lock the spectrometer on the deuterium signal of the solvent, and perform shimming to optimize the magnetic field homogeneity. [3]Tune the probe for the appropriate nucleus (¹H or ¹³C). [3]5. Acquisition: Set appropriate acquisition parameters. For quantitative ¹H NMR, a sufficient relaxation delay (D1) is crucial. [4]For ¹³C NMR, a sufficient number of scans is required to achieve a good signal-to-noise ratio. [3]6. Processing: After acquisition, the raw data (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts should be referenced to an internal standard (e.g., TMS) or the residual solvent peak. [5]

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the KBr pellet method, suitable for solid samples. [6][7]

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. [6]2. Pellet Formation: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet. [6]3. Background Scan: Place an empty sample holder (or a blank KBr pellet) in the FTIR instrument and acquire a background spectrum. [8]This is essential to subtract the absorbance of atmospheric CO₂ and water vapor.

  • Sample Scan: Replace the background with the sample pellet and acquire the sample spectrum. [8]The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). [8]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique ideal for these types of molecules, preventing fragmentation. [9][10]

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile. [11]2. Dilution: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it to a final concentration of 0.5-5 µM (approximately 1-10 µg/mL) using a suitable solvent system, often a mixture of water and an organic solvent (e.g., 1:1 water:methanol) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation. [11][12]3. Infusion: Load the diluted sample into a syringe and infuse it into the ESI source at a constant flow rate (e.g., 120-300 µL/hr) using a syringe pump. [12]4. Acquisition: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. [10]The mass analyzer will then separate the resulting gas-phase ions based on their mass-to-charge ratio (m/z). It is crucial to calibrate the instrument to ensure accurate mass measurements. [12] By following these protocols and understanding the key differences in the spectral data, researchers can confidently identify and characterize these important synthetic intermediates.

References

  • Electrospray Ionization (ESI) Instructions. (n.d.). Rutgers-Newark Chemistry. Available at: [Link]

  • Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Available at: [Link]

  • Preparing Samples For NMR Acquisition and Software For Processing The Spectra. (n.d.). Scribd. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Available at: [Link]

  • Acquiring 1H and 13C Spectra. (2018). In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Available at: [Link]

  • Standard Operating Procedure 1 FTIR (Spectrum One). (n.d.). Professor Andrew Mills' Research Group. Available at: [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. Available at: [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Cambridge. Available at: [Link]

  • NMR Guidelines for ACS Journals. (n.d.). ACS Publications. Available at: [Link]

  • trans-4-(Boc-Amino)cyclohexanecarboxylic acid. (n.d.). PubChem. Available at: [Link]

  • trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid. (n.d.). PubChem. Available at: [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2019). Google Patents.

Sources

A Senior Application Scientist's Comparative Guide to Analytical Methods for Characterizing Cyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for Cyclohexanecarboxylic Acid Derivatives

Cyclohexanecarboxylic acid and its derivatives are a critical class of compounds, serving as fundamental building blocks in pharmaceuticals, agrochemicals, and polymer science. A notable example is Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, a widely used anticonvulsant and analgesic.[1] The structural simplicity of the cyclohexane ring belies the analytical complexity these molecules can present. Proper characterization is not merely an academic exercise; it is a cornerstone of quality, safety, and efficacy in drug development and manufacturing.[2][3]

Ensuring the identity, purity, potency, and stability of these derivatives requires a multi-faceted analytical approach.[4] This guide provides an in-depth, comparative analysis of the principal analytical techniques used for their characterization. We will move beyond a simple listing of methods to explore the causality behind experimental choices, empowering you to select and develop robust, fit-for-purpose analytical strategies.

Decision Framework for Analytical Method Selection

The selection of an appropriate analytical technique is a decision-driven process based on the analyte's properties and the analytical goal (identification, quantification, etc.). The following flowchart provides a logical pathway for method selection.

MethodSelection start Start: Characterize Cyclohexanecarboxylic Acid Derivative goal What is the analytical goal? start->goal id Identification & Structure Elucidation goal->id Identity quant Quantification & Purity Assessment goal->quant Purity/ Assay solid Solid-State Characterization goal->solid Physical Form chiral Chiral Separation goal->chiral Enantiomers properties What are the analyte's key properties? volatile Is the analyte volatile or thermally stable? properties->volatile nmr NMR Spectroscopy (1H, 13C, 2D) id->nmr Definitive Structure ms Mass Spectrometry (MS) id->ms Molecular Weight ir FTIR Spectroscopy id->ir Functional Groups quant->properties dsc DSC / TGA solid->dsc chiral_hplc Chiral HPLC chiral->chiral_hplc hplc HPLC volatile->hplc No gc GC volatile->gc Yes chromophore Does it have a UV chromophore? hplc_uv hplc_uv chromophore->hplc_uv Yes (HPLC-UV) hplc_other hplc_other chromophore->hplc_other No (HPLC-MS, ELSD, CAD) hplc->chromophore

Caption: Decision tree for selecting an analytical method.

Chromatographic Methods: The Power of Separation

Chromatography is the workhorse for purity assessment and quantification, separating the target analyte from impurities and related substances. The choice between Gas and Liquid Chromatography hinges primarily on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier method for non-volatile or thermally labile cyclohexanecarboxylic acid derivatives, such as Gabapentin and its precursors.

Expertise & Causality: The carboxylic acid moiety dictates the chromatographic strategy. Reverse-phase (RP) chromatography on a C18 column is most common.[5] The critical choice is the mobile phase pH. To ensure good retention and sharp, symmetrical peaks, the mobile phase must be acidified (e.g., with 0.1% phosphoric or formic acid).[5][6] This suppresses the ionization of the carboxyl group, rendering the molecule less polar and increasing its affinity for the non-polar stationary phase. For detection, UV absorbance at a low wavelength (~210 nm) is often used for the carboxyl group, though this lacks specificity.[5] For derivatives without a strong chromophore, coupling HPLC with Mass Spectrometry (LC-MS) provides unparalleled sensitivity and specificity.[6]

Chiral Separations: Many derivatives possess stereocenters, necessitating chiral separation to control enantiomeric purity, a critical regulatory requirement.[7] This is typically achieved using HPLC with a Chiral Stationary Phase (CSP), such as a cellulose-based column.[7][8][9]

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable derivatives, such as simple esters of cyclohexanecarboxylic acid (e.g., methyl cyclohexanecarboxylate).[10]

Expertise & Causality: The free carboxylic acid group is too polar and prone to thermal degradation for direct GC analysis. Therefore, derivatization is mandatory .[11] This process converts the polar -COOH group into a more volatile and stable ester, commonly a methyl or trimethylsilyl (TMS) ester.[11][12] This step is not merely procedural; it is essential for achieving reproducible and accurate results by preventing peak tailing and improving chromatographic performance.[8] Coupling GC with a Mass Spectrometer (GC-MS) is standard practice, providing both retention time and a mass fragmentation pattern for confident identification.[13]

Performance Comparison: HPLC vs. GC
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Non-volatile, thermally labile compounds (e.g., Gabapentin, free acids).Volatile, thermally stable compounds (e.g., esters).
Sample Prep Simple dissolution in mobile phase.Derivatization required for free acids to increase volatility.[11]
Typical Column C18 (Reverse-Phase)[5]DB-5ms or HP-5MS (non-polar capillary)[10]
Common Detector UV (~210 nm), MS, ELSD, CADMass Spectrometry (MS)
Key Advantage Broad applicability without derivatization. Excellent for chiral separations.[7]High resolution and sensitivity, especially when coupled with MS.
Key Limitation Lower resolution than capillary GC.Limited to thermally stable and volatile (or derivatizable) analytes.

Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopy provides definitive structural information, confirming molecular identity and elucidating unknown structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[14]

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often around 12 ppm.[15][16] Protons on the cyclohexane ring appear in the 1.2-2.5 ppm range.[17][18]

  • ¹³C NMR: Shows the number of different types of carbon atoms. The carboxyl carbon is highly deshielded, appearing around 180-185 ppm for saturated aliphatic acids.[15][16][19]

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation patterns, valuable structural information. When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a potent tool for both identification and quantification. The molecular ion peak (M+) for cyclohexanecarboxylic acid (MW 128.17) is typically observable.[20] Common fragmentations for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[21][22]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for confirming the presence of key functional groups. For cyclohexanecarboxylic acid derivatives, the spectrum is dominated by two characteristic peaks:

  • O–H Stretch: A very broad and strong band from ~3300 cm⁻¹ to ~2500 cm⁻¹, resulting from hydrogen bonding of the carboxylic acid dimer.[15][16][23]

  • C=O Stretch: A sharp and intense band between 1760-1690 cm⁻¹.[23][24]

Spectroscopic Data Summary for Cyclohexanecarboxylic Acid
TechniqueKey Signature / Chemical ShiftInterpretationSource(s)
¹H NMR ~12 ppm (broad singlet)Carboxylic Acid Proton (-COOH)[15][16]
1.2 - 2.5 ppm (multiplets)Cyclohexane Ring Protons (-CH-, -CH₂)[17]
¹³C NMR ~182 ppmCarboxyl Carbon (-C OOH)[15][16][19]
25 - 45 ppmCyclohexane Ring Carbons[19]
FTIR 3300-2500 cm⁻¹ (very broad)O-H stretch of hydrogen-bonded dimer[15][16][23]
1710 cm⁻¹ (sharp, intense)C=O stretch of hydrogen-bonded dimer[15][16][23]
Mass Spec m/z 128Molecular Ion (M+)[20]
m/z 111[M - OH]+[21]
m/z 83[M - COOH]+[21]

Thermal Analysis: Probing Solid-State Properties

For drug development professionals, the solid-state properties of an active pharmaceutical ingredient (API) are as important as its chemical purity. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential.[25]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, purity, and detect polymorphism—the existence of multiple crystalline forms, which can impact a drug's stability and bioavailability.[26]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[27] It is used to determine thermal stability, decomposition temperatures, and quantify residual solvents or water content.[26][28] For a typical carboxylic acid, TGA will show a single-step weight loss corresponding to its volatilization or decomposition.[27]

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical data is underpinned by a validated method.[2][3][4] The following protocols provide a starting point for method development, which must be followed by formal validation as per ICH Q2(R1) guidelines.[4]

Protocol 1: HPLC-UV Assay of a Cyclohexanecarboxylic Acid Derivative

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (e.g., Acetonitrile:0.1% H3PO4) prep_std 2. Prepare Standard Stock Solution (e.g., 1 mg/mL in mobile phase) prep_mobile->prep_std prep_cal 3. Prepare Calibration Standards (Serial dilution of stock) prep_std->prep_cal prep_sample 4. Prepare Sample Solution (Target conc. in calibration range) prep_cal->prep_sample equilibrate 5. Equilibrate HPLC System prep_sample->equilibrate inject_std 6. Inject Calibration Standards equilibrate->inject_std inject_sample 7. Inject Sample(s) inject_std->inject_sample curve 8. Generate Calibration Curve (Peak Area vs. Concentration) inject_sample->curve quantify 9. Quantify Analyte in Sample curve->quantify

Caption: General workflow for HPLC-based quantification.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particles.[29]

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v).[5] Rationale: The acid suppresses carboxylate formation for better retention and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.[8]

    • Column Temperature: 30 °C.

  • Standard Preparation:

    • Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase to create a 1000 µg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample amount to yield a theoretical concentration of ~50 µg/mL. Dissolve in mobile phase, using sonication if necessary, and filter through a 0.45 µm filter.

  • Analysis & Validation:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject the calibration standards and construct a linear regression curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.999.

    • Inject the sample solution. Calculate the concentration using the calibration curve.

    • Validation Check: Perform replicate injections of a standard to check precision (%RSD < 2.0%).[30] Spike a sample with a known amount of standard to check accuracy (recovery should be 98-102%).[8][30]

Protocol 2: GC-MS Identification with Derivatization
  • Derivatization (TMS Ester Formation):

    • Accurately weigh ~1-2 mg of the sample into a 2 mL autosampler vial.

    • Add 200 µL of a suitable solvent (e.g., Pyridine).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12]

    • Cap the vial and heat at 70-80 °C for 30 minutes.[12] Rationale: Heat drives the reaction to completion, ensuring all active hydrogens are replaced by a TMS group.

  • GC-MS Conditions:

    • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.[10]

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial 70 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[10]

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Analysis:

    • Inject 1 µL of the derivatized sample.

    • Identify the peak corresponding to the derivatized analyte.

    • Compare the resulting mass spectrum to a reference library (e.g., NIST) for confirmation. The spectrum should show the molecular ion of the TMS derivative and characteristic fragmentation.

Conclusion and Recommendations

No single analytical method is sufficient for the complete characterization of a cyclohexanecarboxylic acid derivative. A comprehensive, orthogonal approach is required to ensure quality and meet regulatory expectations.

  • For Identification: A combination of NMR for definitive structure, MS for molecular weight confirmation, and FTIR for functional group verification is the gold standard.

  • For Quantification and Purity: HPLC is the most versatile and widely applicable technique, especially for non-volatile compounds common in the pharmaceutical industry. For volatile derivatives, GC-MS after derivatization offers excellent performance.

  • For Chiral Compounds: Chiral HPLC is non-negotiable for separating and quantifying enantiomers.

  • For Solid-State Properties: DSC and TGA are essential for understanding the physical form, stability, and solvation/hydration state of the material.

By integrating these techniques within a robust validation framework, researchers and drug developers can build a complete analytical profile, ensuring the quality, safety, and efficacy of their cyclohexanecarboxylic acid derivatives from discovery through production.

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Vertex AI Search.
  • Separation of Cyclohexanecarboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • IR: carboxylic acids. (n.d.). University of Calgary.
  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
  • HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. (n.d.). SIELC Technologies.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax.
  • GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide. (n.d.). Benchchem.
  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Nelson Labs.
  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Digital Commons @ URI.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • Comparative Guide to Analytical Methods for 2-Methylcyclohexanecarboxylic Acid. (n.d.). Benchchem.
  • Cyclohexanecarboxylic acid. (n.d.). NIST WebBook.
  • Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine. (2015). PubMed.
  • High-performance liquid chromatography (HPLC) method for Cyclohexaneacetic acid. (n.d.). Benchchem.
  • Cyclohexanecarboxylic acid(98-89-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Cyclohexane-carboxylic Acid - Optional[13C NMR]. (n.d.). SpectraBase.
  • Supporting information. (n.d.). The Royal Society of Chemistry.
  • 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031342). (n.d.). Human Metabolome Database.
  • Process for the preparation of cyclohexane carboxylic acid compounds. (2015). Google Patents.
  • Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. (2024, March 6). MDPI.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Technology Networks.
  • TGA/FTIR study on thermal degradation of polymethacrylates containing carboxylic groups. (2025, August 5). ResearchGate.
  • DSC & TGA Thermal Analysis.pptx. (n.d.). Slideshare.
  • 1H proton nmr spectrum of cyclohexene. (n.d.). Doc Brown's Chemistry.
  • Thermal Analysis. (2022, August 28). Chemistry LibreTexts.
  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Wiley.
  • Acids: Derivatization for GC Analysis. (n.d.). Restek.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, March 3). Chemistry LibreTexts.
  • Mass Spec 3e Carboxylic Acids. (2020, July 6). YouTube.

Sources

A Senior Application Scientist's Guide to Distinguishing Cis and Trans Isomers of 4-(Cbz-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] The interaction between a drug molecule and its biological target is often highly specific, akin to a key fitting into a lock, where only one isomer possesses the correct shape for optimal binding and therapeutic effect.[3] Consequently, the unambiguous identification and separation of stereoisomers are mandated by regulatory bodies like the FDA and are a cornerstone of modern drug discovery.[4][5]

This guide focuses on 4-(Cbz-amino)cyclohexanecarboxylic acid, a vital building block in the synthesis of various pharmaceutically active compounds. Its cyclohexane core introduces the possibility of cis-trans isomerism, a form of diastereomerism that dictates the relative orientation of the Cbz-amino and carboxylic acid groups. Herein, we provide an in-depth technical comparison of the analytical methodologies used to differentiate these two isomers, grounded in fundamental chemical principles and supported by actionable experimental protocols for the discerning researcher.

Part 1: The Foundational Principle: Conformational Stability

To understand the analytical differences between the cis and trans isomers, one must first appreciate their conformational behavior. The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the substituents on each carbon can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[6]

The key to distinguishing the isomers lies in the energetic preference for bulky substituents to occupy the equatorial position. This placement minimizes destabilizing steric interactions with axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions.[7]

  • Trans-4-(Cbz-amino)cyclohexanecarboxylic acid: This isomer is thermodynamically more stable. Its lowest energy conformation allows both the large Cbz-amino and carboxylic acid groups to occupy equatorial positions, thus avoiding unfavorable 1,3-diaxial strain.[8][9]

  • Cis-4-(Cbz-amino)cyclohexanecarboxylic acid: By necessity, the cis configuration forces one substituent into an equatorial position and the other into an axial position.[10] This results in significant steric strain from the axial group, making this isomer less stable than its trans counterpart.

This fundamental difference in stability and substituent orientation is the direct cause of the distinct signatures observed in the analytical techniques described below.

cluster_trans Trans Isomer (More Stable) cluster_cis Cis Isomer (Less Stable) trans_eq Trans Isomer (di-equatorial) Minimal Steric Strain trans_ax Diaxial Conformation (Both groups axial) trans_eq->trans_ax cis_ax_eq Cis Isomer (axial-equatorial) Significant Steric Strain cis_eq_ax Equatorial-Axial Conformation cis_ax_eq->cis_eq_ax

Caption: Conformational stability of cis and trans 1,4-disubstituted cyclohexanes.

Part 2: The Definitive Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, stands as the most powerful and accessible tool for distinguishing cis and trans isomers of 4-(Cbz-amino)cyclohexanecarboxylic acid in solution. The differentiation hinges on two key parameters: chemical shift (δ) and, most critically, the scalar coupling constant (J).

The Decisive Factor: ¹H NMR Coupling Constants (J-values)

The magnitude of the coupling constant between two vicinal protons (protons on adjacent carbons) is exquisitely sensitive to the dihedral angle between them, a relationship described by the Karplus equation.[11][12] This principle provides a definitive fingerprint for each isomer.

  • Axial-Axial (Jaa): Protons in a trans-diaxial orientation have a dihedral angle of ~180°, resulting in a large coupling constant , typically 10-13 Hz .[13]

  • Axial-Equatorial (Jae) & Equatorial-Equatorial (Jee): These arrangements have dihedral angles of ~60°, leading to small coupling constants , typically 2-5 Hz .[14]

Analysis of the Isomers:

  • Trans Isomer (Diequatorial Substituents): In the stable conformation, the protons at C1 and C4 (the carbons bearing the substituents) are axial . The signal for these protons will appear as a multiplet with a large width, characterized by at least two large axial-axial couplings to the adjacent axial protons. This often results in a pattern resembling a "triplet of triplets." The observation of these large J-values is an unambiguous indicator of the trans isomer.[15]

  • Cis Isomer (Axial/Equatorial Substituents): In the cis isomer, one methine proton (at C1 or C4) is axial, while the other is equatorial.

    • The axial proton will exhibit both large Jaa and small Jae couplings.

    • The equatorial proton will only show small Jae and Jee couplings, resulting in a significantly narrower, less resolved multiplet compared to the axial protons in the trans isomer.

Supporting Evidence: Chemical Shifts (δ)

While coupling constants are definitive, chemical shifts provide corroborating evidence. Protons in an axial position are generally more shielded (resonate at a lower ppm value) than their equatorial counterparts due to anisotropic effects from the C-C single bonds of the ring.[16][17]

  • In the trans isomer , the axial H1 and H4 protons are expected to be upfield (lower ppm) compared to the equatorial H1/H4 proton in the cis isomer.[15]

  • In the cis isomer , the equatorial proton (H1 or H4) will be deshielded and resonate at a lower field (higher ppm) than its axial counterpart in the same molecule and also compared to the axial H1/H4 protons of the trans isomer.

Data Summary
Parametertrans-4-(Cbz-amino)cyclohexanecarboxylic acidcis-4-(Cbz-amino)cyclohexanecarboxylic acidCausality
Substituent Conformation Diequatorial (preferred)Axial/EquatorialMinimization of 1,3-diaxial interactions.[8][9]
H1/H4 Proton Position AxialOne Axial, One EquatorialDirect consequence of substituent conformation.
H1/H4 Signal Multiplicity Broad multiplet, often a triplet of tripletsOne broad multiplet, one narrow multipletPresence of large Jaa couplings in the trans isomer.
Key Coupling Constants Jaa ≈ 10-13 Hz Jae ≈ 2-5 Hz, Jee ≈ 2-5 HzDihedral angle dependence (Karplus Equation).[12][13]
H1/H4 Chemical Shift (δ) Relatively upfield (more shielded)Equatorial proton is downfield (deshielded)Anisotropic effects of the cyclohexane ring.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate.

  • Tuning and Shimming: The instrument should be tuned to the appropriate nucleus (¹H) and the magnetic field shimmed to optimize homogeneity, which is critical for resolving coupling constants.

  • Acquisition: Acquire a standard one-dimensional ¹H spectrum. Ensure adequate signal-to-noise by adjusting the number of scans. A spectral width appropriate for proton signals (e.g., -2 to 12 ppm) should be used.

  • Processing: Fourier transform the acquired Free Induction Decay (FID). Apply phase correction and baseline correction to the spectrum.

  • Analysis: Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals to confirm proton counts. Carefully analyze the multiplicity and measure the coupling constants (in Hz) for the signals corresponding to the H1 and H4 protons.

cluster_analysis Spectral Analysis start Sample of 4-(Cbz-amino) cyclohexanecarboxylic acid dissolve Dissolve in Deuterated Solvent start->dissolve acquire Acquire 1D ¹H NMR Spectrum dissolve->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum process->analyze j_coupling Measure J-Couplings for H1/H4 Protons analyze->j_coupling chem_shift Note Chemical Shifts of H1/H4 Protons analyze->chem_shift decision Jaa ≈ 10-13 Hz? j_coupling->decision trans_isomer Trans Isomer decision->trans_isomer Yes cis_isomer Cis Isomer decision->cis_isomer No

Caption: Workflow for isomer determination using ¹H NMR spectroscopy.

Part 3: Corroborative & Alternative Techniques

While NMR is the primary tool, other techniques can be used for separation and confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for separating the cis and trans isomers, which, as diastereomers, have different physical properties and will interact differently with a stationary phase.[18]

  • Principle of Separation: The two isomers will have different polarities and shapes, leading to different retention times on a suitable chromatography column (e.g., C18, cyano, or HILIC). The more stable trans isomer and the less stable cis isomer will elute at different times, allowing for both analytical quantification and preparative separation.

  • Trustworthiness: Method development is required to achieve baseline separation. Once validated, HPLC provides a robust and reproducible method for determining the isomeric ratio in a sample.

Experimental Protocol: HPLC Analysis
  • System Preparation: Use an HPLC system equipped with a UV detector. Select an appropriate column (e.g., a reverse-phase C18 column, 5 µm, 4.6 x 250 mm).

  • Mobile Phase Preparation: Prepare a suitable mobile phase. For a C18 column, this would typically be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will need to be optimized.

  • Method Development: Begin with an isocratic elution (e.g., 50:50 water:acetonitrile) and adjust the ratio to achieve separation of the two isomer peaks. A gradient elution may be necessary for complex mixtures. The flow rate is typically set to 1.0 mL/min.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample. Monitor the elution profile at a wavelength where the Cbz group absorbs strongly (e.g., ~254 nm). The two isomers should appear as distinct peaks with different retention times.

X-ray Crystallography

For an unequivocal determination of the solid-state structure, single-crystal X-ray diffraction is the gold standard.

  • Principle: This technique determines the precise three-dimensional coordinates of every atom in a crystalline solid, providing an unambiguous confirmation of the cis or trans configuration and the exact conformational state in the crystal lattice.[19]

  • Causality & Trustworthiness: The primary challenge is growing a single, diffraction-quality crystal, which can be a significant hurdle.[20] However, if a suitable crystal is obtained, the resulting structure is considered definitive proof of the stereochemistry.

start Purified Isomer grow_crystal Grow Single Crystal (e.g., slow evaporation) start->grow_crystal mount_crystal Mount Crystal on Diffractometer grow_crystal->mount_crystal collect_data Collect X-ray Diffraction Data mount_crystal->collect_data solve_structure Solve & Refine Crystal Structure collect_data->solve_structure confirm Unambiguous Cis/Trans Assignment solve_structure->confirm

Caption: Workflow for isomer confirmation using X-ray crystallography.

Conclusion

Distinguishing between the cis and trans isomers of 4-(Cbz-amino)cyclohexanecarboxylic acid is a critical task in synthetic and medicinal chemistry. While multiple techniques can be employed, ¹H NMR spectroscopy offers the most direct, informative, and definitive method for routine analysis in a laboratory setting. The significant and predictable difference in the axial-axial coupling constants for the methine protons provides an unmistakable signature for each isomer. HPLC serves as an essential complementary technique for assessing isomeric purity and for preparative separation. For absolute proof of structure in the solid state, single-crystal X-ray analysis remains the ultimate arbiter. By understanding the conformational principles that govern these molecules and applying the appropriate analytical tools, researchers can proceed with confidence in the stereochemical integrity of their compounds.

References

  • Vertex AI Search. (n.d.). Which is more stable, a 1,4-trans disubstituted cyclohexane or its cis isomer?
  • Brainly. (2019, September 13). Which is more stable, a trans-1,4-disubstituted cyclohexane or its cis isomer?
  • Kannappan, V. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia.
  • Filo. (2023, November 4). Which is more stable, a 1, 4-trans disubstituted cyclohexane or its cis isomer?
  • Semantic Scholar. (n.d.). STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN.
  • Gala, U., & Shah, U. (n.d.). A review of drug isomerism and its significance. PMC - NIH.
  • Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes. Organic Chemistry Class Notes.
  • YouTube. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles.
  • C&EN. (2003, December 22). JACS 125 - KARPLUS EQUATION.
  • Kiran, M. A. (2022, August 31). Stereochemistry and Its Role in Drug Design. Clinical Pharmacology & Biopharmaceutics.
  • University of Michigan. (2019, September 24). Lecture 3: Stereochemistry and drugs.
  • MRI Questions. (2015, February 12). 5.2 Chemical Shift.
  • YouTube. (2020, May 29). 1H NMR of cyclohexane.
  • JEOL. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings.
  • Clayden, J., Greeves, N., & Warren, S. (2025, May 31). Proton NMR distinguishes axial and equatorial protons in cyclohexanes. In ORGANIC CHEMISTRY (p. 415).
  • Wikipedia. (n.d.). Karplus equation.
  • Benchchem. (n.d.). Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy.
  • ResearchGate. (2025, August 5). High-performance liquid chromatographic method for the separation of isomers of cis- and trans-4-aminocyclohexylacetic acid and corresponding ethyl ester.
  • ResearchGate. (2019, May 7). Crystal structures of three cyclohexane-based γ-spirolactams: determination of configurations and conformations.
  • Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial.
  • IUCr Journals. (2021). The First X-ray Crystal Structures of 5,5,10,10- Tetrahalotricyclo[7.1.0.04,6]decanes.

Sources

A Senior Application Scientist's Guide to the Dichotomy in Biological Activity: A Comparative Analysis of Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Influence of Spatial Arrangement in Biology

In the realm of molecular biology and pharmacology, a molecule's identity is defined by more than just its atomic composition; its three-dimensional structure is paramount. Geometric isomerism, specifically cis-trans isomerism, is a stark illustration of this principle.[1][2] Arising from restricted rotation around a double bond or within a ring structure, cis-trans isomers share the same molecular formula and connectivity but differ in the spatial orientation of their substituent groups.[2][3][4] A cis isomer has functional groups on the same side of the plane, often creating a "kinked" structure, whereas a trans isomer has them on opposite sides, typically resulting in a more linear or extended conformation.[1][4]

This seemingly subtle difference in geometry can lead to profound disparities in biological activity.[5][6][7] The shape of a molecule dictates its ability to interact with biological targets such as enzyme active sites, receptor binding pockets, and the grooves of DNA.[8][9] Consequently, one isomer might be a potent therapeutic agent while its counterpart is inactive or, in some cases, toxic.[1][10][11] This guide will explore this fundamental concept through two canonical examples: the anticancer drug cisplatin and the signaling molecule retinoic acid, providing the underlying mechanisms and the experimental frameworks used to validate these differences.

Case Study 1: Cisplatin vs. Transplatin — A Geometric Imperative for Anticancer Activity

The story of cisplatin is one of the most compelling examples of isomer-specific pharmacology. Cisplatin is a highly effective chemotherapeutic agent, whereas its geometric isomer, transplatin, is clinically inactive.[12][13][14] This dramatic difference is not due to cellular uptake or general toxicity but is a direct consequence of their distinct interactions with the primary drug target: DNA.

Mechanistic Insights: Why Geometry Dictates Efficacy

The activity of cisplatin begins after it enters a cell, where the low intracellular chloride concentration causes the sequential hydrolysis of its two chloride ligands, creating a reactive, aquated species. This activated complex is a potent electrophile that readily binds to the nitrogen atoms of purine bases in DNA, with a strong preference for the N7 position of guanine.[15][16][17]

The crucial difference lies in what happens next:

  • Cisplatin: The cis configuration, with a ~90° angle between its leaving chloride groups, is perfectly structured to bind to two adjacent guanine bases on the same strand of DNA.[16] This creates a 1,2-intrastrand crosslink, which forces a significant bend or "kink" in the DNA double helix.[18] This structural distortion is recognized by cellular proteins, but it is repaired inefficiently. The persistent lesion ultimately stalls DNA replication and transcription, triggering a cascade of events that leads to programmed cell death (apoptosis).[15][17]

  • Transplatin: The trans configuration, with a 180° separation between its chloride ligands, makes the formation of the critical 1,2-intrastrand adduct sterically impossible.[14] While transplatin can also bind to DNA, it forms different types of adducts, such as 1,3-intrastrand crosslinks or interstrand crosslinks. These adducts produce a much less pronounced distortion of the DNA helix and are more readily recognized and removed by the cell's nucleotide excision repair machinery.[13] Consequently, transplatin fails to induce the sustained DNA damage signal required to trigger apoptosis effectively.[13][14]

Mandatory Visualization: Cisplatin's Mechanism of Action

cisplatin_mechanism cluster_cell Inside Cancer Cell (Low Cl⁻) cluster_dna DNA Interaction Cisplatin Cisplatin cis-[Pt(NH₃)₂Cl₂] Aqua1 Monoaquated Intermediate [Pt(NH₃)₂(H₂O)Cl]⁺ Cisplatin->Aqua1 Hydrolysis (Cl⁻ loss) Aqua2 Diaquated Species [Pt(NH₃)₂(H₂O)₂]²⁺ Aqua1->Aqua2 Hydrolysis (Cl⁻ loss) Adduct1 Monofunctional Adduct (Binds to G-N7) Aqua2->Adduct1 1st Pt-DNA Bond DNA DNA Double Helix Adduct2 Bifunctional Adduct (1,2-Intrastrand Crosslink) Adduct1->Adduct2 2nd Pt-DNA Bond (Adjacent Guanine) Kink DNA Kink / Distortion Adduct2->Kink Apoptosis Apoptosis (Cell Death) Kink->Apoptosis Blocks Replication, Triggers Cell Death

Caption: Workflow of cisplatin activation and DNA binding.

Experimental Protocol: MTT Cytotoxicity Assay

To empirically validate the differential activity of cisplatin and transplatin, a cytotoxicity assay is essential. The MTT assay is a robust, colorimetric method that measures cell viability by quantifying the metabolic activity of mitochondrial dehydrogenase enzymes.[19][20]

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of cisplatin and transplatin in a selected cancer cell line (e.g., A549 lung carcinoma).

Methodology:

  • Cell Seeding: Harvest and count A549 cells. Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[19]

  • Compound Preparation: Prepare stock solutions of cisplatin and transplatin in a suitable solvent (e.g., DMSO or saline). Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with solvent only) and "no cell" wells (medium only for background control).[19][21]

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt into purple formazan crystals.[20]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals, resulting in a purple solution.[19]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the "no cell" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Data Presentation: Comparative Cytotoxicity
ParameterCisplatinTransplatin
Cell Line A549 (Human Lung Carcinoma)A549 (Human Lung Carcinoma)
IC₅₀ (µM) after 48h ~ 5 ± 0.8> 100
Observed Effect Potent, dose-dependent cytotoxicityMinimal to no cytotoxicity at comparable concentrations

Note: Data are representative and intended for illustrative purposes.

Case Study 2: Retinoic Acid Isomers — Geometric Precision in Receptor Signaling

The biological activities of retinoids, derivatives of Vitamin A, are mediated by their interaction with nuclear receptors. The two most studied isomers, all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid, demonstrate how geometric differences can fine-tune complex signaling pathways by dictating receptor selectivity.[22][23][24]

Mechanistic Insights: A Lock-and-Key Model for Nuclear Receptors

ATRA and 9-cis-RA exert their effects by binding to two families of nuclear receptors: the Retinoic Acid Receptors (RARα, β, γ) and the Retinoid X Receptors (RXRα, β, γ). These receptors function as ligand-activated transcription factors.[25]

The key distinction in their activity stems from their binding profiles:

  • All-trans-Retinoic Acid (ATRA): Due to its linear, extended structure, ATRA fits snugly into the ligand-binding pocket of RARs, acting as a high-affinity ligand. It does not, however, bind effectively to RXRs.[23][25] ATRA's primary signaling mechanism is through the activation of RAR/RXR heterodimers.

  • 9-cis-Retinoic Acid: The kinked structure resulting from the cis bond at the 9th carbon position allows this isomer to adopt a conformation that can bind with high affinity to both RARs and RXRs.[23][25] This makes 9-cis-RA a "pan-agonist" and grants it a broader range of signaling capabilities. It can activate RAR/RXR heterodimers (like ATRA) but also uniquely activates RXR/RXR homodimers, which regulate a distinct set of target genes.[26]

This differential receptor activation means that while their effects can overlap, 9-cis-RA can trigger biological responses that ATRA cannot.[24][25]

Mandatory Visualization: Retinoid Receptor Activation Pathways

retinoid_pathway cluster_receptors Nuclear Receptors cluster_dimers Receptor Dimers ATRA All-trans-RA RAR RAR ATRA->RAR High Affinity NineCisRA 9-cis-RA NineCisRA->RAR High Affinity RXR RXR NineCisRA->RXR High Affinity Hetero RAR / RXR Heterodimer RAR->Hetero RXR->Hetero Homo RXR / RXR Homodimer RXR->Homo GeneHet Target Gene Expression Hetero->GeneHet Activated by ATRA or 9-cis-RA GeneHomo Distinct Target Gene Expression Homo->GeneHomo Activated ONLY by 9-cis-RA

Caption: Differential activation of retinoid receptors by isomers.

Experimental Protocol: Competitive Radioligand Binding Assay

To quantify the differential binding affinities of ATRA and 9-cis-RA for RAR and RXR, a competitive binding assay is the gold standard. This assay measures how effectively an unlabeled ligand (the "competitor") displaces a radiolabeled ligand from the receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and binding affinity (Kᵢ) of ATRA and 9-cis-RA for RARα and RXRα.

Methodology:

  • Receptor Preparation: Use nuclear extracts from cells overexpressing human RARα or RXRα, or use purified recombinant receptor proteins.

  • Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., Tris-HCl, KCl, DTT).

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, set up the following reactions on ice:

    • Total Binding: Receptor preparation + a fixed, low concentration of a high-affinity radioligand (e.g., [³H]ATRA for RARα, [³H]9-cis-RA for RXRα).

    • Non-specific Binding: Same as total binding, but with the addition of a large excess (e.g., 1000-fold) of the corresponding unlabeled ligand.

    • Competition: Receptor preparation + radioligand + increasing concentrations of the unlabeled competitor (either ATRA or 9-cis-RA).

  • Incubation: Incubate the reactions for a defined period (e.g., 2-4 hours) at 4°C to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is filtration through a glass fiber filter using a cell harvester. The filters trap the larger receptor-ligand complexes while allowing the free ligand to pass through.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For each competitor concentration, calculate the percentage of specific binding relative to the control (no competitor).

    • Plot the percentage of specific binding against the log of the competitor concentration and use non-linear regression to determine the IC₅₀.

    • Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Data Presentation: Comparative Receptor Binding Affinities
IsomerReceptor TargetDissociation Constant (Kᵈ) or Kᵢ (nM)
All-trans-Retinoic Acid (ATRA) RARα, β, γ0.2 - 0.7[25]
RXRα, β, γNo significant binding
9-cis-Retinoic Acid RARα, β, γ0.2 - 0.7[25]
RXRα, β, γ~15 - 18[25]

Source: Data are representative of values found in the literature.[25][27]

Conclusion and Broader Implications

The cases of cisplatin and retinoic acid unequivocally demonstrate that geometric isomerism is a critical determinant of biological function. The precise spatial arrangement of atoms dictates how a molecule interacts with its biological target, leading to vastly different outcomes—from potent therapeutic action to complete inactivity.

For researchers, scientists, and drug development professionals, these insights underscore several core principles:

  • Stereospecific Synthesis is Crucial: The development of synthetic routes that yield a single, pure isomer is often necessary to maximize therapeutic efficacy and minimize potential off-target effects or toxicity from an unwanted isomer.[7]

  • Structure-Activity Relationship (SAR) is Key: A deep understanding of how molecular geometry influences binding and activity is fundamental to rational drug design and the optimization of lead compounds.

  • Comprehensive Isomer Profiling is Required: Regulatory bodies now frequently require that different isomers of a chiral or geometric drug be studied and characterized independently for their pharmacological and toxicological profiles.[10]

Ultimately, the distinction between cis and trans is a powerful reminder that in the world of molecular interactions, shape is everything. A comprehensive analysis of isomer-specific activity is not merely an academic exercise but a foundational requirement for the development of safer and more effective medicines.

References

  • Nayak, B. N., & Kumar, S. (2011). A review of drug isomerism and its significance. Journal of Basic and Clinical Pharmacy, 2(4), 173–178. [Link]

  • The Role of Isomerism in Biological Activity. Solubility of Things. [Link]

  • Torma, H., & Vahlquist, A. (1994). All-trans-retinoic acid and 13-cis-retinoic acid: pharmacokinetics and biological activity in different cell culture models of human keratinocytes. Acta Dermato-Venereologica, 74(1), 23–27. [Link]

  • Therapeutic efficacy of stereoisomers. (2024). IEREK Press. [Link]

  • Chhabra, N., & Aseri, M. L. (2014). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Journal of Modern Medicinal Chemistry, 2(1), 1-10. [Link]

  • Melo, F. A., et al. (2016). Platinum-Based Drugs and DNA Interactions Studied by Single-Molecule and Bulk Measurements. Biophysical Journal, 111(11), 2327–2336. [Link]

  • Sharma, M. (2022). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. International Journal of Innovative Research in Science, Engineering and Technology, 11(4). [Link]

  • Pinnaduwage, L. A. (2023). Aspects of Platinum Binding to DNA. Chemistry LibreTexts. [Link]

  • Skov, K. A., & Macphail, S. H. (1993). Assessment of DNA binding of platinum-radiosensitizer complexes by inhibition of restriction enzymes. International Journal of Radiation Oncology, Biology, Physics, 26(1), 107–115. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73. [Link]

  • Williams, K. (n.d.). Platinum Anticancer Drugs. Williams Sites, Hamilton College. [Link]

  • How Geometric Isomers Affect the Migration of Pharmaceuticals in Tissues. (2025). Cognitive Publishing. [Link]

  • 9-cis-Retinoic acid. (1999). IARC Publications. [Link]

  • Lakna. (2020). Difference Between Cisplatin and Transplatin. Pediaa.com. [Link]

  • Summary of Exploring Geometric Isomerism: From Theory to Practice. Teachy. [Link]

  • Lyubartsev, A. P., et al. (2022). DNA Conformational Changes Induced by Its Interaction with Binuclear Platinum Complexes in Solution Indicate the Molecular Mechanism of Platinum Binding. International Journal of Molecular Sciences, 23(10), 5625. [Link]

  • Yoshikawa, Y., et al. (2019). Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression. Molecules, 24(24), 4543. [Link]

  • Tsukada, M., et al. (2000). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoic acid receptors. The Journal of Investigative Dermatology, 115(2), 321–327. [Link]

  • Peleg-Shulman, T., et al. (2002). Interactions of cisplatin and transplatin with proteins. Journal of Inorganic Biochemistry, 91(2), 306-311. [Link]

  • Orallo, F. (2006). Comparative studies of the antioxidant effects of cis- and trans-resveratrol. Current Medicinal Chemistry, 13(1), 87–98. [Link]

  • Germain, P., et al. (2017). The molecular basis of the interactions between synthetic retinoic acid analogues and the retinoic acid receptors. Scientific Reports, 7, 43178. [Link]

  • Clifford, J. L., et al. (1996). Differential effects of 9-cis and all-trans retinoic acid on the induction of retinoic acid receptor-beta and cellular retinoic acid-binding protein II in human neuroblastoma cells. European Journal of Cancer, 32A(2), 325–332. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364–378. [Link]

  • Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins. (2018). ACS Medicinal Chemistry Letters, 9(11), 1152–1157. [Link]

  • The impact of cis- and trans-isomerism on biological activity. ResearchGate. [Link]

  • Geometric isomerism and drugs. (2005). Techniques de l'Ingénieur. [Link]

  • Dolman, C. M., et al. (2018). Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins. ACS Medicinal Chemistry Letters, 9(11), 1152–1157. [Link]

  • Geometrical Isomerism- Nomenclature of Geometrical Isomers. Pharmaguideline. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Levin, A. A., et al. (1992). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. Proceedings of the National Academy of Sciences of the United States of America, 89(22), 10945–10949. [Link]

  • Allenby, G., et al. (1994). Binding of 9-cis-retinoic acid and all-trans-retinoic acid to retinoic acid receptors alpha, beta, and gamma. Journal of Biological Chemistry, 269(24), 16689-16695. [Link]

  • Gatti, R. A., & Gatti, P. A. (2012). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Methods in Molecular Biology, 929, 141–151. [Link]

  • Malina, J., et al. (2016). A platinum complex that binds non-covalently to DNA and induces cell death via a different mechanism than cisplatin. Dalton Transactions, 45(32), 12833–12843. [Link]

  • Das, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(4), 1184-1191. [Link]

  • Viroclinics Xplore. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of scientific advancement, particularly within drug development, the lifecycle of chemical reagents demands rigorous management from acquisition to disposal. This guide serves as an essential operational plan for researchers and laboratory personnel, detailing the proper disposal procedures for trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid. As a Senior Application Scientist, my objective is to provide a narrative that is not only procedurally sound but also deeply rooted in the principles of laboratory safety, environmental stewardship, and regulatory compliance.

Understanding the Compound: A Risk-Based Approach

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is a solid organic compound frequently used as a building block in synthesis. According to its Safety Data Sheet (SDS), it is not classified as a hazardous substance under Regulation (EC) No 1272/2008.[1] However, the designation "non-hazardous" in a regulatory context does not absolve laboratories of the responsibility for its proper disposal.[2][3] Laboratory chemicals, regardless of their hazard classification, should not be disposed of in standard trash or via sanitary sewer systems.[4] This precautionary approach is fundamental to protecting custodial staff, who may not be trained to handle chemical waste, and preventing the introduction of synthetic molecules into aquatic ecosystems.[4]

The core principle guiding this protocol is that all chemical waste must be managed in a manner that ensures safety and environmental protection.[2] The responsibility for "waste determination"—correctly identifying and classifying waste—ultimately lies with the generator of the waste.[3][5]

Disposal Protocol: A Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring each step logically contributes to a safe and compliant outcome.

1. Personal Protective Equipment (PPE) and Preparation

Before beginning any waste handling procedures, it is imperative to be outfitted with the appropriate PPE. This establishes the first layer of defense against accidental exposure.

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

2. Waste Characterization and Segregation

Proper segregation is the cornerstone of a safe and efficient laboratory waste management program.

  • Waste Stream: This compound should be disposed of as a non-hazardous solid chemical waste .

  • Container Selection: Collect waste in a designated, leak-proof container with a secure lid.[5] The container must be chemically compatible with the compound; high-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The container must be clearly labeled. According to the Environmental Protection Agency (EPA), waste labels should include the words “hazardous waste” if applicable, and the identity of the waste.[6] For non-hazardous chemical waste, clear identification is still critical. The label should read: "Non-Hazardous Chemical Waste: trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid ". Also, note the accumulation start date on the container.[2]

3. The Disposal Workflow

The following diagram illustrates the logical flow from waste generation to final disposal.

Figure 1. Workflow diagram for the compliant disposal of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid.

4. Handling Contaminated Materials and Empty Containers

  • Solid Waste: Any disposable materials that have come into direct contact with the chemical, such as weighing paper, contaminated gloves, or paper towels used for cleanup, must be placed in the same solid chemical waste container.

  • Empty Containers: To be considered "RCRA Empty" and disposed of in regular trash, a container must be completely free of residual chemical.[2] Given the solid nature of this compound, it is best practice to dispose of the empty stock bottle in the same solid waste stream to avoid any ambiguity. The label on the empty container should be defaced or removed.[4]

5. Storage and Final Disposal

  • Satellite Accumulation Area (SAA): The sealed waste container should be kept in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[6][7]

  • Professional Disposal: Once the container is full, or in accordance with your institution's policies, arrange for it to be collected by your Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company.[1][3] These entities are equipped to transport and dispose of the material in compliance with all local and national regulations.[1]

Data Summary Table
ParameterGuidelineRationale & References
Hazard Classification Non-Hazardous SolidPer manufacturer SDS.[1]
Disposal Stream Non-Hazardous Solid Chemical WastePrevents release to the environment and protects untrained personnel.[4][5]
Container Type Labeled, sealed, chemically compatible (e.g., HDPE)Ensures safe containment and clear communication of contents.[5][8]
PPE Requirement Safety glasses, nitrile gloves, lab coatStandard practice for handling any laboratory chemical.[9]
Final Disposition Collection by licensed waste disposal vendorEnsures compliance with all federal, state, and local regulations.[1][10]

This comprehensive approach ensures that the disposal of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is handled with the scientific diligence it deserves, safeguarding both laboratory personnel and the environment.

References

  • Non-Hazardous Wastes - Recycling - Treatment - Environmental Health and Safety. Oregon State University. [Link]

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • How To Dispose Non-Hazardous Waste. IDR Environmental Services. [Link]

Sources

A Researcher's Guide to the Safe Handling of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Protocol for Ensuring Laboratory Safety and Procedural Integrity

Welcome to your essential guide for the safe handling of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid (CAS RN: 34771-04-5). As Senior Application Scientists, we are committed to not only supplying high-quality reagents but also to fostering a culture of safety and excellence in the laboratory. This document provides a comprehensive framework for the safe use, storage, and disposal of this compound, grounded in scientific principles and field-proven best practices. Our goal is to empower you with the knowledge to handle this chemical with the utmost confidence and care.

While trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is not classified as a hazardous substance or mixture according to REGULATION (EC) No 1272/2008, a robust safety protocol is fundamental to responsible laboratory practice.[1] The absence of a formal hazard classification does not negate the need for prudent handling procedures. This guide is built on the principle of "as low as reasonably practicable" (ALARP) exposure, ensuring that every potential risk is mitigated through careful planning and the consistent use of appropriate personal protective equipment (PPE).

Core Safety Directives and Rationale

Understanding the Compound:

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is a white solid with a molecular weight of 277.32 g/mol .[1] Structurally, it possesses a carboxylic acid and a carbamate functional group. While the overall molecule is not classified as hazardous, these functional groups in other molecules can be associated with certain hazards. Carboxylic acids can be irritants, and some carbamates have been noted for their biological activity. Therefore, a cautious approach to handling is warranted to minimize any potential for unforeseen biological effects or physical irritation.

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is your first and most critical line of defense. The following table outlines the recommended PPE for handling trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid, with a rationale rooted in the chemical's physical properties and structural motifs.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards.As a solid, there is a risk of dust generation. Safety goggles provide essential protection against airborne particles that could cause mechanical irritation to the eyes.[2]
Hand Protection Nitrile or other appropriate protective gloves.Gloves are crucial to prevent direct skin contact.[3] While not classified as a skin irritant, prolonged or repeated contact with any chemical should be avoided. Nitrile gloves offer good resistance to a wide range of chemicals.
Body Protection A standard laboratory coat, fully buttoned.A lab coat protects your personal clothing and skin from accidental spills or contamination with the solid compound.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) is recommended when handling larger quantities or if dust generation is likely.[2]Inhalation of fine chemical dust should always be minimized. A respirator provides a barrier against inhaling airborne particles.[2]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of your experiments.

Experimental Workflow:

Caption: A logical workflow for the safe handling of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid, from preparation to post-handling procedures.

Detailed Step-by-Step Methodology:

  • Preparation and Engineering Controls:

    • Designated Area: Always handle trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid in a designated area of the laboratory, away from high-traffic areas.

    • Ventilation: While the SDS does not mandate it, it is best practice to handle this solid in a well-ventilated area.[1] For procedures that may generate dust, such as weighing or transfer of the solid, the use of a chemical fume hood or a local exhaust ventilation system is strongly advised to prevent dispersion of dust.[1][4]

    • Gather Materials: Before you begin, assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above. Ensure your gloves are the correct size and are inspected for any defects before use.

  • Handling the Compound:

    • Weighing: When weighing the solid, do so carefully to minimize the generation of airborne dust.

    • Dissolving: If dissolving the solid, add it slowly to the solvent to avoid splashing.

    • General Handling: Avoid contact with skin, eyes, and clothing.[1] Do not inhale the substance.

  • After Handling:

    • Decontamination: Thoroughly clean the work area after use.

    • Hand Washing: Wash your hands and face thoroughly after handling the compound, even if you were wearing gloves.[1]

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid (e.g., gloves, weigh boats, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.

    • Unused Compound: The original container with any remaining compound must be disposed of as chemical waste.

  • Disposal Protocol:

    • Disposal should be carried out in accordance with all applicable local and national regulations.[1]

    • It is recommended to entrust the disposal to a licensed waste disposal company.[1]

    • Do not empty into drains.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst Aid and Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.[1]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[1]
Inhalation Move the affected person to fresh air. If they feel unwell, seek medical advice.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1]
Small Spills For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[2] Clean the spill area with a damp cloth.
Large Spills Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent further dispersion of dust. Collect the spilled material and place it in a labeled container for disposal.

Storage and Stability

Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage Conditions: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1] The compound is noted to be air-sensitive, so storage under an inert gas is also recommended.[1][5]

  • Incompatible Materials: While no specific incompatibilities are listed in the SDS, as a general precaution, store away from strong oxidizing agents.[6]

By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a safer research environment for everyone. Our commitment at the intersection of innovation and safety means providing you with the resources to conduct your work with the highest degree of confidence and responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid
Reactant of Route 2
Reactant of Route 2
trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.